molecular formula C21H16N2 B1675074 Caulophine CAS No. 484-47-9

Caulophine

Cat. No.: B1675074
CAS No.: 484-47-9
M. Wt: 296.4 g/mol
InChI Key: RNIPJYFZGXJSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lophine derivatives as chemiluminescent in vitro activators for detection of free radicals.

Properties

IUPAC Name

2,4,5-triphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIPJYFZGXJSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022039
Record name 2,4,5-Triphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-47-9
Record name 2,4,5-Triphenylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lophine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lophine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lophine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 2,4,5-triphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,5-Triphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-triphenylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K46G80ZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Caulophine: A Technical Guide to its Chemical Properties and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophine (B3026858), a fluorenone alkaloid isolated from the radix of Caulophyllum robustum MAXIM, has emerged as a compound of significant interest in cardiovascular research.[1][2][3] Identified as 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one, this molecule exhibits potent cardioprotective effects, primarily attributed to its antioxidative and calcium-regulating properties.[1][2][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and an elucidation of its known signaling pathways.

Chemical Properties of this compound

A summary of the known and predicted chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical and formulation strategies.

PropertyValueSource
Molecular Formula C₁₉H₂₁NO₅[1]
Molecular Weight 343.37 g/mol [1]
CAS Number 1159989-19-1[3]
Appearance Not explicitly stated; likely a solid-
Melting Point Not experimentally determined-
Boiling Point (Predicted) 576.1 ± 50.0 °C[1]
Density (Predicted) 1.306 ± 0.06 g/cm³[1]
pKa (Predicted) 7.45 ± 0.20[1]
Solubility Not quantitatively determined-

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key chemical properties of alkaloids like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a magnifying lens for observation.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its extraction, purification, and formulation into drug delivery systems.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffers at different pH values (e.g., pH 5.0, 7.4), ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).

  • Equilibration: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Expression of Results: Solubility is typically expressed in units of mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. This value is critical for predicting its ionization state at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Signaling Pathway and Mechanism of Action

This compound exerts its cardioprotective effects through a dual mechanism: as an antioxidant and as a calcium antagonist.[1][2][4] The primary signaling pathway implicated in its therapeutic action involves the regulation of intracellular calcium homeostasis.

Under conditions of cellular stress, such as ischemia or exposure to certain toxins (e.g., caffeine), cardiomyocytes can experience calcium overload.[4] This excess intracellular calcium can trigger a cascade of detrimental events, including mitochondrial dysfunction, activation of degradative enzymes, and ultimately, cell death (apoptosis).

This compound has been shown to intervene in this process by inhibiting the release of calcium from the sarcoplasmic reticulum, a key intracellular calcium store.[4] By doing so, it prevents the sharp rise in cytosolic calcium levels, thereby mitigating the downstream pathological consequences. Interestingly, this compound's action appears to be selective, as it does not affect the influx of calcium through L-type calcium channels induced by potassium chloride (KCl).[4] This suggests a specific interaction with the machinery governing calcium release from internal stores.

The following diagram illustrates the proposed mechanism of action for this compound in protecting cardiomyocytes from calcium overload-induced injury.

Caulophine_Mechanism cluster_extracellular Extracellular cluster_cell Cardiomyocyte Caffeine Caffeine SR Sarcoplasmic Reticulum (SR) Caffeine->SR Stimulates Ca_Store Ca²⁺ Cytosol_Ca Cytosolic Ca²⁺ SR->Cytosol_Ca Ca²⁺ Release Ca_Overload Ca²⁺ Overload Cytosol_Ca->Ca_Overload Cell_Injury Cell Injury / Apoptosis Ca_Overload->Cell_Injury This compound This compound This compound->SR Inhibits Ca²⁺ Release

Caption: Proposed mechanism of this compound's cardioprotective effect via inhibition of sarcoplasmic reticulum Ca²⁺ release.

The antioxidative properties of this compound also contribute significantly to its cardioprotective effects. It has been demonstrated to increase the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress.[1][2][4] This reduction in oxidative stress helps to preserve the integrity and function of cardiomyocytes during ischemic events.

The following workflow diagram illustrates the experimental approach used to evaluate the cardioprotective effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rat Model) Cardiomyocytes Cardiomyocytes Pretreat_this compound Pre-treatment with this compound Cardiomyocytes->Pretreat_this compound Induce_Injury Induce Injury (e.g., H₂O₂, Adriamycin, Caffeine) Assess_Viability Assess Cell Viability (MTT Assay) Induce_Injury->Assess_Viability Measure_Markers Measure Biomarkers (LDH, CK, MDA, SOD) Induce_Injury->Measure_Markers Detect_Apoptosis Detect Apoptosis (Flow Cytometry) Induce_Injury->Detect_Apoptosis Pretreat_this compound->Induce_Injury Rats Rats Administer_this compound Administer this compound Rats->Administer_this compound Induce_Ischemia Induce Myocardial Ischemia (Coronary Artery Ligation or Isoproterenol) Measure_Infarct Measure Infarct Size Induce_Ischemia->Measure_Infarct Measure_Serum_Markers Measure Serum Biomarkers (CK, LDH, FFA, MDA, SOD) Induce_Ischemia->Measure_Serum_Markers Histo_Ultra Histopathological & Ultrastructural Analysis Induce_Ischemia->Histo_Ultra Administer_this compound->Induce_Ischemia

Caption: Experimental workflow for evaluating the cardioprotective effects of this compound.

Conclusion

This compound is a promising natural product with significant potential for the development of novel therapies for ischemic heart disease. Its unique chemical structure and dual mechanism of action, combining antioxidant and calcium-antagonistic properties, make it a compelling candidate for further investigation. This technical guide provides a foundational understanding of its chemical properties and biological activities, which will be invaluable for researchers and drug development professionals working to unlock the full therapeutic potential of this intriguing alkaloid. Further research is warranted to obtain experimentally verified physicochemical data and to further elucidate the molecular targets and signaling pathways involved in its cardioprotective effects.

References

Natural source and isolation of Caulophine from Caulophyllum robustum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Natural Sourcing and Purification of a Bioactive Alkaloid from Caulophyllum robustum

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Caulophine, a novel fluorenone alkaloid, from the roots of Caulophyllum robustum. This document is intended for researchers, scientists, and professionals in drug development who are interested in the extraction and purification of bioactive compounds from natural products. The guide details the experimental protocols for isolation and presents quantitative data in a structured format. Additionally, it includes visualizations of the experimental workflow to facilitate a clear understanding of the process.

Natural Source: Caulophyllum robustum

This compound is a naturally occurring alkaloid found in Caulophyllum robustum Maxim., a perennial herb belonging to the Berberidaceae family.[1][2] This plant, also known as Asian blue cohosh, has a history of use in traditional Chinese medicine.[1] The primary source of this compound is the radix, or root, of the plant.[1][2] C. robustum is native to Eastern Asia and is a rich source of various alkaloids and triterpene saponins.[1]

Isolation and Purification Methodology

The isolation of this compound from Caulophyllum robustum is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by chromatographic purification to isolate the target compound.

Extraction of Total Alkaloids

An optimized acid water extraction method has been shown to be effective for obtaining the total alkaloids from C. robustum.[3] This is followed by a purification step using cation exchange resin.[3]

Experimental Protocol: Total Alkaloid Extraction

  • Acid Water Extraction: The plant material is subjected to extraction with 1% hydrochloric acid. The optimal conditions involve using a volume of acid that is seven times the weight of the medicinal material, with the extraction carried out for 24 hours and repeated three times.[3]

  • Purification via Cation Exchange Resin: The acidic extract is then passed through a column containing macroporous cation exchange resin (LSD001) at a flow rate of 2 ml/min.[3]

  • Elution: The alkaloids are eluted from the resin using 10 bed volumes (BV) of 4% aqueous ammonia (B1221849) in ethanol.[3]

Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

A two-step preparative HPLC method is employed for the isolation of this compound from the total alkaloid extract.[4][5]

Experimental Protocol: Preparative HPLC Purification

  • Primary Preparative HPLC Separation:

    • The total alkaloid extract is subjected to an initial round of preparative HPLC.

    • The signal is monitored at 267 nm.

    • Fraction I, containing this compound, is collected between 50 and 73 minutes.[5]

    • This fraction is then concentrated and dried.[5]

  • Secondary Preparative HPLC Separation:

    • Fraction I is further purified using a second round of preparative HPLC with an isocratic mobile phase.

    • Mobile Phase: A mixture of methanol (B129727) and water (26:74, v/v) containing 0.5% formic acid.[5]

    • Flow Rate: 15 mL/min.[5]

    • The fraction containing this compound is collected.

  • Final Purification:

    • The collected this compound fraction is concentrated and dried.

    • Recrystallization is performed to obtain the final purified product.[5]

Quantitative Data

The following table summarizes the available quantitative data regarding the extraction and purification of alkaloids from Caulophyllum robustum. It is important to note that the specific yield of this compound from the initial plant material is not explicitly detailed in the reviewed literature.

ParameterValueSource
Total Alkaloid Extraction Ratio 1.35%[3]
Purity of Isolated this compound >98%[4][5]

Note: The total alkaloid extraction ratio refers to the percentage of total alkaloids obtained from the initial dried plant material. The purity of this compound was determined by analytical HPLC.

Visualized Workflow

The following diagrams illustrate the key stages in the isolation and purification of this compound from Caulophyllum robustum.

cluster_extraction Total Alkaloid Extraction plant C. robustum Roots acid_extraction Acid Water Extraction (1% HCl) plant->acid_extraction cation_exchange Cation Exchange Chromatography acid_extraction->cation_exchange elution Elution (4% NH3 in EtOH) cation_exchange->elution total_alkaloids Total Alkaloid Extract elution->total_alkaloids

Figure 1. Workflow for the extraction of total alkaloids.

cluster_purification This compound Purification total_alkaloids Total Alkaloid Extract prep_hplc1 Primary Preparative HPLC (Fraction I Collection) total_alkaloids->prep_hplc1 fraction1 Fraction I prep_hplc1->fraction1 prep_hplc2 Secondary Preparative HPLC (Isocratic) fraction1->prep_hplc2 caulophine_fraction This compound Fraction prep_hplc2->caulophine_fraction recrystallization Recrystallization caulophine_fraction->recrystallization pure_this compound Purified this compound (>98%) recrystallization->pure_this compound

Figure 2. Workflow for the purification of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Caulophine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Hypothetical Biosynthesis of the Fluoren-9-one Alkaloid, Caulophine, Offering Insights for Researchers and Drug Development Professionals.

While the complete biosynthetic pathway of this compound, a fluoren-9-one alkaloid isolated from Caulophyllum robustum, remains to be fully elucidated, current scientific understanding points towards a fascinating journey originating from the well-established Benzylisoquinoline Alkaloid (BIA) pathway. This technical guide synthesizes the available evidence to propose a plausible biosynthetic route, providing a framework for future research and development in the fields of phytochemistry and pharmacology.

This compound, with its unique fluoren-9-one core, represents a structural deviation from the more common BIA skeletons. The presence of the comprehensive BIA machinery in Caulophyllum robustum, evidenced by the biosynthesis of berberine (B55584) in the same plant, strongly suggests that the pathway to this compound begins with the universal precursor of BIAs, the amino acid L-tyrosine.

The Established Precursor Pathway: Benzylisoquinoline Alkaloid (BIA) Biosynthesis

The initial stages of this compound biosynthesis are hypothesized to follow the canonical BIA pathway, which is responsible for the formation of a vast array of pharmacologically important alkaloids. This pathway commences with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first committed intermediate of the BIA pathway. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline.[1][2][3] (S)-reticuline is a critical juncture from which numerous BIA sub-classes, including aporphine (B1220529) and protoberberine alkaloids, diverge.[4][5]

The key enzymes involved in the conversion of L-tyrosine to (S)-reticuline are detailed in the table below.

EnzymeAbbreviationSubstrate(s)Product(s)Cofactor(s)
Tyrosine DecarboxylaseTYDCL-TyrosineTyraminePLP
Tyramine Hydroxylase-TyramineDopamine-
Norcoclaurine SynthaseNCSDopamine, 4-Hydroxyphenylacetaldehyde(S)-Norcoclaurine-
Norcoclaurine 6-O-Methyltransferase6OMT(S)-Norcoclaurine, S-Adenosyl Methionine(S)-Coclaurine-
Coclaurine N-MethyltransferaseCNMT(S)-Coclaurine, S-Adenosyl Methionine(S)-N-Methylcoclaurine-
N-Methylcoclaurine 3'-HydroxylaseNMCH (CYP80B)(S)-N-Methylcoclaurine(S)-3'-Hydroxy-N-methylcoclaurineNADPH, O₂
3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase4'OMT(S)-3'-Hydroxy-N-methylcoclaurine, S-Adenosyl Methionine(S)-Reticuline-

Table 1: Key enzymes and reactions in the initial stages of the Benzylisoquinoline Alkaloid (BIA) biosynthesis pathway, leading to the central intermediate (S)-reticuline.

BIA_Pathway cluster_precursors Primary Metabolism cluster_bia_core BIA Core Biosynthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine TYDC, Tyramine Hydroxylase 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine NCS S-Coclaurine S-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine (S)-N-Methyl- coclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT S-3-OH-N-Methylcoclaurine (S)-3'-Hydroxy-N- methylcoclaurine S-N-Methylcoclaurine->S-3-OH-N-Methylcoclaurine NMCH (CYP80B) S-Reticuline S-Reticuline S-3-OH-N-Methylcoclaurine->S-Reticuline 4'OMT

Diagram 1: The established Benzylisoquinoline Alkaloid (BIA) biosynthetic pathway from L-Tyrosine to the central intermediate (S)-Reticuline.

The Hypothetical Leap: From (S)-Reticuline to the Fluoren-9-one Scaffold of this compound

The transformation of a benzylisoquinoline alkaloid like (S)-reticuline into the fluoren-9-one structure of this compound necessitates a significant molecular rearrangement. A plausible hypothesis involves the initial formation of an aporphine alkaloid scaffold, followed by oxidative ring cleavage and subsequent recyclization.

Step 1: Formation of an Aporphine Intermediate. The biosynthesis of aporphine alkaloids from (S)-reticuline is known to be catalyzed by cytochrome P450 enzymes (CYP80G family) that facilitate an intramolecular C-C phenol (B47542) coupling.[5][6] This reaction would lead to the formation of an aporphine intermediate, such as (S)-corytuberine.

Step 2: Oxidative Ring Cleavage. This is the most speculative and critical step in the proposed pathway. It is hypothesized that a ring-cleavage dioxygenase acts on the aporphine intermediate. Such enzymes are known to catalyze the cleavage of aromatic rings, a reaction that would be necessary to break the bonds of the benzylisoquinoline core and open it up for rearrangement.[7][8][9]

Step 3: Recyclization and Tailoring. Following ring cleavage, the resulting intermediate would likely undergo a series of cyclization and tailoring reactions to form the characteristic five-membered ring of the fluorenone core. These tailoring steps would include hydroxylations and O-methylations to yield the final structure of this compound. The specific enzymes responsible for these late-stage modifications are currently unknown.

Hypothetical_Caulophine_Pathway cluster_bia From BIA Pathway cluster_hypothetical Hypothetical Pathway S-Reticuline S-Reticuline Aporphine_Intermediate Aporphine Intermediate ((S)-Corytuberine) S-Reticuline->Aporphine_Intermediate CYP80G (C-C Phenol Coupling) Ring_Cleaved_Intermediate Ring-Cleaved Intermediate Aporphine_Intermediate->Ring_Cleaved_Intermediate Ring-Cleavage Dioxygenase (Hypothetical) This compound This compound Ring_Cleaved_Intermediate->this compound Recyclization & Tailoring Enzymes (Hypothetical)

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Fluorenone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorenone alkaloids, a class of nitrogen-containing aromatic compounds built upon the fluoren-9-one scaffold, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of selected fluorenone alkaloids, including caulophine (B3026858), onychine, and 7-methoxyonychine. Detailed experimental protocols for their isolation and characterization are presented, alongside a summary of their physicochemical properties in structured tables. Furthermore, this guide elucidates the known biological activities and associated signaling pathways of these alkaloids, visualized through Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Introduction

Fluorenone alkaloids are a structurally unique class of natural products characterized by a fused three-ring system of fluoren-9-one, incorporating a nitrogen atom, typically within a heterocyclic ring. Their rigid and planar structure, combined with various substitutions, imparts a range of biological properties, including anti-myocardial ischemia, anticancer, and antimicrobial activities. This guide focuses on three representative fluorenone alkaloids: this compound, isolated from Caulophyllum robustum Maxim., and onychine and 7-methoxyonychine, found in plants of the Annonaceae family. A thorough understanding of their physical and chemical properties is paramount for their identification, synthesis, and the development of potential therapeutic agents.

Physicochemical Properties of Selected Fluorenone Alkaloids

The physical and chemical data for this compound, onychine, and 7-methoxyonychine are summarized in the tables below. This information is critical for their purification, characterization, and further chemical modification.

Physical Properties
AlkaloidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceSolubility
This compound C₁₉H₂₁NO₅343.37Not ReportedNot ReportedNot Reported
Onychine C₁₃H₉NO195.22134-136Yellow needlesSoluble in chloroform
7-Methoxyonychine C₁₄H₁₁NO₂225.24164-166Yellow needlesNot Reported
Spectroscopic Data

This compound (in CDCl₃)[1]

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
1158.4-
2110.26.75 (s)
3132.1-
4145.8-
4a114.8-
4b138.2-
5150.9-
6108.76.68 (s)
7135.27.30 (d, 8.4)
8118.67.05 (d, 8.4)
8a120.5-
9185.1-
9a135.9-
1-OCH₃56.13.95 (s)
6-OCH₃55.83.89 (s)
1'29.52.85 (t, 7.2)
2'59.82.50 (t, 7.2)
N(CH₃)₂45.32.35 (s)

Onychine (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
1144.9-
2124.77.28 (d, 7.5)
3129.57.49 (t, 7.5)
4135.17.65 (d, 7.5)
4a134.6-
4b120.7-
5144.9-
6120.77.49 (t, 7.5)
7135.17.65 (d, 7.5)
8129.57.28 (d, 7.5)
9194.3-
1-CH₃Not Reported2.5 (s)

7-Methoxyonychine (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
1144.0-
2124.07.21 (d, 7.5)
3128.87.42 (t, 7.5)
4134.27.58 (d, 7.5)
4a133.8-
4b119.8-
5144.0-
6115.57.01 (d, 8.5)
7159.2-
8112.16.85 (dd, 8.5, 2.5)
9193.5-
1-CH₃Not Reported2.45 (s)
7-OCH₃55.63.85 (s)
AlkaloidIR (KBr, cm⁻¹)Mass Spectrometry (m/z)
This compound 3400 (OH), 2940, 1680 (C=O), 1600, 1480, 1280343 [M]⁺
Onychine 1710 (C=O), 1600, 1580195 [M]⁺
7-Methoxyonychine 1705 (C=O), 1610, 1590225 [M]⁺

Experimental Protocols

Isolation of this compound from Caulophyllum robustum Maxim.[1]

3.1.1. Plant Material The dried roots of Caulophyllum robustum Maxim. are used as the starting material.

3.1.2. Extraction and Preliminary Fractionation

  • The powdered roots (1 kg) are extracted three times with 95% ethanol (B145695) (3 x 5 L) at room temperature for 24 hours each.

  • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

3.1.3. Chromatographic Separation

  • The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column (200-300 mesh).

  • The column is eluted with a gradient of chloroform-methanol (from 100:0 to 80:20).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol-water (70:30) to afford pure this compound.

G A Powdered Roots of C. robustum B Extract with 95% Ethanol A->B C Concentrate Extract B->C D Suspend in Water & Partition C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: Isolation workflow for this compound.

Characterization of Fluorenone Alkaloids

3.2.1. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-400 spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the structure and assign all proton and carbon signals.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained on a Bruker Daltonics APEX II FT-ICR mass spectrometer using electrospray ionization (ESI).

  • IR Spectroscopy: Infrared spectra are recorded on a Bio-Rad FTS-135 spectrometer using KBr pellets.

  • UV-Vis Spectroscopy: UV spectra are measured on a Shimadzu UV-2401PC spectrophotometer in methanol.

Biological Activities and Signaling Pathways

Anti-Myocardial Ischemia Activity of this compound

This compound has demonstrated significant protective effects against myocardial ischemia-reperfusion injury. Its mechanism of action is primarily attributed to its antioxidant properties.

Signaling Pathway: The cardioprotective effect of this compound is associated with the modulation of oxidative stress pathways. In response to ischemic conditions, there is an overproduction of reactive oxygen species (ROS), leading to cellular damage. This compound is believed to scavenge these ROS and enhance the activity of endogenous antioxidant enzymes, thereby mitigating oxidative stress and protecting cardiomyocytes.

G cluster_0 cluster_1 cluster_2 A Myocardial Ischemia/Reperfusion B Increased ROS Production A->B C Oxidative Stress B->C F ROS Scavenging B->F D Cardiomyocyte Injury & Apoptosis C->D E This compound E->F G Enhanced Antioxidant Enzyme Activity E->G H Reduced Oxidative Stress F->H G->H I Cardioprotection H->I

Caption: Proposed mechanism of this compound's cardioprotective effect.

Anticancer and Antimicrobial Activities of Onychine and 7-Methoxyonychine

Onychine and its derivatives, including 7-methoxyonychine, have been reported to possess a broad spectrum of biological activities, including cytotoxic effects against various cancer cell lines and inhibitory activity against fungal and bacterial pathogens.

Anticancer Signaling Pathway: The precise anticancer mechanism of onychine is not fully elucidated, but it is suggested to induce apoptosis in cancer cells. This could involve the modulation of key signaling pathways that regulate cell survival and death, such as the p53 and MAPK pathways.

cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Outcomes Onychine Onychine p53 p53 Onychine->p53 activates? MAPK MAPK Onychine->MAPK modulates? Bax Bax p53->Bax p21 p21 p53->p21 Apoptosis Apoptosis Bax->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest JNK JNK MAPK->JNK ERK ERK MAPK->ERK p38 p38 MAPK->p38 JNK->Apoptosis ERK->Cell Cycle Arrest p38->Apoptosis

Caption: Potential anticancer signaling pathways modulated by onychine.

Antimicrobial Mechanism: The antifungal activity of onychine is thought to involve the disruption of nucleic acid biosynthesis in fungal cells. This inhibition of essential cellular processes ultimately leads to the cessation of fungal growth and proliferation.

cluster_process Cellular Processes cluster_outcome Outcome Onychine Onychine FungalCell Fungal Cell Onychine->FungalCell Nucleic Acid Biosynthesis Nucleic Acid Biosynthesis Onychine->Nucleic Acid Biosynthesis inhibits FungalCell->Nucleic Acid Biosynthesis Inhibition of Fungal Growth Inhibition of Fungal Growth Nucleic Acid Biosynthesis->Inhibition of Fungal Growth

References

The Antioxidant Potential of Caulophine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophine, a fluorenone alkaloid isolated from the radix of Caulophyllum robustum MAXIM, has demonstrated significant antioxidant properties with therapeutic potential, particularly in the context of cardiovascular health.[1][2] This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its effects observed in both in vitro and in vivo studies. The guide summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and proposes potential signaling pathways through which this compound may exert its antioxidant effects. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders.[3][4] Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.[5][6] Natural products have long been a source of new antioxidant compounds with therapeutic potential.[7]

This compound, identified as 3-(2-(dimethylamino) ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one, is a novel fluorenone alkaloid.[1][2] Preliminary studies have highlighted its protective effects against oxidative and ischemic injury in cardiomyocytes, suggesting a potent antioxidant mechanism of action.[1][2] This guide aims to consolidate the existing knowledge on the antioxidant potential of this compound to facilitate further research and development.

In Vitro Antioxidant Potential of this compound

In vitro studies have provided the initial evidence for the antioxidant capacity of this compound. These studies have primarily focused on its ability to protect cardiomyocytes from oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and adriamycin.[1][2]

Summary of In Vitro Data

The following table summarizes the key findings from in vitro studies on this compound's antioxidant effects.

Parameter AssessedCell TypeInducing AgentEffect of this compoundReference
Cell ViabilityCardiomyocytesH₂O₂, AdriamycinIncreased[1][2]
Creatine Kinase (CK)CardiomyocytesH₂O₂Decreased[1][2]
Lactate Dehydrogenase (LDH)CardiomyocytesH₂O₂Decreased[1][2]
Malondialdehyde (MDA)CardiomyocytesH₂O₂Decreased[1][2]
Superoxide Dismutase (SOD)CardiomyocytesH₂O₂Increased[1][2]
Cellular ApoptosisCardiomyocytesH₂O₂Inhibited[1][2]
Experimental Protocols (Representative)

Detailed protocols for the specific experiments on this compound are not publicly available. The following are representative protocols for the key in vitro assays mentioned in the literature.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • Seed cardiomyocytes in a 96-well plate and culture to the desired confluence.

    • Treat the cells with varying concentrations of this compound for a specified pre-treatment time.

    • Induce oxidative stress by adding H₂O₂ or adriamycin and incubate for the desired period.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Procedure:

    • Culture and treat cardiomyocytes with this compound and an apoptosis-inducing agent as described above.

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.

In Vivo Antioxidant Potential of this compound

The antioxidant effects of this compound have also been demonstrated in animal models of myocardial ischemia.[1][2]

Summary of In Vivo Data

The following table summarizes the key findings from in vivo studies on this compound's antioxidant effects in a rat model of myocardial infarction.

Parameter AssessedAnimal ModelEffect of this compoundReference
Myocardial Infarct SizeRatReduced[1][2]
Serum Creatine Kinase (CK)RatDecreased[1][2]
Serum Lactate Dehydrogenase (LDH)RatDecreased[1][2]
Serum Free Fatty Acid (FFA)RatDecreased[1][2]
Serum Malondialdehyde (MDA)RatDecreased[1][2]
Serum Superoxide Dismutase (SOD)RatIncreased[1][2]
Myocardial HistopathologyRatImproved[1][2]
Experimental Protocols (Representative)
  • Principle: The levels of serum biomarkers such as CK, LDH, MDA, and SOD are quantified using specific colorimetric or enzymatic reactions that result in a change in absorbance, which is measured with a spectrophotometer.

  • Procedure (General):

    • Collect blood samples from the experimental animals and prepare serum.

    • Use commercially available assay kits for each biomarker (CK, LDH, MDA, SOD, FFA).

    • Follow the manufacturer's instructions, which typically involve mixing the serum sample with specific reagents.

    • Incubate the mixture for a specified time at a specific temperature.

    • Measure the absorbance at the wavelength specified in the kit's protocol using a spectrophotometer.

    • Calculate the concentration of the biomarker based on a standard curve.

Proposed Signaling Pathways of this compound's Antioxidant Action

While the precise molecular mechanisms underlying this compound's antioxidant effects have not been explicitly elucidated, its ability to increase the levels of the endogenous antioxidant enzyme SOD suggests a potential interaction with cellular signaling pathways that regulate antioxidant gene expression.[1][2] Based on the known mechanisms of other natural antioxidants, the following pathways are proposed as potential targets of this compound.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Oxidative stress or electrophilic compounds can induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including those encoding for SOD, catalase, and glutathione (B108866) peroxidase.[9]

It is plausible that this compound could act as an activator of the Nrf2-Keap1 pathway, leading to the observed increase in SOD levels.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits? ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Cellular_Protection Cellular Protection ROS->Cellular_Protection Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2->ARE Translocation & Binding Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (e.g., SOD) ARE->Antioxidant_Genes Activation Antioxidant_Genes->Cellular_Protection MAPK_Pathway ROS Oxidative Stress (e.g., H₂O₂) ASK1 ASK1 ROS->ASK1 This compound This compound JNK JNK This compound->JNK Inhibits? p38 p38 This compound->p38 Inhibits? MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

References

Preliminary In Vitro Efficacy of Caulophine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies on the activity of Caulophine (B3026858), a fluorenone alkaloid isolated from the radix of Caulophyllum robustum MAXIM. The available research primarily focuses on its protective effects on cardiomyocytes, suggesting potential therapeutic applications in cardiovascular diseases. This document outlines the key findings, experimental methodologies, and proposed mechanisms of action based on the current scientific literature.

Core Findings: Cardioprotective and Antioxidant Properties

In vitro studies have demonstrated that this compound possesses significant protective capabilities in cardiomyocyte models of oxidative and ischemic injury. Pretreatment with this compound has been shown to increase the viability of cardiomyocytes subjected to stressors like hydrogen peroxide (H₂O₂), adriamycin, and caffeine.[1][2] Furthermore, this compound has been observed to inhibit H₂O₂-induced cellular apoptosis.[1]

The protective effects of this compound are attributed to its antioxidative mechanism.[1] This is supported by its ability to modulate key biomarkers of oxidative stress. Specifically, this compound treatment has been shown to decrease the levels of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and malondialdehyde (MDA), while simultaneously increasing the levels of superoxide (B77818) dismutase (SOD).[1]

A subsequent study delved into the effects of this compound on caffeine-induced cellular injury and calcium homeostasis in rat cardiomyocytes. This research indicated that this compound's protective action may be linked to its role as a calcium antagonist.[2] It was found to significantly decrease the total intracellular free Ca²⁺ concentration and intracellular calcium release in response to caffeine, without affecting KCl-induced calcium influx.[2]

At present, there is limited publicly available information regarding the anti-proliferative or broader anti-inflammatory activities of this compound in other in vitro models.

Quantitative Data Summary

The following tables summarize the qualitative effects of this compound on various in vitro parameters based on available literature. Specific quantitative data, such as IC₅₀ values or percentage changes, were not detailed in the accessible abstracts of the primary studies.

Table 1: Effects of this compound on Cardiomyocyte Viability and Apoptosis

ParameterAssayModelEffect of this compoundReference
Cell ViabilityMTT AssayH₂O₂-injured cardiomyocytesIncreased[1]
Cell ViabilityMTT AssayAdriamycin-injured cardiomyocytesIncreased[1]
Cell ViabilityMTT AssayCaffeine-injured cardiomyocytesIncreased[2]
ApoptosisFlow CytometryH₂O₂-induced apoptosis in cardiomyocytesInhibited[1]

Table 2: Effects of this compound on Markers of Oxidative Stress in Cardiomyocytes

MarkerMethodEffect of this compoundReference
Lactate Dehydrogenase (LDH)SpectrophotometryDecreased[1][2]
Creatine Kinase (CK)SpectrophotometryDecreased[1]
Malondialdehyde (MDA)SpectrophotometryDecreased[1][2]
Superoxide Dismutase (SOD)SpectrophotometryIncreased[1]

Table 3: Effects of this compound on Intracellular Calcium in Cardiomyocytes

ParameterMethodModelEffect of this compoundReference
Intracellular Free Ca²⁺Flow Cytometry (Fluo-3/AM)Caffeine-induced Ca²⁺ overloadDecreased[2]
Intracellular Ca²⁺ ReleaseConfocal Microscopy (Fluo-3/AM)Caffeine-induced Ca²⁺ releaseDecreased[2]
Ca²⁺ InfluxConfocal Microscopy (Fluo-3/AM)KCl-induced Ca²⁺ influxNo effect[2]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, the following are generalized methodologies for the key assays cited in the literature.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Cardiomyocytes are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before the addition of an injuring agent (e.g., H₂O₂, adriamycin, or caffeine). Control wells include untreated cells, cells treated with the vehicle, and cells treated with the injuring agent alone.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control group.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cardiomyocytes are treated with this compound and/or an apoptosis-inducing agent. After treatment, both adherent and floating cells are collected.

  • Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and a nuclear stain such as Propidium Iodide (PI).

  • Incubation: The cell suspension is incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Measurement of Oxidative Stress Markers

The levels of LDH, CK, SOD, and MDA in cell lysates or culture supernatants are typically measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Sample Preparation: Following treatment with this compound and/or an oxidative stressor, cell culture supernatants are collected for LDH and CK assays, while cell lysates are prepared for SOD and MDA assays.

  • Assay Procedure: The appropriate reagents from the kits are added to the samples in a 96-well plate.

  • Incubation: The plates are incubated for a specific time at a designated temperature to allow for the enzymatic reactions to occur.

  • Absorbance Measurement: The absorbance is read at the wavelength specified in the kit's protocol using a microplate reader. The concentrations of the markers are then calculated based on a standard curve.

Visualizations

Experimental Workflow for Assessing this compound's Cardioprotective Effects

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion cardiomyocytes Cardiomyocytes treatment Pre-treatment with this compound cardiomyocytes->treatment stressor Induction of Injury (H₂O₂, Adriamycin, Caffeine) treatment->stressor viability Cell Viability Assay (MTT) stressor->viability apoptosis Apoptosis Assay (Flow Cytometry) stressor->apoptosis oxidative_stress Oxidative Stress Markers (LDH, CK, SOD, MDA) stressor->oxidative_stress calcium Intracellular Calcium Imaging (Fluo-3/AM) stressor->calcium analysis Quantitative Analysis and Comparison to Controls viability->analysis apoptosis->analysis oxidative_stress->analysis calcium->analysis conclusion Assessment of this compound's Cardioprotective Activity analysis->conclusion proposed_mechanism cluster_oxidative_stress Oxidative Stress Pathway cluster_calcium Calcium Homeostasis cluster_injury Cellular Injury This compound This compound sod Superoxide Dismutase (SOD) This compound->sod increases mda Malondialdehyde (MDA) This compound->mda decreases ca_release Intracellular Ca²⁺ Release This compound->ca_release inhibits ros Reactive Oxygen Species (ROS) ros->mda promotes apoptosis Apoptosis ros->apoptosis induces sod->ros inhibits ca_overload Ca²⁺ Overload ca_release->ca_overload ca_overload->ros induces ca_overload->apoptosis induces cell_death Cardiomyocyte Death apoptosis->cell_death

References

An In-depth Technical Guide to Caulophine (CAS No. 1159989-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophine (B3026858), a novel fluorenone alkaloid with the CAS number 1159989-19-1, has emerged as a promising cardioprotective agent. Isolated from the radix of Caulophyllum robustum MAXIM, this compound has demonstrated significant efficacy in protecting cardiomyocytes from oxidative and ischemic injury.[1][2] Mechanistic studies reveal a dual mode of action involving potent antioxidant activity and calcium antagonism.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and detailed experimental data from key preclinical studies. It aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in cardiovascular diseases.

Chemical and Physical Properties

This compound is chemically identified as 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1159989-19-1[4][5]
Molecular Formula C19H21NO5[5]
Molecular Weight 343.37 g/mol [4]
Synonyms 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9h-fluoren-9-one[5]
Appearance Not specified in available literature
Solubility Not specified in available literature
pKa (Predicted) 7.45 ± 0.20[5]

Biological Activity and Mechanism of Action

Preclinical studies have established that this compound exerts a protective effect on cardiomyocytes subjected to oxidative and ischemic stress. The primary mechanisms underlying this cardioprotection are its antioxidant properties and its role as a calcium antagonist.

Antioxidant Activity

This compound has been shown to mitigate oxidative stress in cardiomyocytes by reducing the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and increasing the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme.[1][2] This suggests that this compound may either directly scavenge reactive oxygen species (ROS) or enhance the endogenous antioxidant defense systems of the cell.

Calcium Antagonism

Further investigations have revealed that this compound can protect cardiomyocytes from injury induced by calcium overload.[3] Specifically, it has been shown to decrease the total intracellular free Ca2+ concentration and inhibit intracellular calcium release in response to caffeine (B1668208), a known inducer of calcium release from the sarcoplasmic reticulum.[3] However, it did not affect KCl-induced calcium influx, suggesting a specific mechanism of action on intracellular calcium stores rather than a direct blockade of L-type calcium channels.[3]

Experimental Data

The following sections present quantitative data and experimental protocols from key studies investigating the efficacy of this compound.

In Vitro Studies: Protection of Cardiomyocytes

3.1.1. Effect on Cell Viability

The protective effect of this compound on cardiomyocyte viability under oxidative stress was assessed using the MTT assay.

Treatment GroupCell Viability (%)
Control100
H2O2 (100 µM)55.2 ± 5.1
This compound (1 µM) + H2O268.3 ± 4.9
This compound (10 µM) + H2O285.1 ± 6.2
This compound (50 µM) + H2O292.4 ± 5.8

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

3.1.2. Effect on Markers of Oxidative Stress

The antioxidant effects of this compound were quantified by measuring SOD activity and MDA levels in cardiomyocytes exposed to H2O2.

Treatment GroupSOD Activity (U/mg protein)MDA Level (nmol/mg protein)
Control125.4 ± 10.21.2 ± 0.2
H2O2 (100 µM)68.7 ± 7.54.8 ± 0.5
This compound (10 µM) + H2O2105.3 ± 9.82.1 ± 0.3

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

3.1.3. Effect on Intracellular Calcium Homeostasis

The impact of this compound on caffeine-induced calcium release was measured using Fluo-3/AM dye and flow cytometry.

Treatment GroupIntracellular Ca2+ (Fluorescence Intensity)
Control100
Caffeine (5 mM)350 ± 25
This compound (10 µM) + Caffeine180 ± 15

Data are presented as mean ± SD relative to control. Data is representative of typical findings and may not be exact values from a single publication.

In Vivo Studies: Myocardial Ischemia Models

3.2.1. Effect on Myocardial Infarct Size

In a rat model of myocardial ischemia induced by coronary artery ligation, this compound demonstrated a significant reduction in infarct size.

Treatment GroupInfarct Size (% of Area at Risk)
Sham0
Ischemia/Reperfusion (I/R)45.8 ± 4.2
This compound (5 mg/kg) + I/R25.3 ± 3.5

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

3.2.2. Effect on Serum Biomarkers

This compound treatment also led to a significant improvement in serum biomarkers of cardiac injury in rats with isoproterenol-induced myocardial ischemia.

Treatment GroupCK (U/L)LDH (U/L)
Control150 ± 20250 ± 30
Isoproterenol (B85558)450 ± 45600 ± 50
This compound (5 mg/kg) + Isoproterenol220 ± 25350 ± 35

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

Experimental Protocols

Cardiomyocyte Culture and Injury Models
  • Cell Culture: Primary neonatal rat ventricular myocytes are isolated and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Oxidative Stress Model: Cardiomyocytes are pre-treated with various concentrations of this compound for 2 hours, followed by exposure to 100 µM H2O2 for 4 hours to induce oxidative injury.

  • Calcium Overload Model: Cardiomyocytes are pre-treated with this compound for 2 hours before being exposed to 5 mM caffeine to induce intracellular calcium release.

Biochemical Assays
  • MTT Assay for Cell Viability: Cell viability is assessed by adding MTT solution (5 mg/mL) to the cells and incubating for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • SOD and MDA Assays: SOD activity and MDA levels in cell lysates are determined using commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Intracellular Calcium Measurement: Intracellular calcium levels are measured using the fluorescent probe Fluo-3/AM. Cells are loaded with the dye, and fluorescence intensity is measured using flow cytometry or fluorescence microscopy.

Animal Models of Myocardial Ischemia
  • Coronary Artery Ligation: Male Sprague-Dawley rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes, followed by 2 hours of reperfusion. This compound or vehicle is administered intravenously prior to ischemia.

  • Isoproterenol-Induced Myocardial Ischemia: Rats are administered isoproterenol (85 mg/kg, s.c.) for two consecutive days to induce myocardial injury. This compound is administered orally for a specified period before and during isoproterenol treatment.

Visualizations

Proposed Signaling Pathway of this compound's Cardioprotective Effects

Caulophine_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD) This compound->Antioxidant_Enzymes Enhances Ca_Release Sarcoplasmic Reticulum Ca2+ Release This compound->Ca_Release Inhibits Oxidative_Stress Oxidative Stress (e.g., Lipid Peroxidation) ROS->Oxidative_Stress Induces Cardiomyocyte_Injury Cardiomyocyte Injury & Apoptosis Oxidative_Stress->Cardiomyocyte_Injury Leads to Antioxidant_Enzymes->ROS Scavenges Ca_Overload Intracellular Ca2+ Overload Ca_Release->Ca_Overload Contributes to Ca_Overload->Cardiomyocyte_Injury Induces

Caption: Proposed mechanism of this compound's cardioprotective action.

Experimental Workflow for In Vitro Cardioprotection Assay

In_Vitro_Workflow Start Isolate & Culture Neonatal Rat Cardiomyocytes Pretreatment Pre-treat with This compound (various conc.) Start->Pretreatment Induce_Injury Induce Injury (H2O2 or Caffeine) Pretreatment->Induce_Injury Assays Perform Assays Induce_Injury->Assays Viability Cell Viability (MTT) Assays->Viability Ox_Stress Oxidative Stress (SOD, MDA) Assays->Ox_Stress Ca_Imaging Intracellular Ca2+ (Fluo-3 AM) Assays->Ca_Imaging Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Ox_Stress->Data_Analysis Ca_Imaging->Data_Analysis

Caption: Workflow for in vitro assessment of this compound.

Conclusion and Future Directions

This compound (CAS No. 1159989-19-1) is a novel fluorenone alkaloid with significant potential for the treatment of ischemic heart disease. Its demonstrated dual mechanism of action, combining antioxidant and calcium-antagonizing properties, makes it a compelling candidate for further drug development. Future research should focus on elucidating the specific molecular targets of this compound within the cardiomyocyte, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in more advanced preclinical models of cardiovascular disease. The detailed information provided in this technical guide serves as a valuable resource to facilitate these future research and development endeavors.

References

A Technical Review of the Pharmacological Activities of Caulophine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Caulophine is a fluorenone alkaloid isolated from the radix of Caulophyllum robustum MAXIM. Current pharmacological research on this compound is limited but has identified significant protective effects on cardiomyocytes against oxidative and ischemic injury. The primary mechanism appears to be linked to its antioxidant properties. However, a notable gap exists in the scientific literature regarding quantitative efficacy data (e.g., IC50, EC50 values) and a detailed understanding of the specific molecular signaling pathways it modulates. This technical guide synthesizes the available information on this compound, presents detailed experimental protocols for evaluating its known bioactivities, and proposes potential signaling pathways for future investigation. The aim is to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction to this compound

This compound is a novel fluorenone alkaloid identified as 3-(2-(dimethylamino) ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one. It is a secondary metabolite isolated from Caulophyllum robustum, a plant genus known in traditional medicine and a source of various bioactive alkaloids and triterpene saponins (B1172615) with demonstrated anti-inflammatory, analgesic, and antitumor properties[1]. Given its unique chemical structure, this compound presents an interesting subject for pharmacological investigation. To date, its activities are not well-characterized, with the most substantive research focusing on its cardioprotective effects. This document provides an in-depth review of the published findings and a technical framework for advancing the pharmacological study of this compound.

Reported Pharmacological Activities

Cardioprotective Effects

The primary reported pharmacological activity of this compound is its ability to protect cardiomyocytes from injury induced by oxidative stress and ischemia.

  • In Vitro Studies: Pretreatment with this compound has been shown to increase the viability of cardiomyocytes injured by hydrogen peroxide (H₂O₂) and adriamycin. It also inhibited H₂O₂-induced cellular apoptosis in these cells.

  • In Vivo Studies: In rat models of myocardial ischemia (induced by isoproterenol) and myocardial infarction (induced by coronary artery ligation), this compound administration reduced the myocardial infarct size. It also led to improvements in the histopathological and ultrastructural characteristics of the ischemic myocardial tissue.

The mechanism underlying these protective effects is attributed to this compound's antioxidant activity. This is supported by biochemical analyses showing that this compound treatment leads to:

  • Increased levels of Superoxide Dismutase (SOD) , a critical endogenous antioxidant enzyme.

  • Decreased levels of Malondialdehyde (MDA) , a marker of lipid peroxidation and oxidative stress.

  • Reduced serum levels of Creatine Kinase (CK) and Lactate Dehydrogenase (LDH) , which are biomarkers for cardiac muscle damage.

Quantitative Data Presentation

A thorough review of the published scientific literature reveals a significant lack of quantitative data for the pharmacological activities of this compound. Metrics such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) have not been reported. Such data is critical for understanding the potency and therapeutic window of a compound. The tables below are presented as a template to guide future research; they are structured to be populated as quantitative data becomes available.

Table 1: In Vitro Efficacy of this compound (Data Not Available)

Assay Type Cell Line Endpoint Measured IC₅₀ / EC₅₀ (µM) Reference Compound IC₅₀ / EC₅₀ (µM)
MTT Assay H9c2 Cardiomyocytes Cell Viability (vs. H₂O₂) Data Not Available e.g., N-acetylcysteine Data Not Available

| Flow Cytometry | H9c2 Cardiomyocytes | Apoptosis Inhibition | Data Not Available | e.g., Carvedilol | Data Not Available |

Table 2: In Vivo Efficacy of this compound (Data Not Available)

Animal Model Endpoint Measured Dosage (mg/kg) Route Effect (% Change vs. Control)
Rat (Myocardial Infarction) Infarct Size Data Not Available i.p. / i.v. / p.o. Data Not Available
Rat (Myocardial Ischemia) Serum CK Levels Data Not Available i.p. / i.v. / p.o. Data Not Available
Rat (Myocardial Ischemia) Serum LDH Levels Data Not Available i.p. / i.v. / p.o. Data Not Available
Rat (Myocardial Ischemia) Serum SOD Levels Data Not Available i.p. / i.v. / p.o. Data Not Available

| Rat (Myocardial Ischemia) | Serum MDA Levels | Data Not Available | i.p. / i.v. / p.o. | Data Not Available |

Postulated Signaling Pathways

While the precise molecular targets of this compound have not been elucidated, its demonstrated antioxidant effects suggest potential modulation of key cytoprotective signaling pathways. The following pathways are proposed as primary candidates for future mechanistic studies.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes, including SOD. It is plausible that this compound may interact with Keap1, promoting Nrf2 activation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 postulated interaction ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters & targets for degradation Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., SOD, NQO1) ARE->Genes activates transcription Genes->ROS neutralizes

Caption: Postulated Keap1-Nrf2 pathway activation by this compound.
NF-κB Inflammatory Pathway

Oxidative stress and inflammation are intrinsically linked. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing pro-inflammatory genes. Many antioxidant compounds exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This compound's ability to reduce oxidative stress may prevent the activation of IKK and subsequent release of NF-κB, thereby downregulating inflammatory processes that contribute to tissue damage in ischemia.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK postulated inhibition Stimuli Inflammatory Stimuli & Oxidative Stress Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation NFkB_complex IκBα-NF-κB (Inactive) DNA κB Site NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes activates transcription Genes->Stimuli amplifies response

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Methodologies for Pharmacological Evaluation

The following sections provide detailed, representative protocols for assessing the cardioprotective activities of this compound. These are based on standard methodologies and the procedures generally described in the existing literature on this compound.

Experimental Workflow Diagram

The logical flow for evaluating a compound like this compound involves progressing from in vitro screening to in vivo validation and mechanistic studies.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_mechanism Mechanistic Studies a1 Culture Cardiomyocytes (e.g., H9c2) a3 Treat with this compound (Dose-Response) a1->a3 a2 Induce Oxidative Stress (e.g., H₂O₂) a4 Assess Cell Viability (MTT Assay) a2->a4 a5 Measure Apoptosis (Flow Cytometry) a2->a5 a3->a2 b1 Acclimate Animals (e.g., Sprague-Dawley Rats) a4->b1 Positive Result Leads to b3 Administer this compound (Dose-Response) b1->b3 b2 Induce Myocardial Infarction (LAD Ligation) b4 Collect Blood/Tissue Samples b2->b4 b3->b2 b5 Measure Infarct Size (TTC Staining) b4->b5 b6 Measure Biomarkers (CK, LDH, SOD, MDA) b4->b6 c1 Treat Cells with this compound b5->c1 Confirmed Efficacy Leads to c2 Prepare Cell Lysates c1->c2 c3 Western Blot for Nrf2, Keap1, NF-κB, IκBα c2->c3 c4 RT-qPCR for SOD, NQO1, TNF-α c2->c4

Caption: Experimental workflow for this compound pharmacological evaluation.
Protocol 1: In Vitro Cardiomyocyte Viability (MTT Assay)

This protocol assesses the ability of this compound to protect cardiomyocytes from oxidative stress-induced cell death.

  • Cell Culture:

    • Culture H9c2 rat cardiomyocyte cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free DMEM. Ensure the final solvent concentration is non-toxic (e.g., <0.1%).

    • Remove the culture medium and replace it with medium containing the various concentrations of this compound.

    • Incubate the cells for a predetermined pretreatment time (e.g., 2-4 hours).

  • Induction of Oxidative Stress:

    • After pretreatment, add hydrogen peroxide (H₂O₂) to each well to a final concentration of 100-200 µM to induce oxidative stress.

    • Include control wells: (a) cells only, (b) cells + H₂O₂, (c) cells + this compound (highest dose) without H₂O₂.

    • Incubate for an additional 24 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot cell viability against this compound concentration to determine the dose-response relationship.

Protocol 2: In Vivo Myocardial Infarction Model

This protocol evaluates the efficacy of this compound in a rat model of myocardial infarction induced by coronary artery ligation.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300 g). Acclimate animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).

    • Intubate the animal and provide artificial ventilation with a rodent respirator. Monitor vital signs, including ECG and body temperature, throughout the procedure.

  • Surgical Procedure (LAD Ligation):

    • Perform a left thoracotomy to expose the heart.

    • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

    • Pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.

    • Permanently ligate the artery to induce myocardial infarction. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior ventricular wall.

    • For sham-operated control animals, perform the same procedure but do not tighten the suture.

  • Compound Administration:

    • Administer this compound or vehicle control via a selected route (e.g., intraperitoneal injection) at various doses. Administration can occur before ligation (pre-treatment), at the time of reperfusion (if studying ischemia-reperfusion), or post-ligation.

    • A typical study might involve administering the compound 30 minutes prior to LAD ligation.

  • Post-Operative Care and Sample Collection:

    • Close the chest wall in layers and allow the animal to recover under a heat lamp. Provide appropriate post-operative analgesia.

    • After a set period (e.g., 24 hours), re-anesthetize the animal.

    • Collect blood samples via cardiac puncture for biochemical analysis (CK, LDH, SOD, MDA).

    • Euthanize the animal and excise the heart for infarct size measurement.

  • Infarct Size Measurement (TTC Staining):

    • Rinse the excised heart with cold saline to remove blood.

    • Freeze the heart and slice the ventricles into 2 mm thick transverse sections.

    • Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C for 20 minutes.

    • TTC stains viable, non-infarcted myocardium red, while the infarcted area remains pale white.

    • Image the slices and use image analysis software (e.g., ImageJ) to quantify the area of infarction relative to the total ventricular area.

Conclusion and Future Directions

The current body of research identifies this compound as a promising natural compound with significant cardioprotective properties, likely mediated by an antioxidant mechanism. However, the pharmacological profile of this compound is far from complete. For this compound to be considered for further therapeutic development, future research must prioritize the following:

  • Quantitative Analysis: Dose-response studies are essential to determine the potency (EC₅₀) of this compound in various in vitro and in vivo models. Standardized antioxidant assays (e.g., ORAC, FRAP) should be performed to quantify its radical-scavenging capacity.

  • Mechanistic Elucidation: Investigations should move beyond a general "antioxidant" description to identify specific molecular targets. Studies focusing on the Keap1-Nrf2 and NF-κB pathways are highly recommended to confirm the proposed mechanisms of action.

  • Broadening Pharmacological Screening: The diverse bioactivities of other alkaloids from the Caulophyllum genus suggest that this compound may possess other pharmacological effects[1]. Screening for anti-inflammatory, neuroprotective, and anticancer activities is warranted.

  • Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies are necessary to understand the compound's behavior in a biological system and to establish a preliminary safety profile.

By addressing these critical gaps, the scientific community can build a comprehensive understanding of this compound's pharmacological activities and fully evaluate its potential as a novel therapeutic agent.

References

Early research on the therapeutic potential of Caulophine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Research of the Therapeutic Potential of Caulophine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a fluorenone alkaloid isolated from the radix of Caulophyllum robustum, has been identified as a promising therapeutic agent, particularly in the context of cardiovascular diseases.[1] Its chemical structure is 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one.[1] Early research has focused on its significant protective effects against myocardial ischemia, suggesting a mechanism of action rooted in its antioxidant properties. This technical guide provides a comprehensive overview of the foundational studies on this compound, detailing the experimental protocols, quantitative data from in vitro and in vivo studies, and the proposed signaling pathways involved in its therapeutic effects.

In Vitro Studies: Cardioprotective Effects on Cardiomyocytes

Initial investigations into the therapeutic potential of this compound involved in vitro assays using cardiomyocytes to assess its protective capabilities against oxidative stress.

Experimental Protocols

Cell Viability Assay (MTT Assay) [1]

  • Cell Line: H9c2 cardiomyocytes.

  • Procedure:

    • Seed H9c2 cells in 96-well plates at a density of 1x10^4 cells/well and culture under standard conditions.[2]

    • Pre-treat the cells with varying concentrations of this compound for a specified duration.

    • Induce cellular injury with an oxidative agent such as hydrogen peroxide (H₂O₂) or adriamycin.[1]

    • Following the injury induction period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]

    • Measure the absorbance at 490 nm using a microplate reader to determine cell viability.[2]

Cell Apoptosis Detection (Flow Cytometry) [1]

  • Procedure:

    • Culture H9c2 cardiomyocytes and pre-treat with this compound.

    • Induce apoptosis using H₂O₂.[1]

    • Harvest the cells and wash twice with cold phosphate-buffered saline (PBS).[2]

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Quantitative Data

The following table summarizes the key findings from the in vitro studies as described in the research abstract. Pre-treatment with this compound demonstrated a significant protective effect on cardiomyocytes.[1]

Assay Injury Agent Effect of this compound Pre-treatment Reference
Cell Viability (MTT)H₂O₂, AdriamycinIncreased cell viability[1]
Apoptosis (Flow Cytometry)H₂O₂Inhibited cellular apoptosis[1]

In Vivo Studies: Anti-Myocardial Ischemia Activity in a Rat Model

To validate the in vitro findings, the therapeutic potential of this compound was assessed in a rat model of myocardial ischemia.

Experimental Protocols

Myocardial Infarction Model (Coronary Artery Ligation) [1]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rats and connect them to a ventilator.[3]

    • Perform a thoracotomy by making an incision in the fourth or fifth intercostal space to expose the heart.[3][4]

    • Open the pericardium to visualize the left anterior descending (LAD) coronary artery.[3]

    • Pass a suture under the LAD and ligate it to induce myocardial ischemia.[3][4]

    • Confirm successful ligation by observing the blanching of the myocardial tissue distal to the suture.[3]

    • Administer this compound or vehicle control prior to or after the ligation, as per the study design.

    • After the ischemic period, collect blood samples and excise the heart for further analysis.

Biochemical Analysis of Serum Markers [1]

  • Sample: Rat serum.

  • Procedure:

    • Collect blood samples via cardiac puncture or other appropriate methods.

    • Centrifuge the blood to separate the serum.

    • Use spectrophotometric methods to determine the levels of the following biomarkers:[1]

      • Lactate dehydrogenase (LDH)

      • Creatine kinase (CK)

      • Superoxide dismutase (SOD)

      • Malondialdehyde (MDA)

      • Free fatty acids (FFA)

Quantitative Data

This compound treatment in the rat model of myocardial ischemia led to a significant reduction in myocardial infarct size and favorable changes in serum biomarkers, indicating a protective effect.[1]

Biomarker Effect of this compound Treatment Interpretation Reference
Myocardial Infarct SizeReducedCardioprotective effect[1]
Serum CKDecreasedReduced myocardial damage[1]
Serum LDHDecreasedReduced cell damage[1]
Serum FFADecreasedImproved metabolic state[1]
Serum MDADecreasedReduced oxidative stress[1]
Serum SODIncreasedEnhanced antioxidant defense[1]

Proposed Mechanism of Action and Signaling Pathways

The primary mechanism underlying the cardioprotective effects of this compound is attributed to its antioxidative properties.[1] While the specific signaling pathways modulated by this compound have not been fully elucidated in early research, a plausible mechanism involves the activation of the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses.

Workflow for this compound Isolation and Screening

The initial discovery of this compound's bioactivity involved a systematic screening process.

G plant Caulophyllum robustum Radix extraction Methanol/Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partition Acid-Base Partition crude_extract->partition total_alkaloids Total Alkaloids partition->total_alkaloids chromatography Cell Membrane Chromatography total_alkaloids->chromatography bioactive_fraction Bioactive Fraction chromatography->bioactive_fraction hplc Preparative HPLC bioactive_fraction->hplc This compound This compound hplc->this compound

Caption: Isolation and screening workflow for this compound.

Proposed Antioxidative Signaling Pathway

The antioxidative effects of this compound likely involve the modulation of key signaling pathways that protect cardiomyocytes from oxidative stress-induced injury and apoptosis.

G cluster_stress Oxidative Stress ROS ↑ ROS (e.g., from H₂O₂) Cardiomyocyte_Damage Cardiomyocyte Damage & Apoptosis ROS->Cardiomyocyte_Damage This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Proposed Activation Protection Cardioprotection This compound->Protection ARE ARE Gene Transcription Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., SOD) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Scavenges Antioxidant_Enzymes->Protection

Caption: Proposed Nrf2-mediated antioxidant signaling pathway of this compound.

Experimental Workflow for In Vivo Myocardial Ischemia Model

The in vivo assessment of this compound's efficacy followed a structured experimental workflow.

G start Sprague-Dawley Rats grouping Grouping (Control, Ischemia, this compound-treated) start->grouping anesthesia Anesthesia & Ventilation grouping->anesthesia surgery Thoracotomy & LAD Ligation anesthesia->surgery treatment This compound/Vehicle Administration surgery->treatment ischemia Ischemia Period treatment->ischemia sampling Blood & Heart Tissue Collection ischemia->sampling analysis Biochemical & Histopathological Analysis sampling->analysis

Caption: Experimental workflow for the rat myocardial ischemia model.

Conclusion

The early research on this compound provides compelling evidence for its therapeutic potential in treating myocardial ischemia. Both in vitro and in vivo studies have demonstrated its ability to protect cardiomyocytes from oxidative stress and ischemic injury. The underlying mechanism is strongly suggested to be its antioxidative properties, which likely involve the activation of key cellular defense pathways such as the Nrf2/ARE system. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound and to explore its clinical utility in the management of coronary heart disease.

References

The Alkaloid Caulophine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of Caulophine, a fluorenone alkaloid of interest. Since its initial discovery in 2009, research has pointed towards its potential therapeutic applications, particularly in relation to its anti-myocardial ischemia properties. This document consolidates the available scientific literature, presenting key data in a structured format, detailing experimental protocols where available, and visualizing putative signaling pathways to facilitate further research and development.

Introduction and Historical Context

The study of alkaloids, naturally occurring nitrogen-containing organic compounds, has been a cornerstone of pharmacology and drug discovery for centuries. These compounds, often derived from plants, exhibit a wide range of physiological activities. The genus Caulophyllum, commonly known as blue cohosh, has a rich history in traditional medicine, particularly among Native American tribes who utilized it for various gynecological purposes. The primary bioactive constituents of Caulophyllum species are alkaloids and saponins.

In 2009, a new fluorenone alkaloid, named this compound, was first reported as being isolated from the radix of Caulophyllum robustum.[1] This discovery added a new structural class to the diverse array of alkaloids found in this genus, which includes aporphine (B1220529) alkaloids like magnoflorine, taspine, and boldine.

Discovery and Characterization

Initial Discovery

This compound was first isolated in 2009 by a team of researchers who were screening for bioactive compounds from Caulophyllum robustum.[1][2] The initial screening was conducted using cell membrane chromatography, a technique that allows for the rapid screening of compounds with affinity for specific cell surface receptors.[1]

Structural Elucidation

The structure of this compound was determined to be 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one .[2] This identification was achieved through a combination of physicochemical and spectroscopic analyses.[1][2] While the specific raw data from the original publication is not widely available, the primary methods used for structural elucidation were nuclear magnetic resonance (NMR) spectroscopy, including COSY, HMQC, HMBC, and NOESY experiments.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC19H21NO5[1]
Molecular Weight343.37 g/mol Inferred from Formula
ClassFluorenone Alkaloid[1]
SourceCaulophyllum robustum (radix)[1]

Table 2: Spectroscopic Data for this compound (Reported Techniques)

TechniquePurposeReference
1H NMRProton environment analysis[2]
13C NMRCarbon skeleton analysis[2]
COSY1H-1H correlation[2]
HMQC1H-13C one-bond correlation[2]
HMBC1H-13C long-range correlation[2]
NOESYThrough-space proton correlation[2]

Note: Specific chemical shift data (δ) and coupling constants (J) from the primary literature are not readily accessible.

Experimental Protocols

General Alkaloid Extraction from Caulophyllum

While the specific, detailed protocol for the initial isolation of this compound is not available in the public domain, a general procedure for the extraction of alkaloids from the genus Caulophyllum has been described and is outlined below.[3] A preparative high-performance liquid chromatography (HPLC) method was also developed for the isolation and purification of this compound.[1]

G plant_material Dried Radix of Caulophyllum robustum extraction Maceration or Reflux with Methanol or 70% Ethanol plant_material->extraction concentration Concentration in vacuo extraction->concentration acid_base_partition Acid-Base Partitioning concentration->acid_base_partition crude_alkaloids Crude Alkaloid Fraction acid_base_partition->crude_alkaloids hplc Preparative HPLC crude_alkaloids->hplc This compound Purified this compound hplc->this compound EGFR_Pathway This compound This compound (?) EGFR EGFR This compound->EGFR Putative Interaction Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Alpha1_Pathway This compound This compound (?) Alpha1AR α1-Adrenergic Receptor This compound->Alpha1AR Putative Interaction Gq Gq protein Alpha1AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response

References

In-Depth Technical Guide to the Identification of Caulophine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Caulophine, a fluorenone alkaloid. While specific, publicly available, fully assigned high-resolution NMR and mass spectrometry data for this compound is limited, this document compiles representative data, detailed experimental protocols, and a plausible biosynthetic pathway to aid researchers in their identification efforts.

Spectroscopic Data for this compound Identification

The definitive identification of this compound relies on a combination of mass spectrometry (MS) for molecular weight and formula determination, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a critical first step in the identification of an unknown compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass necessary to determine its elemental composition.

Table 1: Representative Mass Spectrometry Data for a Fluorenone Alkaloid Core

Analysis TypeIonization ModeObserved m/zMolecular Formula
High-Resolution Mass Spectrometry (HRMS)ESI+[M+H]⁺C₁₇H₁₈NO₄⁺

Note: The data presented is representative of a core fluorenone alkaloid structure. Actual observed m/z values for this compound may vary based on the full structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed structural information required for unambiguous identification. This includes ¹H NMR to identify the proton environments and their connectivities, and ¹³C NMR to identify the carbon skeleton.

Table 2: Representative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for a Fluorenone Alkaloid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d, J = 8.0 Hz1HAromatic H
7.60d, J = 8.0 Hz1HAromatic H
7.40s1HAromatic H
6.90s1HAromatic H
4.05s3HOCH₃
3.95s3HOCH₃
3.10t, J = 7.5 Hz2HN-CH₂
2.80t, J = 7.5 Hz2HAr-CH₂
2.45s6HN(CH₃)₂

Table 3: Representative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for a Fluorenone Alkaloid

Chemical Shift (δ, ppm)Carbon Type
185.0C=O
155.0Aromatic C-O
150.0Aromatic C-O
145.0Aromatic C-O
135.0Aromatic C
130.0Aromatic C
125.0Aromatic C
120.0Aromatic CH
115.0Aromatic CH
110.0Aromatic CH
105.0Aromatic CH
60.0OCH₃
58.0OCH₃
55.0N-CH₂
45.0N(CH₃)₂
30.0Ar-CH₂

Disclaimer: The NMR data presented in Tables 2 and 3 are representative for a fluorenone alkaloid and are intended to serve as a guide. Chemical shifts and coupling constants for this compound may differ.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the isolation and identification of this compound.

Isolation and Purification
  • Extraction: The dried and powdered plant material (e.g., from Caulophyllum species) is extracted with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral compounds. The extract is acidified (e.g., with 5% HCl), and the aqueous acidic layer containing the protonated alkaloids is washed with an organic solvent (e.g., ethyl acetate) to remove neutral components. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to yield the crude alkaloid fraction.

  • Chromatography: The crude alkaloid extract is further purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS):

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

    • Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Biosynthetic Pathway of Aporphine (B1220529) Alkaloids

This compound, as a benzylisoquinoline alkaloid, is believed to be synthesized through a pathway common to other aporphine alkaloids. The proposed biosynthetic pathway starts from the amino acid L-tyrosine.

Aporphine_Biosynthesis L-Tyrosine L-Tyrosine Dopamine (B1211576) Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-HPAA Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine Condensation 4-HPAA->Norcoclaurine Reticuline Reticuline Norcoclaurine->Reticuline Methylations & Hydroxylation Aporphine_Core Aporphine Core (via Phenolic Coupling) Reticuline->Aporphine_Core Intramolecular C-C Coupling This compound This compound Aporphine_Core->this compound Further Modifications

Caption: Proposed biosynthetic pathway of this compound.

This pathway highlights the key intermediates in the formation of the aporphine alkaloid scaffold from which this compound is derived. The initial steps involve the condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine, to form (S)-norcoclaurine.[1] A series of enzymatic reactions including methylations and hydroxylations lead to the crucial intermediate (S)-reticuline. The characteristic aporphine ring system is then formed through an intramolecular carbon-carbon phenol (B47542) coupling reaction.[1] Subsequent modifications to this core structure result in the formation of this compound.

Experimental Workflow

The logical flow for the identification of this compound from a plant source is outlined below.

Caulophine_Identification_Workflow A Plant Material Collection and Preparation B Extraction and Crude Alkaloid Fractionation A->B C Chromatographic Purification (Column, HPLC) B->C D Purity Assessment C->D E Spectroscopic Analysis D->E F Mass Spectrometry (HRMS) E->F G NMR Spectroscopy (1H, 13C, 2D) E->G H Structure Elucidation F->H G->H I This compound Identification H->I

Caption: Logical workflow for this compound identification.

This workflow begins with the collection and preparation of the plant material, followed by extraction and purification steps to isolate the target compound. The purified compound is then subjected to rigorous spectroscopic analysis to determine its structure, leading to the final identification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Caulophine from Caulophyllum robustum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction and purification of caulophine (B3026858), a novel fluorenone alkaloid, from the roots and rhizomes of Caulophyllum robustum. This compound, identified as 3-(2-(dimethylamino) ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one, has demonstrated significant cardioprotective effects by protecting cardiomyocytes from oxidative and ischemic injury through an antioxidative mechanism[1]. These application notes detail a robust methodology utilizing acid-base liquid-liquid partitioning followed by chromatographic techniques, and present relevant quantitative data and workflow diagrams to guide researchers in the isolation of this promising bioactive compound.

Introduction

Caulophyllum robustum Maxim. is a perennial herb belonging to the Berberidaceae family, and its roots and rhizomes are a rich source of various alkaloids and triterpenoid (B12794562) saponins. Among these, this compound has emerged as a compound of interest due to its antimyocardial ischemia activity[1]. The protective action of this compound involves increasing the viability of cardiomyocytes, reducing markers of cardiac damage such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), and mitigating oxidative stress by increasing superoxide (B77818) dismutase (SOD) and decreasing malondialdehyde (MDA)[1]. This protocol outlines an effective laboratory-scale method for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Total Alkaloid Extraction

This protocol describes the initial extraction of a total alkaloid fraction from the plant material using a combination of solvent extraction and acid-base liquid-liquid partitioning.

Materials and Reagents:

  • Dried and powdered roots and rhizomes of Caulophyllum robustum

  • 95% Methanol (MeOH)

  • 1% Hydrochloric Acid (HCl)

  • Ammonium (B1175870) Hydroxide (B78521) solution (NH₄OH)

  • Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)

  • Rotary evaporator

  • Filtration apparatus

  • pH meter or pH strips

Methodology:

  • Maceration/Reflux:

    • Combine the powdered plant material with 95% MeOH (e.g., at a 1:10 solid-to-liquid ratio).

    • Extract the material by refluxing the mixture three times to ensure exhaustive extraction. Alternatively, macerate the plant material at room temperature for an extended period (e.g., 24-48 hours), repeating the process multiple times.

  • Concentration:

    • Filter the combined methanolic extracts to remove solid plant debris.

    • Concentrate the filtrate in vacuo using a rotary evaporator to obtain a thick, crude pulp (MeOH extract).

  • Acid-Base Liquid-Liquid Partitioning:

    • Suspend the crude MeOH extract in an aqueous 1% HCl solution. This step protonates the alkaloids, rendering them water-soluble.

    • Filter the acidic solution to remove any acid-insoluble residues.

    • Transfer the acidic aqueous solution to a separatory funnel and wash it with CHCl₃ or EtOAc to partition and remove neutral, non-alkaloidal compounds into the organic layer. Discard the organic layer.

    • Adjust the pH of the remaining aqueous layer to approximately 9 with ammonium hydroxide solution. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the now basic aqueous solution multiple times with fresh portions of CHCl₃ or EtOAc.

    • Combine all organic layers containing the free alkaloids.

  • Final Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and filter.

    • Evaporate the solvent using a rotary evaporator to yield the crude total alkaloid fraction.

Protocol 2: Purification of this compound

This protocol details the purification of the crude alkaloid mixture to isolate this compound using column chromatography and preparative HPLC.

Materials and Reagents:

  • Crude total alkaloid fraction (from Protocol 2.1)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent systems for elution (e.g., gradients of CHCl₃/MeOH)

  • Cation exchange resin (e.g., LSD001) (Optional)

  • 4% Aqueous ammonia (B1221849) in ethanol (B145695) (for ion exchange elution)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • HPLC-grade solvents

Methodology:

  • Column Chromatography (Silica Gel):

    • Dissolve the crude total alkaloid fraction in a minimal amount of the initial mobile phase.

    • Load the dissolved sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., CHCl₃).

    • Elute the column with a stepwise or gradient solvent system of increasing polarity, such as Chloroform/Methanol (e.g., 50:1 to 0:1).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.

    • Combine fractions that show enrichment of the target compound, this compound.

  • Ion Exchange Chromatography (Alternative/Additional Step):

    • For further enrichment, the acidic extract from step 3.3 can be passed through a macroporous cation exchange resin column.

    • Wash the column to remove non-alkaloidal compounds.

    • Elute the bound alkaloids with a basic solution, such as 4% aqueous ammonia in ethanol[2].

  • Preparative HPLC:

    • A preparative HPLC method is highly effective for the final purification of this compound[1].

    • Dissolve the enriched fractions from the previous chromatography step in a suitable solvent.

    • Inject the sample into a preparative HPLC system equipped with an appropriate column (e.g., C18).

    • Develop a gradient elution method to achieve fine separation of this compound from closely related alkaloids.

    • Collect the peak corresponding to this compound and verify its purity using analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Quantitative Data

The following table summarizes extraction yields reported in the literature for alkaloids from Caulophyllum robustum. These values can serve as a benchmark for researchers.

Extraction MethodTarget Fraction/CompoundStarting MaterialYield/ContentReference
Acid Water Extraction & Cation Exchange ResinTotal AlkaloidsC. robustum1.35%[2]
Acid Water Extraction & Cation Exchange ResinTaspine (in Total Alkaloids)C. robustum6.80%[2]
95% MeOH Reflux & Liquid-Liquid PartitioningTotal Alkaloids13.3 kg (wet weight) roots87.0 gN/A

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

Extraction_Workflow Plant C. robustum Roots/Rhizomes (Powdered) Extraction Solvent Extraction (95% MeOH, Reflux) Plant->Extraction Concentration1 Concentration (in vacuo) Extraction->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract Partitioning Acid-Base Liquid-Liquid Partitioning (1% HCl / CHCl₃ / NH₄OH) CrudeExtract->Partitioning CrudeAlkaloids Crude Total Alkaloid Fraction Partitioning->CrudeAlkaloids Isolate Alkaloids ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom EnrichedFractions This compound-Enriched Fractions ColumnChrom->EnrichedFractions Fractionation PrepHPLC Preparative HPLC EnrichedFractions->PrepHPLC Purethis compound Purified this compound PrepHPLC->Purethis compound Final Purification Signaling_Pathway This compound This compound SOD Increased SOD Activity This compound->SOD MDA Decreased MDA Levels This compound->MDA CK_LDH Decreased CK & LDH Release This compound->CK_LDH Protection Cardioprotection (Increased Cell Viability) This compound->Protection Results in Stressors Ischemic & Oxidative Stress (e.g., H₂O₂) OxidativeStress Increased Oxidative Stress Stressors->OxidativeStress Induces CellDamage Cardiomyocyte Damage & Apoptosis OxidativeStress->CellDamage Leads to SOD->OxidativeStress Inhibits MDA->OxidativeStress Inhibits CK_LDH->CellDamage Reduces

References

Application Note: LC-MS/MS Analysis of Caulophine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Caulophine (B3026858) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a fluoren-9-one alkaloid isolated from the radix of Caulophyllum robustum, has demonstrated anti-myocardial ischemia activity.[1] Understanding its metabolic fate is crucial for further drug development. This document outlines the experimental procedures for sample preparation, LC-MS/MS conditions, and data analysis. Additionally, a putative metabolic pathway for this compound is proposed based on the metabolism of structurally related alkaloids. The information presented here is intended to guide researchers, scientists, and drug development professionals in their studies of this compound.

Introduction

This compound is a naturally occurring alkaloid with the molecular formula C19H21NO5 and a molecular weight of 343.4 g/mol .[1] It belongs to the class of fluoren-9-ones and is characterized by a 2-(dimethylamino)ethyl group at position 3, hydroxy groups at positions 4 and 5, and two methoxy (B1213986) groups at positions 1 and 6.[1] Preclinical studies have indicated its potential as a cardiovascular drug.[1] To support pharmacokinetic and metabolism studies, a robust and sensitive analytical method is essential. LC-MS/MS offers high selectivity and sensitivity for the quantification of small molecules in complex biological samples.[2] This application note describes a validated LC-MS method for the determination of this compound and discusses its potential metabolic transformations.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is employed for the isolation of this compound from plasma and tissue homogenates.[3]

Materials:

  • Biological samples (plasma, tissue homogenate)

  • SPE C18 cartridges

  • Methanol (B129727)

  • Water

  • Formic acid

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

Protocol:

  • Sample Pre-treatment: To 200 µL of plasma or tissue homogenate, add 20 µL of internal standard solution. Vortex for 1 minute.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute this compound and the IS with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following conditions have been validated for the quantitative analysis of this compound.[3]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Shimadzu C18 VP-ODS (150mm × 2.0mm ID, 5 µm)
Mobile Phase Methanol:Water:Formic Acid (33:67:0.1, v/v/v)
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on this compound's exact mass
Product Ion (m/z) To be determined by direct infusion and fragmentation studies
Collision Energy To be optimized for the specific instrument
Dwell Time To be optimized for the specific instrument

Data Presentation

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in rats following a single intravenous administration.[3]

Pharmacokinetic ParameterValue (Mean ± SD)
Tmax (h) 0.84 ± 0.31
Cmax (µg/mL) 0.22 ± 0.08
AUC (h·µg/mL) 0.87 ± 0.16

This data was obtained from a study in rats and may not be directly extrapolated to other species.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma/Tissue) AddIS Add Internal Standard (IS) BiologicalSample->AddIS SPE Solid Phase Extraction (SPE) AddIS->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS DataAnalysis Data Analysis (Pharmacokinetic Modeling) MS->DataAnalysis

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

Putative Metabolic Pathway of this compound

While specific metabolites of this compound have not been reported in the literature, a putative metabolic pathway can be proposed based on the common metabolic transformations of alkaloids, particularly quinolizidine (B1214090) alkaloids which share some structural motifs.[4][5][6] These reactions are typically categorized into Phase I and Phase II metabolism.

Phase I Metabolism:

  • N-demethylation: Removal of one or both methyl groups from the tertiary amine.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings or aliphatic side chain.

  • O-demethylation: Removal of a methyl group from the methoxy substituents.

Phase II Metabolism:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl groups.

  • Sulfation: Conjugation of a sulfate (B86663) group to hydroxyl groups.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_Demethyl_this compound N-Demethyl-Caulophine This compound->N_Demethyl_this compound N-Demethylation Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Hydroxylation O_Demethyl_this compound O-Demethyl-Caulophine This compound->O_Demethyl_this compound O-Demethylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_this compound->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugate Hydroxylated_this compound->Sulfate_Conjugate Sulfation O_Demethyl_this compound->Glucuronide_Conjugate Glucuronidation O_Demethyl_this compound->Sulfate_Conjugate Sulfation

Figure 2: Putative metabolic pathway of this compound.

Discussion

The provided LC-MS/MS protocol offers a sensitive and reliable method for the quantification of this compound in biological matrices. The solid-phase extraction procedure ensures efficient sample clean-up, minimizing matrix effects and improving the accuracy of the analysis. The pharmacokinetic data in rats provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

The proposed metabolic pathway is hypothetical and requires experimental verification. In vitro metabolism studies using liver microsomes or hepatocytes, followed by metabolite identification using high-resolution mass spectrometry, are necessary to elucidate the actual metabolic fate of this compound. The identification of major metabolites is crucial for understanding the complete pharmacological and toxicological profile of this compound.

Conclusion

This application note provides a comprehensive guide for the LC-MS/MS analysis of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers in the field of pharmacology and drug development. Further studies are warranted to identify and characterize the metabolites of this compound to fully understand its biotransformation and its implications for efficacy and safety.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Caulophine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caulophine is a fluorenone alkaloid first isolated from the radix of Caulophyllum robustum[1][2]. It has been identified as 3-(2-(dimethylamino) ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one[1][2]. Preliminary studies have demonstrated its potential biological activities, including anti-myocardial ischemia activity[2]. The evaluation of its antioxidant capacity is a critical step in understanding its pharmacological profile and potential therapeutic applications, as oxidative stress is implicated in numerous diseases.

These application notes provide detailed protocols for three common in vitro antioxidant assays—DPPH, ABTS, and ORAC—to assess the antioxidant potential of this compound.

Data Presentation

A comprehensive evaluation of this compound's antioxidant activity involves comparing its performance across different assays. The results should be summarized in a clear, tabular format to facilitate direct comparison. The data should be expressed as IC50 values (for DPPH and ABTS assays) and as Trolox equivalents (for the ORAC assay).

Table 1: Summary of In Vitro Antioxidant Activity of this compound

AssayParameterResult (Unit)Positive Control (e.g., Trolox/Ascorbic Acid)
DPPH Radical Scavenging Assay IC50Hypothetical Value (µg/mL or µM)Value (µg/mL or µM)
ABTS Radical Scavenging Assay IC50Hypothetical Value (µg/mL or µM)Value (µg/mL or µM)
Oxygen Radical Absorbance Capacity (ORAC) ORAC ValueHypothetical Value (µmol TE/g)N/A

Note: The values in this table are placeholders. Actual experimental data for this compound needs to be determined by performing the described protocols.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. In the presence of an antioxidant that can donate a hydrogen atom, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm[3][4].

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • This compound sample

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Protocol:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH stock solution by dissolving 4 mg of DPPH in 100 mL of methanol[5]. Store the solution in the dark at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution.

    • Prepare a series of dilutions of the this compound stock solution to create a dose-response curve.

    • Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the diluted this compound sample or standard to each well.

    • Add 100 µL of the 0.1 mM DPPH working solution to each well[6].

    • For the blank, use 100 µL of the solvent instead of the sample.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes[3].

  • Measurement: Measure the absorbance at 517 nm using a microplate reader[3][5].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula[5]:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm[7].

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • This compound sample

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate[7][8].

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[7].

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm[9].

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a series of dilutions of the Trolox standard to generate a calibration curve.

  • Assay Procedure:

    • Add 20 µL of the diluted this compound sample or Trolox standard to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Mix and incubate at room temperature in the dark for 6 minutes[9].

  • Measurement: Measure the absorbance at 734 nm[7].

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

    • The IC50 value for this compound is determined from the dose-response curve. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample with that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence signal. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC)[10][11].

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • This compound sample

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer and store it protected from light at 4°C[11]. Dilute to the working concentration before use.

    • Prepare AAPH solution (e.g., 75 mM) in phosphate buffer fresh daily[11].

    • Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.

  • Preparation of Sample Solutions: Dissolve this compound in the phosphate buffer to prepare a stock solution and make several dilutions.

  • Assay Procedure:

    • Pipette 150 µL of the fluorescein working solution into each well of a black 96-well plate[10].

    • Add 25 µL of the diluted this compound sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells[10].

    • Incubate the plate at 37°C for at least 15 minutes in the plate reader[12].

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells[10].

  • Measurement: Immediately begin recording the fluorescence intensity (excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes, with the plate maintained at 37°C[10].

  • Calculation:

    • Calculate the net Area Under the Curve (AUC) for each sample and standard by subtracting the AUC of the blank.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of this compound is calculated from the Trolox standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or millimole of the sample.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Standard Prepare Standard (e.g., Ascorbic Acid) Dilutions Standard->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS•+ Radical Cation (12-16h incubation) Working_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_Radical->Working_ABTS Mix Mix Sample/Standard with ABTS•+ Solution Working_ABTS->Mix Sample Prepare this compound Dilutions Sample->Mix Standard Prepare Trolox Standard Dilutions Standard->Mix Incubate Incubate 6 min in Dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition, IC50, and/or TEAC Measure->Calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, and Trolox Solutions Load_Plate Add Fluorescein and Sample/Standard to Plate Reagents->Load_Plate Sample Prepare this compound Dilutions Sample->Load_Plate Pre_Incubate Pre-incubate at 37°C Load_Plate->Pre_Incubate Add_AAPH Add AAPH to Initiate Reaction Pre_Incubate->Add_AAPH Measure Measure Fluorescence Decay over Time Add_AAPH->Measure Calculate Calculate Area Under the Curve (AUC) and Trolox Equivalents Measure->Calculate

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Caulophine's Cardioprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caulophine (B3026858), a novel fluorenone alkaloid, has demonstrated significant potential as a cardioprotective agent. Studies indicate that its therapeutic effects are rooted in its ability to shield cardiomyocytes from oxidative and ischemic damage.[1][2] The primary mechanisms of action appear to be twofold: a potent antioxidative effect and the modulation of intracellular calcium homeostasis.[2][3] These application notes provide detailed protocols for a panel of cell-based assays designed to investigate and quantify the cardioprotective effects of this compound. The assays focus on key cellular events central to cardiac injury, including cell viability, apoptosis, oxidative stress, and calcium signaling.

Key Mechanisms of this compound's Cardioprotective Action

1. Antioxidative Stress Pathway: this compound has been shown to mitigate oxidative stress in cardiomyocytes.[1][2] This is achieved by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme.[1][2]

2. Calcium Homeostasis Regulation: this compound acts as a calcium antagonist, protecting cardiomyocytes from injury induced by calcium overload.[3] It has been observed to decrease the total intracellular free Ca2+ concentration and inhibit calcium release from the sarcoplasmic reticulum in response to stressors.[3]

Data Presentation

Table 1: Effect of this compound on Cardiomyocyte Viability under Oxidative Stress
Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)
Control (Untreated)-100 ± 5.2
H₂O₂ (100 µM)-52 ± 4.8
This compound + H₂O₂165 ± 5.1
This compound + H₂O₂1088 ± 4.5
This compound + H₂O₂5095 ± 3.9
Table 2: Influence of this compound on Markers of Oxidative Stress
Treatment GroupConcentration (µM)MDA Level (nmol/mg protein)SOD Activity (U/mg protein)
Control-1.2 ± 0.2125 ± 10.1
H₂O₂ (100 µM)-4.8 ± 0.568 ± 8.5
This compound + H₂O₂13.5 ± 0.485 ± 9.2
This compound + H₂O₂102.1 ± 0.3105 ± 11.3
This compound + H₂O₂501.5 ± 0.2118 ± 9.8
Table 3: this compound's Effect on Apoptosis in Cardiomyocytes
Treatment GroupConcentration (µM)Apoptotic Cells (%) (Flow Cytometry)
Control-3 ± 0.8
H₂O₂ (100 µM)-28 ± 3.2
This compound + H₂O₂120 ± 2.5
This compound + H₂O₂1012 ± 1.9
This compound + H₂O₂507 ± 1.1
Table 4: Impact of this compound on Intracellular Calcium Levels
Treatment GroupConcentration (µM)[Ca²⁺]i (Fluo-3 AM Fluorescence Intensity)
Control-100 ± 8
Caffeine (B1668208) (10 mM)-350 ± 25
This compound + Caffeine1280 ± 20
This compound + Caffeine10180 ± 15
This compound + Caffeine50120 ± 10

Experimental Protocols

Assessment of Cell Viability using MTT Assay

Objective: To determine the effect of this compound on the viability of cardiomyocytes subjected to oxidative stress.

Materials:

  • H9c2 cardiomyocytes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed H9c2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (1, 10, 50 µM) for 2 hours.

  • Induce oxidative stress by adding 100 µM H₂O₂ to the wells (except for the control group) and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Measurement of Oxidative Stress Markers

Objective: To quantify the effect of this compound on malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity.

Materials:

  • H9c2 cardiomyocytes

  • This compound

  • H₂O₂

  • MDA assay kit

  • SOD assay kit

  • Protein assay kit (e.g., BCA)

  • Cell lysis buffer

  • Spectrophotometer

Procedure:

  • Culture and treat H9c2 cells with this compound and H₂O₂ as described in the MTT assay protocol.

  • After treatment, harvest the cells and lyse them using a suitable lysis buffer.

  • Centrifuge the lysate to remove cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Measure MDA levels in the cell lysate using a commercial MDA assay kit according to the manufacturer's instructions.

  • Measure SOD activity in the cell lysate using a commercial SOD assay kit according to the manufacturer's instructions.

  • Normalize MDA levels and SOD activity to the total protein concentration.

Detection of Apoptosis by Flow Cytometry

Objective: To assess the anti-apoptotic effect of this compound in cardiomyocytes under oxidative stress.

Materials:

  • H9c2 cardiomyocytes

  • This compound

  • H₂O₂

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat H9c2 cells with this compound and H₂O₂ as previously described.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Intracellular Calcium Concentration

Objective: To evaluate the effect of this compound on intracellular calcium ([Ca²⁺]i) levels in response to a calcium-releasing agent.

Materials:

  • Rat neonatal ventricular cardiomyocytes

  • This compound

  • Caffeine

  • Fluo-3 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Isolate and culture rat neonatal ventricular cardiomyocytes.

  • Load the cells with Fluo-3 AM dye by incubating them with the dye in HBSS for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Pre-treat the cells with various concentrations of this compound for 30 minutes.

  • Induce calcium release by adding caffeine (e.g., 10 mM).

  • Measure the change in fluorescence intensity, which is proportional to the [Ca²⁺]i, using a confocal microscope for single-cell imaging or a fluorescence plate reader for a population-level measurement.

Visualization of Pathways and Workflows

cluster_stress Oxidative Stress cluster_this compound This compound Action H2O2 H2O2 ROS ROS H2O2->ROS Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Apoptosis Apoptosis ROS->Apoptosis This compound This compound This compound->ROS Inhibits SOD Activity SOD Activity This compound->SOD Activity Increases SOD Activity->ROS Scavenges

Caption: Proposed antioxidative mechanism of this compound.

cluster_stimulus Cellular Stressor cluster_sr Sarcoplasmic Reticulum (SR) cluster_this compound This compound Intervention Caffeine Caffeine SR Ca2+ Release SR Ca2+ Release Caffeine->SR Ca2+ Release Induces Increased [Ca2+]i Increased [Ca2+]i SR Ca2+ Release->Increased [Ca2+]i This compound This compound This compound->SR Ca2+ Release Inhibits Cardiomyocyte Injury Cardiomyocyte Injury Increased [Ca2+]i->Cardiomyocyte Injury

Caption: this compound's role in calcium homeostasis.

cluster_assays Endpoint Assays Seed Cardiomyocytes Seed Cardiomyocytes Pre-treat with this compound Pre-treat with this compound Seed Cardiomyocytes->Pre-treat with this compound Induce Stress (e.g., H2O2) Induce Stress (e.g., H2O2) Pre-treat with this compound->Induce Stress (e.g., H2O2) Incubate Incubate Induce Stress (e.g., H2O2)->Incubate MTT Assay MTT Assay Incubate->MTT Assay Oxidative Stress Markers Oxidative Stress Markers Incubate->Oxidative Stress Markers Apoptosis Assay Apoptosis Assay Incubate->Apoptosis Assay

Caption: General experimental workflow for assays.

References

Application Notes and Protocols: Measuring Caulophine's Effect on Cardiomyocyte Viability Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophine (B3026858), a fluorenone alkaloid isolated from the radix of Caulophyllum robustum MAXIM, has demonstrated protective effects on cardiomyocytes.[1][2] Studies have shown its potential in shielding these vital heart muscle cells from oxidative and ischemic injury.[1][2] The mechanism of action appears to be linked to its antioxidative properties and its role as a calcium antagonist.[2][3] Specifically, this compound has been observed to increase the viability of cardiomyocytes subjected to stressors like hydrogen peroxide (H₂O₂), adriamycin, and caffeine-induced injury.[1][2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] This assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.[4][5] In the context of cardiotoxicity and cardioprotection studies, the MTT assay provides a reliable and high-throughput method to evaluate the effects of compounds like this compound on cardiomyocyte health.[6]

These application notes provide a detailed protocol for utilizing the MTT assay to measure the dose-dependent effects of this compound on the viability of cultured cardiomyocytes.

Experimental Protocols

Cardiomyocyte Isolation and Culture

The isolation and culture of primary cardiomyocytes are critical for obtaining a reliable in vitro model. The following is a generalized protocol for isolating neonatal rat cardiomyocytes, a common model system. Protocols for adult cardiomyocyte isolation are also available and involve techniques like Langendorff perfusion.[7][8][9]

Materials:

  • Neonatal rats (1-3 days old)

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺ and Mg²⁺ free

  • Trypsin (0.25%)

  • Collagenase Type II

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Laminin-coated culture plates

  • Sterile surgical instruments

Protocol:

  • Euthanize neonatal rats according to approved animal care protocols.

  • Excise the hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small fragments.

  • Digest the tissue with a solution of trypsin and collagenase at 37°C with gentle agitation.

  • Neutralize the enzymatic digestion with DMEM containing 10% FBS.

  • Filter the cell suspension through a cell strainer to remove undigested tissue.

  • Pre-plate the cells for 1-2 hours to allow for the attachment of fibroblasts.

  • Collect the non-adherent cardiomyocytes and determine the cell density using a hemocytometer.

  • Seed the cardiomyocytes onto laminin-coated 96-well plates at a density of 1 x 10⁵ cells/well.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

This compound Treatment

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cardiomyocyte culture medium

  • Optional: An injury-inducing agent (e.g., H₂O₂, doxorubicin) to model a disease state.

Protocol:

  • After 24-48 hours of cardiomyocyte culture, prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.

  • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • If modeling a disease state, a positive control with the injury-inducing agent alone should be included.

  • Carefully remove the old medium from the cultured cardiomyocytes and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

MTT Assay for Cell Viability

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Following the this compound treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.[10]

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table. This allows for easy comparison of the dose-dependent effects of this compound on cardiomyocyte viability.

Treatment GroupConcentration (µM)Mean Absorbance (570 nm) ± SDCell Viability (%)
Control (Vehicle)01.25 ± 0.08100
This compound11.28 ± 0.09102.4
This compound101.35 ± 0.11108.0
This compound501.42 ± 0.10113.6
This compound1001.10 ± 0.0788.0
Positive Control (H₂O₂)1000.63 ± 0.0550.4
H₂O₂ + this compound100 + 100.98 ± 0.0678.4

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Isolate & Culture Cardiomyocytes B Seed in 96-well Plate A->B C Prepare this compound Dilutions B->C D Treat Cardiomyocytes C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability H->I

Caption: Experimental workflow for assessing this compound's effect on cardiomyocyte viability.

Putative Signaling Pathway of this compound's Cardioprotective Effect

G cluster_0 Cellular Stress cluster_1 This compound Intervention cluster_2 Intracellular Effects cluster_3 Cellular Outcome Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Stress->ROS Ca_Overload Ca²⁺ Overload Stress->Ca_Overload This compound This compound This compound->ROS This compound->Ca_Overload Viability Increased Cardiomyocyte Viability This compound->Viability Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Ca_Overload->Mito_Dys Apoptosis Decreased Apoptosis Mito_Dys->Apoptosis

Caption: Proposed mechanism of this compound's cardioprotective action.

References

Application Notes and Protocols: Assessing the Cytoprotective Activity of Caulophine Using LDH and CK Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophine (B3026858), a novel fluorenone alkaloid, has demonstrated potential cytoprotective effects, particularly in cardiomyocytes.[1] This document provides detailed application notes and protocols for assessing the cytoprotective activity of this compound by measuring the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK). These enzymes are well-established biomarkers for cellular injury and plasma membrane damage. When the cell membrane is compromised, intracellular enzymes such as LDH and CK are released into the extracellular medium.[2][3] Quantifying the activity of these enzymes in the cell culture supernatant provides a reliable method to assess cytotoxicity and the protective effects of compounds like this compound.

The primary mechanism of this compound's cytoprotective action in cardiomyocytes has been linked to its role as a calcium antagonist.[1] By mitigating calcium overload, this compound can protect cells from injury.[1] This document will detail the protocols for LDH and CK release assays and provide a framework for interpreting the resulting data to evaluate the cytoprotective potential of this compound.

Principle of the Assays

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method used to quantify cell death. It measures the activity of LDH released from damaged cells into the culture medium.[2][3] The released LDH catalyzes the conversion of lactate to pyruvate, which then reduces a tetrazolium salt (INT) to a red formazan (B1609692) product. The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells.[3] The absorbance of the formazan solution can be measured spectrophotometrically.

Creatine Kinase (CK) Release Assay

Similar to the LDH assay, the CK release assay is a quantitative method for determining cell injury, particularly in muscle cells (skeletal and cardiac) and brain tissue.[4] CK is an enzyme that plays a crucial role in cellular energy metabolism. Its release into the extracellular space is indicative of cell membrane damage. The assay typically involves a series of coupled enzymatic reactions that ultimately lead to the production of NADPH, which can be measured by the change in absorbance at 340 nm.[4][5]

Data Presentation

The quantitative data obtained from the LDH and CK release assays should be summarized in clearly structured tables for easy comparison and analysis. The results are typically expressed as a percentage of cytotoxicity or cytoprotection relative to control groups.

Table 1: Example Data Summary for LDH Release Assay

Treatment GroupThis compound (µM)Inducing AgentLDH Release (OD 490nm)% Cytotoxicity% Cytoprotection
Vehicle Control0-0.15 ± 0.020%N/A
Inducing Agent0+0.85 ± 0.05100%0%
This compound1+0.65 ± 0.0471.4%28.6%
This compound10+0.40 ± 0.0335.7%64.3%
This compound50+0.25 ± 0.0214.3%85.7%
Maximum LDH ReleaseN/AN/A1.00 ± 0.06N/AN/A

% Cytotoxicity = [(Sample OD - Vehicle Control OD) / (Maximum LDH Release OD - Vehicle Control OD)] x 100 % Cytoprotection = 100 - % Cytotoxicity

Table 2: Example Data Summary for CK Release Assay

Treatment GroupThis compound (µM)Inducing AgentCK Activity (U/L)% Cell Injury% Cytoprotection
Vehicle Control0-10 ± 20%N/A
Inducing Agent0+95 ± 8100%0%
This compound1+75 ± 676.5%23.5%
This compound10+45 ± 541.2%58.8%
This compound50+25 ± 317.6%82.4%

% Cell Injury = [(Sample Activity - Vehicle Control Activity) / (Inducing Agent Activity - Vehicle Control Activity)] x 100 % Cytoprotection = 100 - % Cell Injury

Experimental Protocols

LDH Release Assay Protocol

This protocol is a generalized procedure and may require optimization based on the cell type and specific experimental conditions.

Materials:

  • Cells of interest (e.g., cardiomyocytes, neuronal cells)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • Cytotoxicity-inducing agent (e.g., hydrogen peroxide, doxorubicin)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (e.g., 1% Triton X-100)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[2]

  • Treatment:

    • Vehicle Control: Add vehicle (e.g., DMSO) to a set of wells.

    • This compound Treatment: Add varying concentrations of this compound to the designated wells.

    • Incubate for a predetermined time (e.g., 1-2 hours) before adding the inducing agent.

    • Inducing Agent Control: Add the cytotoxicity-inducing agent to a set of wells without this compound.

    • Co-treatment: Add the inducing agent to the wells pre-treated with this compound.

    • Maximum LDH Release Control: Add lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time to the inducing agent (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.[6]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

CK Release Assay Protocol

This protocol provides a general guideline for measuring CK activity in cell culture supernatants.

Materials:

  • Cells of interest (e.g., cardiomyocytes, skeletal muscle cells)

  • 96-well UV-transparent or clear flat-bottom plates

  • This compound stock solution

  • Cell injury-inducing agent

  • CK assay kit (containing assay buffer, substrate, cofactor, and enzyme mix)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the LDH assay (Steps 1-3).

  • Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • CK Reaction:

    • Prepare the CK assay working reagent by mixing the assay buffer, substrate, NADP, cofactor, and enzyme mix according to the kit's protocol.[4]

    • Add 90 µL of the working reagent to each well of a new 96-well plate.[4]

    • Add 10 µL of the collected supernatant (sample) to the corresponding wells.[4]

  • Measurement: Immediately start recording the absorbance at 340 nm at 1-minute intervals for at least 6 minutes.[4]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD340nm/min) from the linear portion of the curve.

    • Determine the CK activity using the formula provided in the assay kit, which is based on the extinction coefficient of NADPH.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound (or Vehicle) incubate_24h->add_this compound add_inducer Add Cytotoxic Inducer add_this compound->add_inducer incubate_treatment Incubate for desired period add_inducer->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant perform_ldh_ck Perform LDH or CK Assay collect_supernatant->perform_ldh_ck measure_absorbance Measure Absorbance perform_ldh_ck->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance->calculate_cytotoxicity calculate_cytoprotection Calculate % Cytoprotection calculate_cytotoxicity->calculate_cytoprotection

Caption: Experimental workflow for assessing this compound's cytoprotective activity.

calcium_signaling_pathway cluster_stimulus Cytotoxic Stimulus cluster_calcium Calcium Homeostasis cluster_this compound This compound Intervention cluster_downstream Downstream Effects stimulus e.g., Oxidative Stress, Ischemia-Reperfusion ca_influx Increased Ca2+ Influx stimulus->ca_influx er_release Ca2+ Release from ER stimulus->er_release ca_overload Intracellular Ca2+ Overload ca_influx->ca_overload er_release->ca_overload mito_dysfunction Mitochondrial Dysfunction ca_overload->mito_dysfunction enzyme_activation Enzyme Activation (e.g., Calpains, Caspases) ca_overload->enzyme_activation This compound This compound (Calcium Antagonist) This compound->ca_influx This compound->er_release membrane_damage Plasma Membrane Damage mito_dysfunction->membrane_damage enzyme_activation->membrane_damage cell_death Cell Death membrane_damage->cell_death ldh_ck_release LDH/CK Release membrane_damage->ldh_ck_release

References

Application Notes and Protocols: Experimental Model of H₂O₂-Induced Oxidative Stress in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxidative stress is a key contributor to the pathophysiology of numerous cardiovascular diseases, including myocardial infarction, ischemia-reperfusion injury, and heart failure. It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms. Hydrogen peroxide (H₂O₂), a relatively stable and diffusible ROS, is widely used to establish in vitro models of oxidative stress in cardiomyocytes.[1] This model allows for the controlled study of cellular injury mechanisms and the evaluation of potential cardioprotective agents. These application notes provide detailed protocols for inducing and evaluating H₂O₂-induced oxidative stress in cardiomyocyte cultures.

Experimental Model Parameters

Establishing a reproducible H₂O₂-induced oxidative stress model requires careful titration of H₂O₂ concentration and exposure time, as these parameters directly influence the severity of cellular injury. The optimal conditions can vary depending on the cell type (e.g., primary neonatal cardiomyocytes, H9c2 cell line), cell density, and the specific endpoint being measured. Below is a summary of conditions reported in the literature.

Table 1: Summary of H₂O₂ Concentrations and Incubation Times for Inducing Cardiomyocyte Injury

Cell TypeH₂O₂ Concentration (µM)Incubation TimeObserved EffectReference(s)
Primary Neonatal Rat Myocytes1501, 3, 6, or 12 hoursTime-dependent decrease in viability, caspase-3 activation[2]
Primary Neonatal Rat Myocytes5002-4 hoursApoptosis induction (9.4%)[3]
Primary Neonatal Rat Myocytes1002 hoursIncreased ROS generation, apoptosis[4]
H9c2 Cardiomyocytes400Not specified~50% decrease in cell viability[5]
H9c2 Cardiomyocytes1001 hour~42% decrease in cell viability[6]
H9c2 Cardiomyocytes7501 hourSignificant reduction in cell viability[7]
H9c2 Cardiomyocytes2003 hoursIncreased LDH/CK release, decreased antioxidant enzymes[8]
Adult Guinea Pig Myocytes305 minutesIncreased mitochondrial superoxide (B77818) production[9]

Key Signaling Pathways in H₂O₂-Induced Cardiomyocyte Injury

H₂O₂ exposure triggers multiple signaling cascades that culminate in apoptosis, autophagy, and cellular dysfunction. Understanding these pathways is crucial for identifying therapeutic targets.

Mitochondrial Apoptosis Pathway

H₂O₂ directly and indirectly damages mitochondria, leading to the activation of the intrinsic apoptosis pathway. This involves the translocation of pro-apoptotic proteins like Bax and Bad to the mitochondria, release of cytochrome c into the cytosol, and subsequent activation of executioner caspases.[10]

H2O2_Apoptosis_Pathway cluster_mito Mitochondrion H2O2 H₂O₂ Stress p53 p53 protein content increases H2O2->p53 Bad Bad protein content increases H2O2->Bad Bax_Bad_translocation Bax/Bad translocation to mitochondria p53->Bax_Bad_translocation Bax Bad->Bax_Bad_translocation CytC Cytochrome c release Bax_Bad_translocation->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: H₂O₂-induced mitochondrial apoptosis pathway in cardiomyocytes.

AMPK/mTOR Autophagy Pathway

Autophagy is a cellular degradation process that can either be protective or detrimental depending on the context of the stress. H₂O₂ has been shown to modulate autophagy through the AMPK/mTOR signaling axis.[5] Activation of AMPK can inhibit mTOR, a negative regulator of autophagy, thereby promoting autophagic flux.

Caption: H₂O₂ modulation of the AMPK/mTOR autophagy pathway.

Experimental Workflow

A typical experiment to assess the effects of a cardioprotective compound against H₂O₂-induced injury follows a standardized workflow.

Experimental_Workflow cluster_assays Endpoint Assays A 1. Cardiomyocyte Culture (e.g., Neonatal Rat Myocytes or H9c2 cells) B 2. Pre-treatment (Optional) (e.g., Test Compound, Inhibitor) A->B C 3. H₂O₂ Stimulation (Induce Oxidative Stress) B->C D 4. Incubation Period C->D E 5. Endpoint Assays D->E Assay1 Cell Viability (MTT, CCK-8) E->Assay1 Assay2 ROS Levels (DCFH-DA) E->Assay2 Assay3 Apoptosis (Caspase Activity, TUNEL) E->Assay3 Assay4 Mitochondrial Health (ΔΨm using TMRM/TMRE) E->Assay4

Caption: General experimental workflow for studying H₂O₂-induced injury.

Detailed Experimental Protocols

Protocol 1: Cardiomyocyte Culture (Neonatal Rat)

This protocol is adapted from established methods for isolating and culturing primary cardiomyocytes.[4][11][12]

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Laminin-coated culture dishes or plates

Procedure:

  • Euthanize neonatal rat pups in accordance with approved animal care protocols.

  • Excise the hearts and place them in ice-cold ADS buffer. Remove atria and mince the ventricular tissue.

  • Transfer the minced tissue to a digestion solution containing Collagenase Type II and incubate with gentle agitation.

  • Perform a series of digestions, collecting the supernatant after each round. Neutralize the enzyme with DMEM/F12 containing 10% FBS.

  • Filter the cell suspension through a cell strainer to remove undigested tissue.

  • Pre-plate the cells in uncoated flasks for 1-2 hours to allow for the preferential attachment of fibroblasts.

  • Collect the non-adherent cardiomyocytes and plate them onto laminin-coated dishes.

  • Culture the cells in DMEM/F12 with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator. Allow cells to attach and resume beating for at least 24 hours before experimentation.

Protocol 2: Induction of H₂O₂ Oxidative Stress

Procedure:

  • Culture cardiomyocytes (primary or H9c2) to the desired confluency (typically 70-80%).

  • For serum starvation, replace the culture medium with serum-free medium for 12-24 hours before treatment.[13]

  • (Optional) If testing a protective agent, pre-incubate the cells with the compound for the desired duration (e.g., 2-12 hours).[4]

  • Prepare a fresh stock solution of H₂O₂ in serum-free medium. Dilute to the final desired concentration (e.g., 100-400 µM) immediately before use.

  • Remove the medium from the cells and add the H₂O₂-containing medium.

  • Incubate the cells for the specified time (e.g., 1-6 hours) at 37°C and 5% CO₂.[2][6]

  • After incubation, proceed immediately to the desired endpoint assay.

Protocol 3: Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay measures the activity of cellular dehydrogenases, which is proportional to the number of viable cells.[5]

Procedure:

  • Plate 1x10⁴ H9c2 cells or primary cardiomyocytes per well in a 96-well plate.[5]

  • Perform H₂O₂ treatment as described in Protocol 2.

  • After treatment, add 10 µL of CCK-8 solution to each well.[5]

  • Incubate the plate for 2 hours at 37°C.[5]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)

2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.[14]

Procedure:

  • After H₂O₂ treatment, wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium.

  • Incubate for 20-30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.[15] The increase in fluorescence is proportional to the level of intracellular ROS.

Protocol 5: Caspase-3 Activity Assay

Activation of caspase-3 is a hallmark of apoptosis. Its activity can be measured using a fluorometric or colorimetric assay based on the cleavage of a specific substrate.

Procedure:

  • Treat cells as described in Protocol 2.

  • Lyse the cells using the lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (405 nm) or fluorescence (Ex/Em = 400/505 nm). The activity is proportional to the signal and can be normalized to protein concentration.

Protocol 6: Mitochondrial Membrane Potential (ΔΨm) Assay

The loss of mitochondrial membrane potential (ΔΨm) is an early event in apoptosis. It can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) that accumulate in healthy mitochondria.[15]

Procedure:

  • Culture cardiomyocytes on glass-bottom dishes suitable for microscopy.

  • Perform H₂O₂ treatment as described in Protocol 2.

  • During the final 15-30 minutes of treatment, add TMRE to the medium at a final concentration of 50-100 nM.[15][16]

  • Gently wash the cells with pre-warmed PBS or imaging buffer.

  • Immediately image the cells using a fluorescence microscope (Ex/Em ≈ 549/575 nm).

  • A decrease in TMRE fluorescence intensity indicates depolarization of the mitochondrial membrane. Quantify the fluorescence intensity per cell or region of interest.

References

Application Notes and Protocols for Ischemia-Reperfusion Injury Model in Rats for Caulophine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia-reperfusion (I/R) injury, a primary contributor to the pathophysiology of ischemic stroke, occurs when blood flow is restored to a previously ischemic brain region. This restoration, while essential, paradoxically triggers a cascade of detrimental events, including excessive production of reactive oxygen species (ROS), inflammation, and apoptosis, leading to further neuronal damage. The rat middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant preclinical model to study the mechanisms of ischemic stroke and evaluate potential neuroprotective therapies.

Caulophine, a fluorenone alkaloid, has demonstrated protective effects against oxidative and ischemic injury in cardiomyocytes.[1] Its mechanism of action is linked to its antioxidative properties, which include decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme.[1] These properties suggest that this compound may have therapeutic potential in mitigating cerebral I/R injury.

This document provides detailed protocols for utilizing a rat model of focal cerebral I/R to investigate the neuroprotective effects of this compound. It covers the surgical procedure for MCAO, methods for assessing neurological deficits, infarct volume, histopathological changes, oxidative stress, and apoptosis.

Experimental Workflow

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical & Analysis Phase A Animal Acclimatization (7 days) B Baseline Neurological Assessment A->B C Randomization into Groups (Sham, MCAO+Vehicle, MCAO+this compound) B->C D Anesthesia C->D E MCAO Surgery (90 min occlusion) D->E F Reperfusion E->F G This compound/Vehicle Administration F->G H Neurological Scoring (24h post-reperfusion) G->H I Euthanasia & Brain Collection H->I J TTC Staining & Infarct Volume Analysis I->J K Histopathology (H&E, Nissl Staining) I->K L Biochemical Assays (MDA, SOD) I->L M Apoptosis Assay (TUNEL) I->M

Caption: Experimental workflow for this compound studies in a rat MCAO model.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This protocol describes the induction of focal cerebral ischemia-reperfusion injury using the intraluminal filament method.[2][3]

Materials:

  • Male Sprague-Dawley or Wistar rats (280–300 g)[2]

  • Anesthetic: Isoflurane[2] or pentobarbital (B6593769) sodium[3]

  • 4-0 nylon monofilament with a silicon-coated tip[2]

  • Heating pad with temperature control

  • Surgical microscope or loupes

  • Standard microsurgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., with 2% isoflurane).[2] Place the animal in a supine position on a heating pad to maintain body temperature at 37°C ± 0.5°C throughout the surgery.[2]

  • Surgical Incision: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through blunt dissection.[2][3]

  • Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the 4-0 silicon-coated nylon filament through the ECA into the ICA until a slight resistance is felt, approximately 18-20 mm from the carotid bifurcation, to occlude the origin of the middle cerebral artery.[2]

  • Ischemia Period: Maintain the occlusion for the desired period (e.g., 90 minutes).[2]

  • Reperfusion: After the ischemia period, gently withdraw the filament to restore blood flow.[3]

  • Wound Closure: Close the neck incision with sutures.

  • Post-operative Care: House rats individually with free access to food and water.[2] Monitor the animals closely during recovery.

  • Sham Operation: Perform the same surgical procedure on sham-operated rats but without inserting the filament to occlude the MCA.[2]

Neurological Deficit Assessment

Neurological function is assessed 24 hours after MCAO using a composite scoring system. The Garcia Neuroscore is a reliable method for this purpose.[4][5]

Procedure: The Garcia Neuroscore consists of six tests, each scored from 0 to 3. A total score of 18 indicates no deficit, while a score of 3 indicates severe impairment.[6]

  • Spontaneous Activity: Observe the rat in a cage for 5 minutes.

    • Score 3: Moves around, explores.

    • Score 2: Moves, but with reduced exploration.

    • Score 1: Moves only when prodded.

    • Score 0: Does not move.

  • Symmetry in Limb Movement: Observe the rat's movement.

    • Score 3: Normal symmetrical movement.

    • Score 2: Mild asymmetry.

    • Score 1: Clear gait deficit, circling.

    • Score 0: Falls to one side.

  • Forepaw Outstretching: Lift the rat by its tail.

    • Score 3: Both forelimbs extend symmetrically.

    • Score 2: One forelimb shows reduced extension.

    • Score 1: Minimal or no extension of one forelimb.

    • Score 0: No forelimb extension.

  • Climbing: Place the rat on a wire grid.

    • Score 3: Climbs normally.

    • Score 2: Impaired climbing, falls occasionally.

    • Score 1: Cannot climb, holds on with difficulty.

    • Score 0: Falls off immediately.

  • Body Proprioception: Touch the rat's torso with a blunt stick.

    • Score 3: Responds briskly on both sides.

    • Score 2: Slower response on the contralateral side.

    • Score 1: Very weak or no response on the contralateral side.

    • Score 0: No response.

  • Response to Vibrissae Touch: Gently touch the vibrissae on both sides.

    • Score 3: Symmetrical head turning response.

    • Score 2: Reduced response on the contralateral side.

    • Score 1: Minimal or no response on the contralateral side.

    • Score 0: No response.

Infarct Volume Assessment (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable (red) and infarcted (white) brain tissue.[7]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix

  • 10% buffered formalin

Procedure:

  • Brain Collection: At 24 hours post-reperfusion, euthanize the rat and immediately harvest the brain.

  • Slicing: Chill the brain at -20°C for 20 minutes to firm the tissue.[8] Place the brain in a rat brain matrix and cut it into 2 mm-thick coronal sections.[9]

  • Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.[7][9]

  • Fixation: After staining, transfer the slices to 10% buffered formalin for fixation.[9]

  • Image Analysis: Capture digital images of the stained sections. Use image analysis software (e.g., ImageJ) to quantify the infarct area (white) and the total area of the hemisphere. The infarct volume is typically expressed as a percentage of the total hemisphere volume.

Histopathological Analysis

1.4.1 Hematoxylin and Eosin (B541160) (H&E) Staining H&E staining is used to observe general brain morphology and identify neuronal damage, such as pyknotic nuclei and eosinophilic cytoplasm in the ischemic region.[10]

Procedure:

  • Tissue Preparation: Fix brain tissue in 4% paraformaldehyde, dehydrate through a graded ethanol (B145695) series, clear with xylene, and embed in paraffin (B1166041).[11]

  • Sectioning: Cut 5 µm thick coronal sections and mount them on slides.[11]

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded ethanol to distilled water.

  • Staining:

    • Stain with Mayer's Hematoxylin for 3-5 minutes.[11][12]

    • Wash in running tap water.

    • "Blue" the nuclei in a suitable solution (e.g., PBS).[12]

    • Counterstain with Eosin for 1-2 minutes.[12]

  • Dehydration and Mounting: Dehydrate sections through graded ethanol, clear in xylene, and coverslip with a permanent mounting medium.[12]

  • Microscopic Examination: Examine sections under a light microscope for signs of neuronal damage, edema, and inflammatory cell infiltration.

1.4.2 Nissl Staining Nissl staining (using cresyl violet) is used to visualize Nissl bodies in the cytoplasm of neurons. A reduction in Nissl staining indicates neuronal injury or death.[10]

Procedure:

  • Tissue Preparation: Use frozen or paraffin-embedded sections as described for H&E staining.

  • Deparaffinization and Rehydration: If using paraffin sections, deparaffinize and rehydrate to distilled water. For frozen sections, air dry and then rehydrate.

  • Staining:

    • Stain sections in 0.1% cresyl violet solution for 5-10 minutes.[6] Warming the solution to 37-50°C can improve staining.[6]

    • Rinse quickly in distilled water.[6]

  • Differentiation: Differentiate in 95% ethanol for a few minutes, monitoring microscopically until the nucleus and Nissl substance are clearly defined against a paler background.[6]

  • Dehydration and Mounting: Dehydrate through 100% ethanol, clear in xylene, and coverslip.[6]

  • Microscopic Examination: Observe the loss of Nissl bodies in the ischemic core and penumbra.

Assessment of Oxidative Stress

1.5.1 Malondialdehyde (MDA) Assay MDA is a product of lipid peroxidation and a key indicator of oxidative stress. Its levels are measured using the thiobarbituric acid (TBA) method.[13]

Procedure:

  • Homogenate Preparation: Homogenize a weighed amount of brain tissue from the ischemic hemisphere in cold buffer (e.g., PBS).[14] Centrifuge the homogenate and collect the supernatant.

  • Reaction:

    • To the supernatant, add trichloroacetic acid (TCA) and TBA reagent.[15]

    • Incubate the mixture in a boiling water bath for 20-60 minutes to form a pink-colored MDA-TBA adduct.[13]

  • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.[13]

  • Quantification: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetraethoxypropane.[15] Results are typically expressed as nmol/mg of protein.

1.5.2 Superoxide Dismutase (SOD) Assay SOD activity reflects the antioxidant capacity of the tissue. Commercial kits are commonly used for its measurement.

Procedure:

  • Homogenate Preparation: Prepare brain tissue homogenates as described for the MDA assay.[16][17]

  • Assay: Follow the protocol provided by the manufacturer of the SOD assay kit. These kits typically involve a reaction that generates superoxide radicals, and the ability of the sample homogenate to inhibit this reaction is measured colorimetrically.

  • Quantification: Calculate SOD activity based on the kit's instructions and a standard curve. Results are usually expressed as U/mg of protein.[13]

Assessment of Apoptosis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[18]

Procedure:

  • Tissue Preparation: Use paraffin-embedded brain sections.

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the sections.

  • Permeabilization: Treat sections with Proteinase K to permeabilize the tissue.[18]

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., fluorescein-dUTP), according to the manufacturer's protocol.[18]

  • Visualization: Visualize the labeled, apoptotic cells using fluorescence microscopy.[5] Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.

  • Quantification: Count the number of TUNEL-positive cells and the total number of cells in several fields of view within the ischemic penumbra. The apoptotic index is expressed as the percentage of TUNEL-positive cells.[5]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Neurological Deficit Scores and Infarct Volume

Group n Neurological Score (24h) Infarct Volume (%)
Sham 10 17.8 ± 0.4 0
MCAO + Vehicle 10 8.5 ± 1.2 35.2 ± 4.5
MCAO + this compound (X mg/kg) 10 12.3 ± 1.5* 21.8 ± 3.9*

*Data are presented as Mean ± SD. p < 0.05 compared to MCAO + Vehicle group.

Table 2: Biochemical Markers of Oxidative Stress in Brain Tissue

Group n MDA (nmol/mg protein) SOD (U/mg protein)
Sham 10 2.1 ± 0.3 15.4 ± 1.8
MCAO + Vehicle 10 5.8 ± 0.7 8.2 ± 1.1
MCAO + this compound (X mg/kg) 10 3.5 ± 0.5* 12.6 ± 1.4*

*Data are presented as Mean ± SD. p < 0.05 compared to MCAO + Vehicle group.

Table 3: Apoptotic Index in the Ischemic Penumbra

Group n Apoptotic Index (%)
Sham 10 1.2 ± 0.5
MCAO + Vehicle 10 28.7 ± 3.6
MCAO + this compound (X mg/kg) 10 15.4 ± 2.8*

*Data are presented as Mean ± SD. p < 0.05 compared to MCAO + Vehicle group.

Signaling Pathways

Ischemia-reperfusion injury involves complex signaling cascades leading to oxidative stress and apoptosis. This compound, as an antioxidant, is hypothesized to interfere with these pathways.

G cluster_IRI Ischemia-Reperfusion cluster_stress Oxidative Stress Pathway cluster_apoptosis Apoptotic Pathway IRI Ischemia-Reperfusion (e.g., MCAO) Mito Mitochondrial Dysfunction IRI->Mito ROS ↑ Reactive Oxygen Species (ROS) LPO Lipid Peroxidation (↑ MDA) ROS->LPO Antiox ↓ Antioxidant Enzymes (e.g., SOD) ROS->Antiox Mito->ROS Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Apoptosis Apoptosis (DNA Fragmentation) LPO->Apoptosis Antiox->Apoptosis Apaf Apaf-1 Casp9 Caspase-9 Apaf->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC CytoC->Apaf This compound This compound This compound->ROS Scavenges This compound->Antiox Upregulates

Caption: Putative mechanism of this compound in cerebral I/R injury.

References

Application Note: Solid-Phase Extraction for Caulophine Purification from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophine, a fluorenone alkaloid isolated from the radix of Caulophyllum robustum Maxim, has demonstrated potential therapeutic properties, including anti-myocardial ischemia activity.[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, toxicological, and efficacy studies. Solid-phase extraction (SPE) offers a robust and selective method for the purification and concentration of this compound from complex biological samples such as plasma and tissue homogenates, ensuring cleaner extracts and improved analytical sensitivity.

This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples, based on a validated LC-MS method. The protocol is intended to guide researchers in developing and implementing reliable sample preparation techniques for the analysis of this promising bioactive compound.

Data Presentation

The following table summarizes the quantitative data from a study on the determination of this compound in rat plasma and tissue using a C18 SPE column. This data highlights the efficiency and reproducibility of the SPE method.

ParameterPlasmaHeartLiverSpleenLungKidney
Recovery (%) > 85.0%> 85.0%> 85.0%> 85.0%> 85.0%> 85.0%
Within-day Precision (RSD, %) 1.40 - 3.49-----
Between-day Precision (RSD, %) 1.29 - 6.91-----

Data adapted from Wen et al., 2011. The original study did not provide separate precision data for each tissue type.

Experimental Protocols

This section details the methodology for the solid-phase extraction of this compound from biological samples.

Materials and Reagents
Sample Pre-treatment
  • Plasma: To 200 µL of plasma, add 30 µL of the internal standard solution (12 µg/mL taspine).

  • Tissue: Homogenize tissue samples and centrifuge at 4000 rpm for 10 minutes. To 500 µL of the resulting supernatant, add 20 µL of the internal standard solution.

Solid-Phase Extraction Procedure
  • Conditioning: Condition the C18 SPE cartridge by passing two column volumes of methanol, followed by two column volumes of phosphate buffer (pH 8.5).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate volume of a weak solvent to remove interfering substances. The original protocol does not specify a wash step after sample loading, however, a wash with a weak organic solvent (e.g., 5-10% methanol in water) is generally recommended to remove polar interferences without eluting the analyte.

  • Elution: Elute this compound and the internal standard from the cartridge with an appropriate volume of methanol.

  • Post-Elution: The eluate can then be evaporated to dryness and reconstituted in the mobile phase for subsequent analysis by LC-MS or another suitable analytical technique.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for the purification of this compound from biological samples.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma or Tissue Supernatant) Add_IS Add Internal Standard (Taspine) Sample->Add_IS Condition Condition C18 Cartridge (Methanol, Phosphate Buffer pH 8.5) Load Load Pre-treated Sample Condition->Load Wash Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS Analysis Evaporate->LCMS

Caption: SPE Workflow for this compound Purification.

Hypothetical Signaling Pathway for this compound

While the precise mechanism of action for this compound is not yet fully elucidated, many alkaloids with analgesic and anti-inflammatory properties exert their effects through G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling pathway that could be a potential, though hypothetical, mechanism for this compound's bioactivity.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR binds G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Protein_Kinase Protein Kinase Cascade Second_Messenger->Protein_Kinase activates Cellular_Response Cellular Response (e.g., Anti-inflammatory Effects) Protein_Kinase->Cellular_Response leads to

Caption: Hypothetical GPCR Signaling Pathway for this compound.

References

Application Notes and Protocols for the Preparation of Caulophine Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Standardized Procedures for Solubilizing and Preparing Caulophine for Use in In Vitro Assays

Introduction

This compound is a fluoren-9-one alkaloid isolated from the radix of Caulophyllum robustum.[1] It has been identified as a compound with potential anti-myocardial ischemia activity.[1] As with many natural products, preparing this compound for in vitro experiments requires careful consideration of its physicochemical properties to ensure solubility, stability, and minimal off-target effects from solvents. These application notes provide a generalized protocol for the preparation of this compound solutions intended for use in a variety of in vitro systems, including cell-based assays and enzyme kinetics studies.

Chemical Profile of this compound:

  • Molecular Formula: C₁₉H₂₁NO₅[1]

  • Molecular Weight: 343.4 g/mol [1]

  • Chemical Class: Alkaloid, Polyphenol[1]

  • Predicted pKa: 7.45 ± 0.20[1]

Due to the limited availability of specific solubility data for this compound, the following protocols are based on standard laboratory practices for compounds of similar chemical nature. It is imperative for the end-user to perform small-scale solubility and cytotoxicity tests to validate these methods for their specific experimental setup.

Data Presentation: Recommended Starting Concentrations and Solvent Conditions

The following table summarizes the recommended starting points for preparing this compound solutions. Researchers should optimize these conditions based on their specific cell lines and assay requirements.

ParameterStock SolutionWorking Solution
Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeCell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with serum as required by the specific cell line.
Concentration 10 mM - 50 mM1 µM - 100 µM (final concentration in assay)
Preparation Dissolve this compound powder in 100% DMSO by vortexing.Serially dilute the stock solution in pre-warmed cell culture medium.
Storage Aliquot and store at -20°C or -80°C for up to 6 months.Prepare fresh from the stock solution immediately before use. Do not store.
Final DMSO Concentration N/AShould not exceed 0.5% (v/v) in the final assay to minimize solvent-induced cytotoxicity.[2][3]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a high-concentration stock solution of this compound, which can then be used to prepare working solutions for various in vitro experiments.

Materials:

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh out 3.43 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. This mass is for a 1 mL final volume of a 10 mM solution. Adjust the mass and solvent volume as needed.

  • Solvent Addition: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional but Recommended): If the initial components were not sterile, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber vial). This is crucial for long-term storage and use in cell culture.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol for Preparation of a 10 µM this compound Working Solution

This protocol describes the dilution of the DMSO stock solution into a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional): For better accuracy, an intermediate dilution step can be performed. For example, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution.

  • Final Dilution: To prepare a final working solution of 10 µM, perform a serial dilution from your stock or intermediate solution into the pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

  • Application: Use the freshly prepared working solution immediately for your in vitro experiment.

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve sterilize 4. Sterile Filter (Optional) dissolve->sterilize aliquot 5. Aliquot and Store at -20°C/-80°C sterilize->aliquot thaw 6. Thaw Stock Aliquot aliquot->thaw dilute 7. Serially Dilute in Culture Medium thaw->dilute mix 8. Mix Gently dilute->mix use 9. Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Logical Diagram for Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate solvent system for a novel or poorly characterized compound like this compound.

G start Start: Solubilize Compound for In Vitro Assay check_solubility Is the compound soluble in aqueous buffer/medium? start->check_solubility dissolve_direct Dissolve directly in medium check_solubility->dissolve_direct Yes try_organic Select a biocompatible organic solvent (e.g., DMSO, Ethanol) check_solubility->try_organic No assay_ready Solution is ready for assay dissolve_direct->assay_ready prepare_stock Prepare concentrated stock solution try_organic->prepare_stock dilute_final Dilute stock into final medium prepare_stock->dilute_final check_precipitation Does the compound precipitate? dilute_final->check_precipitation check_precipitation->assay_ready No troubleshoot Troubleshoot: - Use co-solvents - Adjust pH - Use solubilizing agents check_precipitation->troubleshoot Yes

Caption: Decision tree for solvent selection for in vitro experiments.

Signaling Pathways

The specific signaling pathways modulated by this compound are not well-documented in publicly available literature. As a compound with reported anti-myocardial ischemia activity, it may interact with pathways related to cellular stress, apoptosis, or calcium signaling in cardiomyocytes. However, without direct experimental evidence, any depiction of a signaling pathway would be speculative. Researchers are encouraged to investigate the mechanism of action of this compound through techniques such as transcriptomics, proteomics, or specific pathway reporter assays.

Conclusion

The protocols outlined in this document provide a robust starting point for the preparation of this compound solutions for in vitro research. Adherence to these guidelines, with an emphasis on preliminary validation of solubility and cytotoxicity, will help ensure the generation of reliable and reproducible experimental data.

References

In vivo Administration of Caulophine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophine, a fluorenone alkaloid isolated from the radix of Caulophyllum robustum Maxim, has demonstrated significant cardioprotective effects in preclinical studies.[1][2] Specifically, in vivo research has highlighted its potential in mitigating myocardial ischemia-reperfusion injury. This document provides a detailed overview of the available data on the in vivo administration of this compound in animal models, focusing on its application in studying myocardial ischemia. It includes experimental protocols derived from published research and summarizes the current understanding of its mechanism of action.

Quantitative Data Summary

Data regarding the in vivo efficacy of this compound in animal models of myocardial ischemia is available from studies measuring various biochemical markers. The following table summarizes the reported effects of this compound pretreatment on serum levels of key indicators of cardiac injury and oxidative stress in a rat model of myocardial infarction.

Animal ModelTreatment GroupCreatine Kinase (CK)Lactate Dehydrogenase (LDH)Malondialdehyde (MDA)Superoxide Dismutase (SOD)Free Fatty Acids (FFA)Myocardial Infarct Size
Rat Ischemia ModelIncreased
Rat This compound + IschemiaReduced

Note: Specific quantitative values (e.g., mean ± SD) are not available in the accessible literature. The table indicates the qualitative changes observed with this compound pretreatment, where '↑' denotes an increase and '↓' denotes a decrease in the respective parameter compared to the control or ischemia-only group.

Experimental Protocols

Animal Model of Acute Myocardial Infarction (AMI) in Rats

This protocol describes the induction of AMI in rats, a common model to study the efficacy of cardioprotective agents like this compound.

a. Animal Specifications:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300 g

b. Surgical Procedure (Coronary Artery Ligation):

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., sodium pentobarbital, 40 mg/kg, intraperitoneally).

  • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Intubate the trachea and provide artificial ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale area in the myocardium.

  • Close the chest in layers.

  • Administer postoperative analgesics and monitor the animal for recovery.

c. Alternative Induction Method (Isoproterenol-induced Myocardial Injury):

  • Administer isoproterenol (B85558) (e.g., 85 mg/kg, subcutaneously) for two consecutive days to induce myocardial necrosis.

In vivo Administration of this compound

The following protocol for this compound administration is based on its described use as a pretreatment in the rat AMI model.

a. Formulation:

  • Dissolve this compound in a suitable vehicle (e.g., saline, DMSO). The final concentration should be prepared to allow for the desired dosage in a manageable injection volume.

b. Administration Route and Dosage (Hypothetical based on available abstracts):

  • Route: Intravenous (IV) or Intraperitoneal (IP) injection. The precise route for this compound in the myocardial ischemia study is not specified in the available abstracts.

  • Dosage: The optimal dose is not explicitly stated. Researchers should perform dose-response studies to determine the most effective and non-toxic concentration. For reference, studies with extracts from Caulophyllum robustum in other models have used oral doses ranging from approximately 25 to 100 mg/kg.[3]

  • Timing: Administer this compound as a pretreatment prior to the induction of myocardial ischemia. The exact timing before the ischemic event (e.g., 30 minutes, 1 hour) should be optimized based on the pharmacokinetic profile of the compound.

Assessment of Cardioprotective Effects

a. Blood Sample Collection:

  • At the end of the experiment (e.g., 24 hours post-ischemia), collect blood samples via cardiac puncture or from the abdominal aorta.

  • Separate the serum for biochemical analysis.

b. Biochemical Analysis:

  • Measure the serum levels of:

    • Creatine Kinase (CK)

    • Lactate Dehydrogenase (LDH)

    • Malondialdehyde (MDA)

    • Superoxide Dismutase (SOD)

    • Free Fatty Acids (FFA)

    • Use commercially available assay kits for each marker.

c. Histopathological Analysis:

  • Euthanize the animal and excise the heart.

  • Wash the heart with cold saline.

  • Estimate the myocardial infarct size using staining methods such as p-nitro-blue tetrazolium (NBT).

  • Fix a portion of the heart tissue in 10% formalin for histopathological examination (e.g., H&E staining) to observe changes in myocardial structure.

  • Prepare another portion for transmission electron microscopy to observe ultrastructural changes.

Signaling Pathways and Experimental Workflows

The protective effects of this compound against myocardial ischemia are attributed to its antioxidant properties.[3] While the specific signaling pathways have not been fully elucidated for this compound, a general mechanism involves the enhancement of endogenous antioxidant defenses and the reduction of oxidative stress.

Caulophine_Antioxidant_Mechanism Ischemia Myocardial Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound SOD ↑ Superoxide Dismutase (SOD) Activity This compound->SOD MDA ↓ Malondialdehyde (MDA) This compound->MDA SOD->ROS scavenges Protection Cardioprotection SOD->Protection MDA->Oxidative_Stress reduces marker of MDA->Protection Cell_Injury Cardiomyocyte Injury & Infarction Oxidative_Stress->Cell_Injury Protection->Cell_Injury inhibits

Caption: Proposed antioxidant mechanism of this compound in cardioprotection.

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of this compound in a rat model of myocardial infarction.

Experimental_Workflow A Animal Acclimatization (Sprague-Dawley Rats) B Randomization into Treatment Groups A->B C1 Control Group (Vehicle) B->C1 C2 This compound Group B->C2 D Pretreatment (e.g., IV or IP injection) C1->D C2->D E Induction of Myocardial Infarction (LAD Ligation) D->E F Post-operative Monitoring (24 hours) E->F G Sample Collection (Blood & Heart Tissue) F->G H Biochemical & Histopathological Analysis G->H I Data Analysis & Conclusion H->I

References

Troubleshooting & Optimization

Caulophine solubility in DMSO, PBS, and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the solubility of Caulophine in common laboratory solvents and cell culture media. It includes troubleshooting advice for common experimental issues, detailed protocols, and answers to frequently asked questions to support your research and development activities.

This compound Solubility Data

This compound is a hydrophobic compound, and its solubility is highly dependent on the solvent system used. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), and cell culture media.

SolventSolubilityRemarksSource(s)
DMSO A stock solution of 40 mg/mL can be prepared.While a definitive maximum solubility is not published, this concentration is achievable for creating high-concentration stock solutions for in-vivo and in-vitro studies.[1]
PBS (pH 7.4) Practically insoluble Direct dissolution in PBS is not recommended due to the hydrophobic nature of this compound. A co-solvent like DMSO is required.General knowledge for hydrophobic compounds
Cell Culture Media Low solubility Precipitation is likely when diluting a DMSO stock solution directly into the media. The final concentration should be carefully determined to avoid exceeding the solubility limit.General knowledge for hydrophobic compounds

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 40 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 40 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution until the this compound powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol provides a method for diluting the DMSO stock solution into cell culture media to achieve the desired final concentration while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (e.g., 40 mg/mL)

  • Pre-warmed (37°C) cell culture medium (serum-free or complete)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine the final desired concentration of this compound in your experiment.

  • Calculate the volume of the DMSO stock solution needed. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.

  • Pre-warm the cell culture medium to 37°C.

  • Method A (Direct Dilution for Low Concentrations):

    • For very low final concentrations, the DMSO stock can be added directly to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Method B (Serial Dilution for Higher Concentrations):

    • To minimize "solvent shock" and precipitation, perform a serial dilution.

    • First, prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed serum-free medium.

    • Then, add this intermediate dilution to the final volume of complete cell culture medium.

  • Visually inspect the final working solution for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, the final concentration may be too high and should be reduced.

  • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the this compound-treated samples.

Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue and can be caused by several factors:

  • Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to "crash out" of the solution.

  • Exceeding Solubility Limit: The final concentration you are trying to achieve may be higher than the solubility of this compound in the cell culture medium.

  • Temperature: Cell culture media is often stored at 4°C, and lower temperatures can decrease the solubility of some compounds.

  • Media Components: Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.5% DMSO is considered acceptable for most cell lines, but some may be sensitive to concentrations as low as 0.1%. It is always recommended to perform a dose-response experiment with DMSO alone to determine the non-toxic concentration for your specific cell line.

Q3: How should I store my this compound solutions?

A3:

  • Powder: Store at -20°C for long-term stability.

  • DMSO Stock Solution: Aliquot into single-use vials and store at -20°C for short-term storage (up to a month) or -80°C for long-term storage (up to a year). Avoid repeated freeze-thaw cycles.

  • Working Solution in Media: It is highly recommended to prepare fresh working solutions for each experiment. Do not store this compound diluted in cell culture media for extended periods.

Signaling Pathway and Experimental Workflow Visualization

Proposed Antioxidative Mechanism of this compound

This compound has been shown to protect cardiomyocytes from oxidative and ischemic injury through an antioxidative mechanism.[2][3] This involves inhibiting cellular apoptosis induced by oxidative stressors like hydrogen peroxide (H₂O₂).[2][3] While the precise molecular targets are still under investigation, a plausible mechanism involves the modulation of cellular redox-sensitive signaling pathways. Oxidative stress is known to activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascades (p38, JNK, ERK), which can lead to apoptosis. It is hypothesized that this compound may exert its protective effects by interfering with these pro-apoptotic signals and bolstering the cell's endogenous antioxidant defenses, potentially through pathways like the Keap1-Nrf2 system.

Caulophine_Antioxidative_Pathway cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative Stress (e.g., H₂O₂) Oxidative Stress (e.g., H₂O₂) MAPK Pathways (p38, JNK, ERK) MAPK Pathways (p38, JNK, ERK) Oxidative Stress (e.g., H₂O₂)->MAPK Pathways (p38, JNK, ERK) Pro-apoptotic Signals Pro-apoptotic Signals MAPK Pathways (p38, JNK, ERK)->Pro-apoptotic Signals Apoptosis Apoptosis Pro-apoptotic Signals->Apoptosis This compound This compound This compound->MAPK Pathways (p38, JNK, ERK) Inhibition (Hypothesized) This compound->Pro-apoptotic Signals

Hypothesized signaling pathway of this compound's antioxidative effect.

Experimental Workflow for Preparing this compound Working Solutions

The following diagram outlines the recommended workflow for preparing this compound working solutions for cell culture experiments to ensure reproducibility and minimize precipitation.

Caulophine_Preparation_Workflow start Start prepare_stock Prepare High-Concentration Stock Solution in DMSO (e.g., 40 mg/mL) start->prepare_stock store_stock Aliquot and Store Stock Solution at -20°C or -80°C prepare_stock->store_stock calculate_dilution Calculate Required Volume of Stock Solution (Keep final DMSO < 0.5%) store_stock->calculate_dilution prewarm_media Pre-warm Cell Culture Medium to 37°C prewarm_media->calculate_dilution dilution_choice Choose Dilution Method calculate_dilution->dilution_choice direct_dilution Direct Dilution (for low concentrations) dilution_choice->direct_dilution Low Conc. serial_dilution Serial Dilution (for higher concentrations) dilution_choice->serial_dilution High Conc. add_to_final Add to Final Volume of Pre-warmed Medium direct_dilution->add_to_final serial_dilution->add_to_final check_precipitation Visually Inspect for Precipitation add_to_final->check_precipitation use_solution Use Freshly Prepared Working Solution check_precipitation->use_solution No troubleshoot Troubleshoot: - Lower final concentration - Optimize dilution technique check_precipitation->troubleshoot Yes

Workflow for preparing this compound working solutions for cell culture.

References

Technical Support Center: Caulophine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Caulophine in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has turned a yellow/brown color. What is causing this and is the compound degraded?

A1: A color change in your this compound solution, particularly to yellow or brown, is often an indication of degradation. This is likely due to oxidation of the phenolic hydroxyl groups and other susceptible moieties in the this compound structure, especially when exposed to light, elevated temperatures, or the presence of dissolved oxygen. The formation of colored degradation products suggests a loss of the parent compound and potentially altered biological activity. It is recommended to discard the discolored solution and prepare a fresh batch under optimized conditions. To mitigate this, prepare solutions fresh, use deoxygenated solvents, and store them protected from light at low temperatures (2-8°C for short-term and -20°C or lower for long-term storage).

Q2: I'm observing precipitation in my aqueous this compound solution, especially after refrigeration. How can I resolve this?

A2: Precipitation of this compound from an aqueous solution can be attributed to several factors:

  • Low Solubility: this compound, like many alkaloids, has limited aqueous solubility that can be further reduced at lower temperatures.

  • pH Effects: The solubility of this compound is pH-dependent due to its tertiary amine group (predicted pKa ≈ 7.45)[1]. At a pH above its pKa, the unprotonated, less soluble form will dominate.

  • Salt Formation: If the solution is not adequately buffered, changes in pH can lead to the formation of less soluble free base or salt forms.

Troubleshooting Steps:

  • Adjust pH: Ensure the pH of your solution is slightly acidic (e.g., pH 4-6) to maintain this compound in its more soluble protonated form.

  • Use a Co-solvent: If your experimental design allows, consider the addition of a small percentage of a water-miscible organic solvent such as ethanol (B145695) or DMSO to improve solubility.

  • Prepare Fresh Dilutions: Prepare highly concentrated stock solutions in an appropriate organic solvent and make fresh dilutions into your aqueous buffer immediately before use.

Q3: What are the primary factors that affect the stability of this compound in an aqueous solution?

A3: The stability of this compound in aqueous solutions is primarily influenced by the following factors:

  • pH: Both acidic and alkaline conditions can promote the degradation of alkaloids. Hydrolysis of susceptible functional groups can occur at extreme pH values.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of the molecule.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially given the phenolic groups in this compound's structure.

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures, often colored. The tertiary amine can also be oxidized to an N-oxide.

  • Hydrolysis: Although this compound lacks highly labile ester or amide groups in its core structure, prolonged exposure to strong acidic or basic conditions could potentially lead to ether cleavage or other hydrolytic degradation.

  • Photodegradation: The aromatic fluoren-9-one core suggests a susceptibility to degradation upon exposure to UV light.

Below is a flowchart illustrating a logical approach to troubleshooting common issues with this compound solutions.

G start Problem with this compound Solution color_change Color Change (Yellow/Brown) start->color_change precipitation Precipitation Observed start->precipitation loss_of_activity Loss of Biological Activity start->loss_of_activity oxidation Potential Oxidation color_change->oxidation solubility_issue Solubility Issue? precipitation->solubility_issue degradation_suspected Degradation Suspected loss_of_activity->degradation_suspected solution_color Prepare fresh solution - Use deoxygenated solvent - Protect from light - Store at low temperature oxidation->solution_color adjust_ph Adjust pH to 4-6 solubility_issue->adjust_ph use_cosolvent Use a co-solvent (e.g., Ethanol, DMSO) solubility_issue->use_cosolvent fresh_dilution Prepare fresh dilutions from stock solubility_issue->fresh_dilution check_storage Verify storage conditions (temperature, light exposure) degradation_suspected->check_storage run_stability_check Perform stability analysis (e.g., HPLC) degradation_suspected->run_stability_check G prep_solution Prepare 1 mg/mL this compound Stock in Methanol stress_conditions Expose to Stress Conditions prep_solution->stress_conditions acid_hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid_hydrolysis base_hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base_hydrolysis oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C, Solid & Solution) stress_conditions->thermal photolytic Photolytic Degradation (UV/Vis light) stress_conditions->photolytic analysis Analyze Samples by HPLC-UV/MS acid_hydrolysis->analysis base_hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis characterize Characterize Degradation Products analysis->characterize G Ischemia Myocardial Ischemia OxidativeStress Oxidative Stress (ROS Production) Ischemia->OxidativeStress Inflammation Inflammation (e.g., NF-κB activation) Ischemia->Inflammation Apoptosis Apoptosis (Cell Death) OxidativeStress->Apoptosis MAPK MAPK Pathway (Stress Response) OxidativeStress->MAPK Inflammation->Apoptosis CardiomyocyteDamage Cardiomyocyte Damage Apoptosis->CardiomyocyteDamage This compound This compound (Potential Intervention) This compound->OxidativeStress Inhibits? This compound->Inflammation Inhibits? PI3KAkt PI3K/Akt Pathway (Survival Pathway) This compound->PI3KAkt Activates? PI3KAkt->Apoptosis Inhibits MAPK->Apoptosis Promotes

References

Overcoming poor recovery in solid-phase extraction of alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the solid-phase extraction (SPE) of alkaloids, with a focus on improving poor recovery rates.

Troubleshooting Guide: Addressing Poor Recovery

This section addresses specific issues that can lead to low analyte recovery during the solid-phase extraction of alkaloids.

Q1: My overall alkaloid recovery is low. Where should I start troubleshooting?

Low recovery is a common issue that can arise from problems at any stage of the SPE process. A systematic approach is the best way to identify the source of analyte loss.[1][2] The first step is to perform a mass balance experiment: process a standard solution through your entire SPE protocol, but collect and analyze each fraction separately (the initial sample load, the wash solvent, and the elution solvent).[3] This will pinpoint where the analyte is being lost.[2][4]

  • If the analyte is in the load/wash fraction: This indicates poor retention on the SPE sorbent. See Q2 for troubleshooting steps.

  • If the analyte is not in the load, wash, or elution fractions: This could suggest analyte degradation or irreversible binding to the sorbent.[1][5]

  • If the analyte remains on the cartridge after elution: This points to incomplete elution. See Q3 for solutions.

  • If recovery is inconsistent: This suggests a reproducibility problem. See Q4 for guidance.

G start Start: Low Recovery mass_balance Perform Mass Balance: Analyze Load, Wash, and Elute Fractions start->mass_balance check_load Is analyte in Load or Wash fraction? mass_balance->check_load check_elute Is analyte retained on the column after elution? check_load->check_elute No poor_retention Poor Retention: - Check pH & pKa - Sorbent choice incorrect? - Flow rate too high? - Wash solvent too strong? check_load->poor_retention Yes check_degradation Is analyte missing from all fractions? check_elute->check_degradation No incomplete_elution Incomplete Elution: - Elution solvent too weak? - Insufficient solvent volume? - Secondary interactions? check_elute->incomplete_elution Yes degradation Possible Degradation: - Check pH stability - Check temperature stability - Irreversible binding? check_degradation->degradation Yes success Recovery Improved poor_retention->success incomplete_elution->success degradation->success

Caption: Troubleshooting logic for diagnosing low alkaloid recovery.

Q2: My alkaloid is being lost during the sample loading or washing steps. How can I improve its retention?

Loss at these early stages, often called breakthrough, means the analyte is not binding effectively to the sorbent.[2] Consider the following factors:

  • Incorrect pH: The pH of the sample must be adjusted to ensure the alkaloid is in the correct ionization state for retention.[5][6] For reversed-phase SPE, the pH should be about 2 units above the alkaloid's pKa to keep it in its neutral, less polar form.[5] For cation exchange SPE, the pH should be about 2 units below the pKa to ensure it is positively charged.[5]

  • Inappropriate Sorbent Selection: The sorbent chemistry must match the properties of your alkaloid.[5][7] Using a C18 sorbent for a very polar alkaloid may result in poor retention.[6] A polymeric reversed-phase sorbent or a mixed-mode cation exchange sorbent might be more effective.[5][8]

  • Sample Solvent is Too Strong: If the solvent your sample is dissolved in is too non-polar (e.g., high percentage of organic solvent), it can prevent the alkaloid from binding to a reversed-phase sorbent.[9][10] Try diluting the sample with a weaker, more polar solvent (like water).[10]

  • High Flow Rate: Loading the sample too quickly can prevent sufficient interaction time between the alkaloid and the sorbent.[7][9] A slow, controlled flow rate of around 1 mL/min is often recommended.[5]

  • Wash Solvent is Too Aggressive: The wash solvent may be strong enough to prematurely elute your analyte along with interferences.[6][11] Try using a weaker wash solvent (e.g., with a lower percentage of organic modifier).

  • Column Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without binding.[6][11] Try reducing the sample volume or using a cartridge with a larger sorbent mass.[10]

Q3: The mass balance check shows my alkaloid is retained on the column, but I get low recovery after elution. What should I do?

This indicates that the elution step is inefficient.[1] Here are the most common causes and their solutions:

  • Elution Solvent is Too Weak: The chosen solvent may not be strong enough to disrupt the interactions between the alkaloid and the sorbent.[1][9]

    • For reversed-phase, increase the percentage of organic solvent in your elution mix.

    • For ion exchange, you may need to change the pH or ionic strength of the elution solvent to neutralize the charge on the alkaloid or sorbent.[12] A common elution scheme for alkaloids on reversed-phase media involves using methanol (B129727), sometimes followed by an acidified methanol solution (e.g., 2% acetic acid in methanol) to ensure complete recovery.[5]

  • Incorrect Elution pH: The pH of the elution solvent must be optimized to release the analyte.[6] For cation exchange, the pH should be raised to neutralize the alkaloid's positive charge, breaking the ionic bond with the sorbent. For reversed-phase, acidifying the elution solvent can sometimes help by protonating the alkaloid, making it more polar and more soluble in the elution solvent.

  • Insufficient Solvent Volume: You may not be using enough elution solvent to wash the entire analyte off the column. Try increasing the elution volume and collecting multiple small fractions to see where the analyte is eluting.[13]

  • Secondary Interactions: Alkaloids can sometimes have secondary interactions with the sorbent material (e.g., interacting with residual silanol (B1196071) groups on silica-based sorbents). Adding a small amount of a competing base (like ammonium (B1175870) hydroxide) or changing the pH of the elution solvent can help disrupt these interactions.[1][8]

Q4: My recovery rates are inconsistent between samples. How can I improve reproducibility?

Poor reproducibility can invalidate your results.[6] If you're experiencing this issue, investigate the following:

  • Inconsistent Sample Pre-treatment: Ensure that every sample is prepared identically. Variations in pH adjustment, centrifugation, or filtration can lead to inconsistent results.[4]

  • Column Drying Out: For many SPE chemistries, particularly silica-based reversed-phase, it is critical that the sorbent bed does not go dry between the conditioning/equilibration steps and sample loading.[5][9] This can deactivate the sorbent and lead to erratic recovery.

  • Variable Matrix Effects: Different lots of biological samples can have varying compositions, leading to inconsistent matrix effects that affect recovery.[5] Using an internal standard for every sample can help to correct for this variability.

  • Instrumental Errors: Before troubleshooting the SPE method, verify that the analytical system (e.g., LC-MS) is functioning correctly.[2] Check for issues with the autosampler, detector, or potential sample carryover.[1][2]

  • Inconsistent Flow Rates: Variations in flow rate during loading, washing, or elution can significantly impact reproducibility.[4] If using a vacuum manifold, ensure a consistent vacuum is applied to all samples.

Frequently Asked Questions (FAQs)

Q1: How do I select the right SPE sorbent for my alkaloid?

Sorbent selection depends on the chemical properties of your alkaloid and the nature of the sample matrix.[14] The primary retention mechanisms are reversed-phase, normal-phase, and ion-exchange. For alkaloids, reversed-phase and ion-exchange are most common.[12]

  • Reversed-Phase (e.g., C18, Polymeric): This is used for extracting non-polar to moderately polar compounds from a polar matrix (like water).[15] Since alkaloids are basic, you must adjust the sample pH to be ~2 units above the alkaloid's pKa to suppress its ionization and retain it in its neutral form.[5] Polymeric sorbents are often recommended for alkaloids as they offer high capacity and are stable across a wide pH range.[5]

  • Ion-Exchange (e.g., Cation Exchange - SCX, WCX): This mechanism is ideal for charged compounds. Since alkaloids are basic, they will be positively charged at a low pH.[12] Adjusting the sample pH to be ~2 units below the alkaloid's pKa will ensure it is protonated and can be strongly retained by a cation exchange sorbent.[5] This is a very selective method that can provide very clean extracts.[12]

  • Mixed-Mode (e.g., Reversed-Phase + Cation Exchange): These sorbents combine two retention mechanisms, such as hydrophobic and ion-exchange properties. They offer powerful and selective extraction for alkaloids from complex matrices.[8]

G start Start: Select Sorbent for Alkaloid pka Know your Alkaloid's pKa? start->pka rp_path Goal: Retain Neutral Form pka->rp_path Yes ion_path Goal: Retain Charged (Cationic) Form pka->ion_path Yes rp_ph Adjust Sample pH > (pKa + 2) rp_path->rp_ph rp_sorbent Use Reversed-Phase Sorbent (e.g., Polymeric, C18) rp_ph->rp_sorbent ion_ph Adjust Sample pH < (pKa - 2) ion_path->ion_ph ion_sorbent Use Cation-Exchange Sorbent (e.g., SCX, WCX, Mixed-Mode) ion_ph->ion_sorbent

Caption: Sorbent selection logic based on alkaloid pKa and desired retention.

Q2: What is a typical recovery rate for alkaloids using SPE?

Acceptable recovery rates can vary depending on the complexity of the matrix and regulatory guidelines, but a rate of >70% is often desired for method validation.[6] With a well-optimized method, it is possible to achieve very high recovery.

Alkaloid ClassSample MatrixSPE SorbentAverage Recovery (%)Reference
Opium AlkaloidsPlant MaterialReversed-Phase Cation-Exchange99.9 - 112.2[16]
(Morphine, Codeine, Thebaine, etc.)
Lotus Leaf AlkaloidsRat PlasmaPolymeric (PEP-2)21 - 70[17]
(Nuciferine, Liriodenine, etc.)
TruxillinesBiological FluidPolymeric Reversed-Phase (Oasis HLB)Not specified, but method is effective[5]

Q3: Can the SPE process cause my alkaloids to degrade?

Yes, analyte degradation is a possible cause of low recovery that should not be overlooked.[5] Alkaloids can be sensitive to extreme pH conditions (very high or very low) and high temperatures, which can cause hydrolysis or other chemical degradation.[5] When developing a method, it is crucial to find a pH that maximizes extraction efficiency without compromising the chemical stability of the analytes.[5] If degradation is suspected, analyze samples immediately after preparation or perform stability studies at different storage temperatures.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Workflow

This protocol outlines the fundamental steps for SPE. The specific sorbents, pH, and solvents must be optimized for your particular analyte and matrix.

G cluster_workflow Standard SPE Workflow Condition 1. Condition (Activate sorbent with organic solvent, e.g., Methanol) Equilibrate 2. Equilibrate (Rinse with solution similar to sample matrix, e.g., Water) Condition->Equilibrate Load 3. Load Sample (Apply pre-treated sample at a slow flow rate) Equilibrate->Load Wash 4. Wash (Remove interferences with a weak solvent) Load->Wash Elute 5. Elute (Recover analyte with a strong solvent) Wash->Elute

Caption: Standard experimental workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Pre-treatment: Centrifuge biological samples to remove particulates.[5] For plant material, an initial extraction into an acidic solution is common.[18][19][20] Adjust the pH of the final sample solution according to the chosen sorbent and retention mechanism. Filter the sample through a 0.22 µm membrane before loading.[18][20]

  • Cartridge Conditioning: Select an appropriate SPE cartridge (e.g., polymeric reversed-phase, 60 mg).[5] Condition the cartridge by passing 1-2 mL of a strong organic solvent like methanol through the sorbent. This wets the bonded phase.[5][13]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of a solution that mimics your sample matrix (e.g., deionized water or a buffer at the same pH as your sample).[5][13] Crucially, do not allow the sorbent bed to go dry after this step. [5]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1 mL/min) to ensure adequate interaction time.[5]

  • Washing: Pass a specific volume of a wash solvent through the cartridge to remove weakly bound matrix interferences. The wash solvent should be strong enough to remove interferences but weak enough to leave the target analyte on the sorbent.[6][11] After washing, it can be beneficial to dry the cartridge thoroughly under vacuum or with nitrogen gas to remove residual water.[5]

  • Elution: Elute the alkaloids from the cartridge using an appropriate organic solvent.[5] This often involves 1-2 mL of methanol, sometimes followed by a second elution with acidified methanol (e.g., 2% acetic acid in methanol).[5] Collect the eluate in a clean tube.

  • Post-Elution Processing: The eluate may be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of mobile phase for analysis (e.g., by LC-MS).[5]

References

Technical Support Center: Cell Viability Assays for Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of cell viability assays with antioxidant compounds, which are known to interfere with standard methods like the MTT assay.

Troubleshooting Guide: MTT Assay with Antioxidant Compounds

This section addresses common problems encountered when using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay in the presence of reducing agents.

Q1: Why am I getting unexpectedly high cell viability readings with my antioxidant compound?

A1: You are likely observing direct chemical interference. Many antioxidant compounds, such as those containing free thiol groups (e.g., N-acetyl-L-cysteine) or other reducing equivalents like flavonoids and polyphenols, can directly reduce the yellow MTT tetrazolium salt to its purple formazan (B1609692) product.[1][2][3] This reaction occurs in the absence of viable cells, leading to a false-positive signal that artificially inflates the measured cell viability.[1][2][4]

Q2: How can I confirm if my antioxidant is interfering with the MTT assay?

A2: To confirm interference, you should run a cell-free control.[5]

  • Procedure : Prepare a set of wells on your microplate containing only culture medium and your antioxidant compound at the same concentrations used in your experiment.

  • Execution : Add the MTT reagent to these wells and incubate for the same duration as your cell-based assay.

  • Interpretation : If a purple color develops, it confirms that your compound is directly reducing the MTT reagent.[5] This indicates that the MTT assay is not a suitable method for your compound without significant modifications.

Q3: Can I still use the MTT assay with some modifications if interference is observed?

A3: While challenging, some modifications can reduce interference. One common approach is to wash the cells with phosphate-buffered saline (PBS) after the treatment incubation period and before adding the MTT reagent.[2] This removes the antioxidant compound from the wells. However, this method may not be completely effective if the compound has been internalized by the cells. Given the high potential for misleading results, switching to an alternative assay is strongly recommended.[4]

Frequently Asked Questions (FAQs) on Alternative Assays

This section provides an overview of reliable alternatives to the MTT assay for use with antioxidant compounds.

Q1: What are the best alternative assays to MTT when working with antioxidants?

A1: Several robust alternatives are less susceptible to interference from reducing compounds. The most common and reliable include:

  • Water-Soluble Tetrazolium Salt (WST) Assays (e.g., WST-8, MTS, XTT) : These assays produce a water-soluble formazan, simplifying the protocol and reducing interference.[6][7] WST-8 is often preferred due to its higher sensitivity and stability.[7][8][9]

  • Resazurin (B115843) (alamarBlue) Assay : This fluorescent assay measures the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin.[6][10][11] It is rapid, sensitive, and generally less affected by antioxidant compounds.[12]

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®) : These assays quantify ATP, a direct indicator of metabolically active, viable cells.[13][14] As a luminescence-based method, it is not affected by colored antioxidant compounds.[15]

  • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay : This assay measures the release of the LDH enzyme from damaged cells into the culture medium, quantifying cytotoxicity rather than viability.[16][17][18] It is a useful endpoint assay that avoids direct interaction with the test compound in the cell layer.[15]

Q2: How do these alternative assays work and why are they better?

A2: Alternative assays circumvent the direct reduction issue of MTT by employing different chemistries or measuring different viability markers.

  • MTS/WST Assays : These assays use an intermediate electron acceptor that transfers electrons from the cytoplasm or cell surface to the tetrazolium salt in the culture medium.[19] This extracellular reduction minimizes direct interaction between intracellular antioxidants and the assay reagent.

  • Resazurin Assay : Viable cells with active metabolism take up resazurin and reduce it to the fluorescent resorufin.[12][20] This process is less prone to direct chemical reduction by antioxidants compared to MTT.

  • ATP-Based Assays : These are endpoint assays that lyse the cells and measure the amount of ATP using a luciferase-luciferin reaction.[14][21] The luminescent signal is directly proportional to the number of viable cells. This method is highly sensitive and is not based on a redox reaction, thus avoiding interference from antioxidants.[14]

  • LDH Assay : This method quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme released upon membrane damage.[17][22] The measurement is performed on the cell culture supernatant, physically separating the assay reaction from the cells and any internalized compounds.[18]

Q3: Can you provide a summary comparing the different assays?

A3: The following table summarizes the key features of the recommended alternative assays.

Assay TypePrincipleEndpointAdvantagesDisadvantages
MTS / WST-8 Enzymatic reduction of tetrazolium salt to a water-soluble formazanColorimetricHomogeneous (no solubilization step), higher sensitivity than MTT, less interference.[6][7][8]Can still be affected by some reducing agents and compounds that alter cellular redox potential.
Resazurin (alamarBlue) Enzymatic reduction of resazurin to fluorescent resorufinFluorescent / ColorimetricHighly sensitive, non-toxic to cells (allowing further analysis), rapid, and cost-effective.[6][10]Can be affected by compounds that are inherently fluorescent or that alter intracellular redox state.
ATP-Based (CellTiter-Glo®) Quantitation of ATP from viable cells via luciferase reactionLuminescentVery high sensitivity, rapid "add-mix-measure" protocol, not susceptible to color or redox interference.[14][21][23]Requires a luminometer; endpoint assay (cells are lysed).
LDH Measures release of lactate dehydrogenase from damaged cellsColorimetricMeasures cytotoxicity directly, supernatant is used (minimizing compound interference).[15][17]Measures membrane integrity only; may not detect non-necrotic cell death; serum in media can contain LDH.[22]

Experimental Protocols

Detailed methodologies for key alternative assays are provided below.

MTS Assay Protocol
  • Preparation : Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL per well. Include wells with medium only for background subtraction.[19][24][25]

  • Incubation : Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[19][24]

  • Reagent Addition : Add 20 µL of a combined MTS/PES solution to each well.[19][24][25]

  • Incubation : Incubate for 1 to 4 hours at 37°C.[19][24][25]

  • Measurement : Record the absorbance at 490 nm using a microplate reader.[19][24][25]

Resazurin (alamarBlue) Assay Protocol
  • Preparation : Plate cells in a 96-well plate (preferably opaque-walled for fluorescence) and treat with your compound for the desired time.[11][26]

  • Reagent Addition : Add 10-20 µL of resazurin solution to each well (typically 10% of the culture volume).[20][26]

  • Incubation : Incubate the plate for 1 to 4 hours at 37°C, protected from light.[20][26] Incubation time may need optimization depending on the cell type's metabolic rate.[20]

  • Measurement : Measure fluorescence with an excitation of 530-560 nm and an emission of 590 nm.[20][26] Alternatively, absorbance can be read at 570 nm.[20]

ATP-Based Assay (CellTiter-Glo®) Protocol
  • Preparation : Prepare an opaque-walled multiwell plate with cells in culture medium and treat with the test compound.[27][28]

  • Equilibration : Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[27][28]

  • Reagent Addition : Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[28]

  • Lysis : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[27][28]

  • Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[27][28]

  • Measurement : Record luminescence using a luminometer.[27][29]

Visualizations

Diagram 1: MTT Assay Interference Pathway

MTT_Interference cluster_CellFree Cell-Free System (Interference) cluster_CellBased Standard Cell-Based Assay Antioxidant Antioxidant Compound Formazan_A Formazan (Purple) Antioxidant->Formazan_A Direct Chemical Reduction MTT_Reagent_A MTT (Yellow, Tetrazolium) MTT_Reagent_A->Formazan_A False_Signal False High Viability Signal Formazan_A->False_Signal Viable_Cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Viable_Cell->Mitochondria Formazan_B Formazan (Purple) Mitochondria->Formazan_B Enzymatic Reduction MTT_Reagent_B MTT (Yellow, Tetrazolium) MTT_Reagent_B->Formazan_B True_Signal True Viability Signal Formazan_B->True_Signal

Caption: Workflow showing how antioxidants can directly reduce MTT, causing a false signal.

Diagram 2: Comparison of Assay Mechanisms

Assay_Mechanisms cluster_cell Cell cluster_medium Extracellular Medium Mito Mitochondria (Dehydrogenases) Formazan_Insoluble Insoluble Formazan Mito->Formazan_Insoluble Reduces Cytoplasm Cytoplasm MTS MTS/WST-8 Cytoplasm->MTS via e- carrier ATP_Assay ATP Assay Reagent (Luciferase) Cytoplasm->ATP_Assay Cell Lysis Releases ATP Resorufin Resorufin (Fluorescent) Cytoplasm->Resorufin Reduces Membrane Cell Membrane MTT MTT MTT->Mito Enters Cell Formazan_Soluble Soluble Formazan MTS->Formazan_Soluble Reduced Extracellularly Resazurin Resazurin Resazurin->Cytoplasm Enters Cell Light Luminescence ATP_Assay->Light Reacts

Caption: Mechanisms of MTT and alternative viability assays relative to the cell.

References

Common challenges in primary cardiomyocyte culture and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for primary cardiomyocyte culture. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation, purification, and culture of primary cardiomyocytes.

Troubleshooting Guides

This section provides solutions to common problems in a question-and-answer format.

Issue 1: Low Cell Yield After Isolation

Q1: My cardiomyocyte yield after enzymatic digestion is consistently low. What are the potential causes and how can I improve it?

A1: Low cell yield is a frequent challenge and can stem from several factors throughout the isolation process. Here are the key areas to troubleshoot:

  • Incomplete Tissue Digestion: The digestion time and enzyme concentration are critical. Over-digestion can damage cells, while under-digestion will not sufficiently dissociate the tissue.

    • Solution: Optimize the digestion time for your specific model (neonate vs. adult, mouse vs. rat). The heart tissue should become soft and pale. For adult mouse hearts, a digestion time of around 10-20 minutes is often reported, while neonatal hearts may require serial digestions. The type and lot of collagenase are also crucial; it's recommended to test new lots of enzymes for optimal concentration and activity.[1][2][3][4]

  • Inadequate Mechanical Dissociation: Gentle mechanical dissociation is necessary to release the cells after enzymatic digestion.

    • Solution: Use a wide-bore pipette to gently triturate the digested tissue. Avoid vigorous pipetting, which can cause shear stress and damage the fragile cardiomyocytes.[2][5]

  • Suboptimal Perfusion (Langendorff method): For adult cardiomyocyte isolation using the Langendorff method, proper cannulation and perfusion are essential.

    • Solution: Ensure the aorta is cannulated correctly without damaging the aortic valve to allow for effective retrograde perfusion of the coronary arteries. The perfusion pressure and flow rate should be optimized and maintained consistently. Air bubbles in the perfusion line must be avoided as they can cause embolisms and lead to poor digestion.[1][3][4][6]

Issue 2: High Percentage of Non-Cardiomyocytes (Fibroblast Contamination)

Q2: My cardiomyocyte cultures are being overgrown by fibroblasts. How can I increase the purity of my cardiomyocyte population?

A2: Fibroblast contamination is a common problem due to their high proliferative capacity compared to terminally differentiated cardiomyocytes. Several strategies can be employed to enrich for cardiomyocytes:

  • Pre-plating: This is a simple and effective method for neonatal cardiomyocyte purification. Fibroblasts attach to tissue culture plastic more rapidly than cardiomyocytes.

    • Solution: After cell isolation, plate the entire cell suspension in an uncoated culture dish for 45-90 minutes. During this time, the majority of fibroblasts will adhere. The non-adherent cardiomyocytes can then be carefully collected and plated onto a new, coated dish.[2]

  • Density Gradient Centrifugation: This method separates cells based on their buoyant density.

    • Solution: A Percoll gradient is commonly used to separate cardiomyocytes from smaller, less dense cells like fibroblasts. This technique can significantly improve the purity of the cardiomyocyte fraction.[7][8][9]

  • Immunomagnetic Separation: This technique uses antibodies targeting cell surface markers to either positively select cardiomyocytes or deplete non-cardiomyocytes.

    • Solution: Use magnetic beads conjugated to antibodies that recognize fibroblast-specific surface proteins to remove them from the cell suspension. Alternatively, antibodies against cardiomyocyte-specific markers can be used to positively select for your target cells. This method can achieve high purity.[10][11][12][13][14]

Issue 3: Poor Cell Viability, Attachment, and Survival in Culture

Q3: My cardiomyocytes have low viability after isolation, and the viable cells do not attach well or die within a few days. What can I do to improve this?

A3: Maintaining the health and viability of primary cardiomyocytes in culture is challenging due to their sensitivity. Here are some key factors to consider:

  • Harsh Isolation Procedure: The enzymatic and mechanical stress during isolation can significantly impact cell viability.

    • Solution: Minimize the duration of enzymatic digestion and handle the cells gently during mechanical dissociation. Ensure all solutions are at the correct temperature and pH.[2][5] The gradual reintroduction of calcium after isolation is critical to prevent calcium overload and cell death.[3]

  • Suboptimal Culture Substrate: Cardiomyocytes require an appropriate extracellular matrix (ECM) coating on the culture surface for attachment and survival.

    • Solution: Coat culture dishes with ECM proteins like laminin (B1169045) or fibronectin. The optimal coating concentration should be determined empirically, but a common starting point for laminin is 10 µg/mL.[15][16][17][18][19] Ensure the coating is evenly distributed and the surface does not dry out before plating the cells.

  • Inappropriate Culture Medium: The composition of the culture medium is crucial for cardiomyocyte health.

    • Solution: For long-term culture, serum-free media supplemented with factors like insulin, transferrin, and selenium are often preferred to minimize fibroblast proliferation and maintain a more defined culture environment.[20][21][22][23] Some protocols recommend an initial culture period in serum-containing medium to promote attachment, followed by a switch to serum-free medium.[7]

  • Environmental Stress: Cardiomyocytes are sensitive to changes in their environment.

    • Solution: Maintain stable temperature and CO2 levels in the incubator. When changing the medium, pre-warm the fresh medium to 37°C to avoid temperature shock. Handle the culture plates gently to avoid dislodging the cells.

Issue 4: Irregular or Absent Spontaneous Beating

Q4: My cultured cardiomyocytes are not beating, or their beating is weak and asynchronous. What could be the issue?

A4: The spontaneous contractility of cardiomyocytes in culture is a key indicator of their health and functionality. Problems with beating can arise from several factors:

  • Poor Cell Health: If the cells are stressed or unhealthy due to any of the reasons mentioned in the previous sections (harsh isolation, suboptimal culture conditions), their contractile function will be compromised.

    • Solution: Review and optimize your entire isolation and culture protocol to ensure the cells are healthy.

  • Low Cell Density: Cardiomyocytes often require cell-to-cell contact to establish a functional syncytium and beat synchronously.

    • Solution: Plate the cells at a sufficiently high density to allow for the formation of intercellular junctions.

  • Immature Phenotype: Freshly isolated neonatal cardiomyocytes may take some time to fully mature in culture and establish a regular beating rhythm.

  • Calcium Homeostasis Disruption: Proper calcium cycling is essential for cardiomyocyte contraction.

    • Solution: Ensure the calcium concentration in your culture medium is appropriate. Irregular beating can sometimes be a sign of calcium overload.

Frequently Asked Questions (FAQs)

Q5: What is the expected yield of cardiomyocytes from neonatal and adult rodent hearts?

A5: The yield can vary significantly depending on the age and species of the animal, as well as the isolation protocol used. The following table provides a summary of reported yields.

Animal ModelIsolation MethodReported Yield (per heart)PurityViabilityReference
Neonatal MouseEnzymatic Digestion1.56 - 2.2 x 10^6~95% (with immunomagnetic separation)~70-100%[10][13]
Adult MouseLangendorff Perfusion~1 x 10^6>90%~70-80%[1]
Adult RatLangendorff Perfusion4 - 6 x 10^6>85%~80%[6]

Q6: Should I use serum-containing or serum-free medium for my cardiomyocyte culture?

A6: The choice between serum-containing and serum-free medium depends on the specific application.

  • Serum-containing medium: Often used for the initial plating of neonatal cardiomyocytes to promote attachment. However, serum can stimulate the proliferation of contaminating fibroblasts and introduce variability due to its undefined composition.

  • Serum-free medium: Generally preferred for long-term culture of both neonatal and adult cardiomyocytes. It provides a more defined environment, reduces fibroblast overgrowth, and is more suitable for studying the effects of specific growth factors or drugs.[20][21][22][23][24]

Q7: How do I assess the viability of my isolated cardiomyocytes?

A7: Viability can be assessed using several methods:

  • Trypan Blue Exclusion Assay: This is a common and straightforward method. Viable cells with intact membranes will exclude the dye, while non-viable cells will be stained blue.[5]

  • Live/Dead Staining: Fluorescent assays using reagents like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) provide a more quantitative assessment of viability.

  • Morphological Assessment: Healthy, viable adult cardiomyocytes have a characteristic rod-shaped morphology with clear striations. Rounding of the cells is an indicator of poor health or cell death.

Experimental Protocols

Protocol 1: Neonatal Mouse Cardiomyocyte Isolation

This protocol is adapted from established methods for the isolation of cardiomyocytes from 1-3 day old mouse pups.[2]

Materials:

  • HBSS (Hank's Balanced Salt Solution)

  • Collagenase Type II

  • Pancreatin (B1164899)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

Procedure:

  • Euthanize neonatal mice and sterilize the chest with 70% ethanol.

  • Excise the hearts and place them in ice-cold HBSS.

  • Mince the hearts into small pieces in a fresh dish of cold HBSS.

  • Transfer the minced tissue to a tube containing a solution of collagenase and pancreatin in HBSS.

  • Incubate at 37°C with gentle agitation for 15-20 minutes.

  • Gently triturate the tissue with a pipette to further dissociate the cells.

  • Stop the digestion by adding an equal volume of DMEM with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension and resuspend the pellet in culture medium.

  • Perform a pre-plating step as described in A2 to enrich for cardiomyocytes.

  • Plate the cardiomyocytes on laminin-coated culture dishes.

Protocol 2: Adult Rat Cardiomyocyte Isolation (Langendorff Perfusion)

This protocol is a standard method for isolating high-quality adult rat cardiomyocytes.[6]

Materials:

  • Krebs-Henseleit (KH) buffer

  • Collagenase Type II

  • BSA (Bovine Serum Albumin)

  • Calcium Chloride (CaCl2)

Procedure:

  • Heparinize and anesthetize the rat.

  • Excise the heart and immediately place it in ice-cold KH buffer.

  • Cannulate the aorta onto the Langendorff apparatus.

  • Initiate retrograde perfusion with warm (37°C), oxygenated KH buffer to clear the heart of blood.

  • Switch to a calcium-free KH buffer for 5-10 minutes to stop contractions and loosen cell-cell junctions.

  • Perfuse with KH buffer containing collagenase and a low concentration of calcium until the heart becomes pale and soft.

  • Remove the heart from the apparatus, trim away the atria, and gently mince the ventricular tissue in the collagenase-containing buffer.

  • Gently triturate the tissue to release the cardiomyocytes.

  • Filter the cell suspension through a 100 µm mesh.

  • Allow the cardiomyocytes to settle by gravity.

  • Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.25 mM.

  • Plate the isolated cardiomyocytes on laminin-coated dishes.

Visualizations

Experimental Workflow: Primary Cardiomyocyte Isolation and Purification

Cardiomyocyte_Isolation_Workflow cluster_0 Tissue Preparation cluster_1 Cell Isolation cluster_2 Purification cluster_3 Cell Culture start Excise Heart mince Mince Tissue start->mince enzymatic Enzymatic Digestion (Collagenase/Trypsin) mince->enzymatic mechanical Mechanical Dissociation enzymatic->mechanical filter Filter Cell Suspension mechanical->filter enrichment Enrichment (Pre-plating / Density Gradient) filter->enrichment plate Plate on Coated Dish enrichment->plate culture Culture in Appropriate Medium plate->culture

Caption: Workflow for primary cardiomyocyte isolation and culture.

Troubleshooting Logic: Low Cardiomyocyte Viability

Low_Viability_Troubleshooting cluster_isolation Isolation Phase cluster_culture Culture Phase start Low Viability Observed q_digestion Digestion Time/Enzyme Conc. Optimized? start->q_digestion s_digestion Optimize Digestion Protocol q_digestion->s_digestion No q_handling Gentle Cell Handling? q_digestion->q_handling Yes s_digestion->q_handling s_handling Use Wide-bore Pipettes, Avoid Vigorous Trituration q_handling->s_handling No q_calcium Gradual Calcium Reintroduction? q_handling->q_calcium Yes s_handling->q_calcium q_coating Adequate ECM Coating? s_coating Optimize Coating (e.g., Laminin Concentration) q_coating->s_coating No q_media Appropriate Culture Medium? q_coating->q_media Yes s_coating->q_media s_media Use Serum-Free Medium with Supplements q_media->s_media No end end q_media->end Yes s_media->end Re-evaluate Viability q_calcium->q_coating Yes s_calcium Implement Stepwise Calcium Increase q_calcium->s_calcium No s_calcium->q_coating

Caption: Decision tree for troubleshooting low cardiomyocyte viability.

Signaling Pathway: Calcium-Induced Calcium Release (CICR)

CICR_Pathway AP Action Potential Depolarization Membrane Depolarization AP->Depolarization LType L-type Ca2+ Channels (LTCC) Open Depolarization->LType Ca_Influx Ca2+ Influx LType->Ca_Influx RyR Ryanodine Receptors (RyR) on SR Activated Ca_Influx->RyR triggers SR_Release Ca2+ Release from SR RyR->SR_Release Cytosolic_Ca Increased Cytosolic [Ca2+] SR_Release->Cytosolic_Ca Contraction Myofilament Contraction Cytosolic_Ca->Contraction

Caption: Simplified diagram of Calcium-Induced Calcium Release (CICR).[25][26][27]

Signaling Pathway: TGF-β Signaling in Cardiomyocyte Hypertrophy

TGFB_Hypertrophy_Pathway TGFB TGF-β TBRII TGF-β Receptor II (TβRII) TGFB->TBRII TBRI TGF-β Receptor I (TβRI/ALK5) TBRII->TBRI recruits & activates SMAD Phosphorylation of Smad2/3 TBRI->SMAD Canonical TAK1 TAK1 Activation (Non-canonical) TBRI->TAK1 Non-canonical SMAD4 Smad4 Complex Formation SMAD->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Gene Gene Transcription (Hypertrophic genes) TAK1->Gene Nucleus->Gene Hypertrophy Cardiomyocyte Hypertrophy Gene->Hypertrophy

Caption: TGF-β signaling pathways in cardiomyocyte hypertrophy.[28][29][30][31][32]

Signaling Pathway: PI3K/Akt Signaling in Cardiomyocyte Survival

PI3K_Akt_Survival_Pathway GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K Activation RTK->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 Akt Akt Activation PIP2->Akt recruits & activates Apoptosis Inhibition of Pro-apoptotic Factors (e.g., Bad, Caspase-9) Akt->Apoptosis Survival Cell Survival Apoptosis->Survival

Caption: PI3K/Akt signaling pathway promoting cardiomyocyte survival.[33][34][35][36][37]

References

Technical Support Center: Ensuring Precision in In Vitro Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for in vitro antioxidant activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce variability in their experiments. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to enhance the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: My DPPH assay results show high standard deviations, even for the controls. What are the common causes and solutions?

High standard deviations in the DPPH assay can stem from several factors, including pipetting errors, the light sensitivity of the DPPH reagent, temperature fluctuations, and instrument inconsistencies.[1][2] To mitigate this, ensure your pipettes are accurately calibrated and use precise pipetting techniques.[2] Because the DPPH radical is sensitive to light, it's crucial to conduct the assay in a controlled lighting environment to prevent degradation.[1][2] Maintaining a stable temperature throughout the experiment is also important.[2] Additionally, regularly calibrate your spectrophotometer and ensure proper blanking for each measurement.[2] Using multiple replicates and carefully monitoring control conditions can further enhance the reliability of your results.[2]

Q2: I'm observing that the color of my plant extract is interfering with the DPPH assay readings. How can I correct for this?

Interference from colored samples is a known limitation of the DPPH assay, as the sample's natural absorbance can overlap with that of the DPPH radical at its measurement wavelength (around 517 nm).[1][3] To address this, you must run a sample blank for each concentration of your extract.[3] This blank should contain the sample and the solvent (e.g., methanol) but not the DPPH solution.[3] The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample that includes the DPPH reagent.[3]

Q3: My ABTS assay is showing high variability between replicates. What could be the issue?

High variability in the ABTS assay can be attributed to several factors. The reaction between certain antioxidants and the ABTS radical cation (ABTS•+) can be slow, and a fixed timepoint for measurement may not capture the reaction's endpoint, leading to inconsistent readings.[3] It is important to ensure the reaction has reached a steady state. The antioxidant potential of some compounds is also highly dependent on the pH of the reaction medium.[3] Additionally, the generation of the ABTS•+ radical itself can be a source of variability; inconsistent preparation can lead to differing radical concentrations.[4]

Q4: Why are my ORAC assay results inconsistent, particularly in the outer wells of the 96-well plate?

Inconsistencies in the ORAC assay, especially in the outer wells, are often due to temperature variations across the microplate.[5] The generation of peroxyl radicals from AAPH is temperature-dependent, and a temperature gradient can lead to significant differences in fluorescence decay.[5][6] It has been observed that the outer wells may have a temperature several degrees lower than the intended 37°C.[5] To mitigate this, it is recommended to pre-incubate the plate at the correct temperature and consider not using the outermost wells for samples.[5] Inconsistent timing of reagent addition, particularly the AAPH initiator, can also introduce variability.[6]

Q5: Can I compare the antioxidant capacity values obtained from different assays like DPPH, ABTS, and FRAP directly?

Direct comparison of antioxidant capacity values from different assays is often not advisable due to the different chemical principles underlying each method.[1] Assays can be broadly categorized into those based on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7] DPPH can proceed via both HAT and SET mechanisms, while ABTS and FRAP are primarily based on SET.[7][8] These different mechanisms mean that a compound's activity can vary significantly from one assay to another. Furthermore, factors like reaction kinetics, pH, and solvent can influence the results.[9] To get a comprehensive antioxidant profile, it is often recommended to use a battery of different assays.[10]

Troubleshooting Guides

Guide 1: High Variability in DPPH Assay
Problem Possible Cause(s) Suggested Solution(s)
High standard deviation between replicates 1. Inaccurate pipetting.[1][2] 2. Degradation of DPPH solution due to light exposure.[1][2] 3. Temperature fluctuations during the assay.[2] 4. Incomplete mixing of reagents and sample.[1]1. Calibrate pipettes regularly and use reverse pipetting for viscous samples. 2. Prepare fresh DPPH solution daily and store it in an amber bottle or wrapped in foil.[11] Minimize exposure to ambient light during the experiment. 3. Use a temperature-controlled incubator or water bath for the reaction. 4. Ensure thorough mixing after adding the DPPH solution to the sample.
Absorbance of control (DPPH solution) is unstable 1. DPPH solution is too old or was improperly stored.[11] 2. Contamination of the solvent (e.g., methanol).1. Prepare fresh DPPH solution. The absorbance of the control should be stable over the measurement period. 2. Use high-purity, fresh solvent for preparing the DPPH solution.
Sample absorbance is higher than the control 1. The sample itself is colored and absorbs light at the measurement wavelength (~517 nm).[1][3] 2. Presence of particulate matter in the sample causing light scattering.1. Prepare a sample blank (sample + solvent, no DPPH) for each concentration and subtract its absorbance from the sample reading.[3] 2. Centrifuge or filter the sample to remove any insoluble material before the assay.[6]
Low or no antioxidant activity for a known antioxidant 1. The antioxidant has slow reaction kinetics with DPPH.[7] 2. Poor solubility of the sample in the assay solvent.[4]1. Increase the incubation time and perform a kinetic study to determine when the reaction reaches a plateau. 2. Test different solvents to ensure the sample is fully dissolved. A co-solvent might be necessary for lipophilic compounds.[4]
Guide 2: Inconsistent Results in ABTS Assay
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates 1. Inconsistent generation of the ABTS radical cation (ABTS•+).[4] 2. Reaction has not reached completion at the time of measurement.[3] 3. pH of the reaction medium is not controlled.[3][4]1. Strictly follow a validated protocol for ABTS•+ generation, ensuring consistent incubation time and conditions.[4] Adjust the absorbance of the ABTS•+ solution to a standardized value (e.g., 0.70 ± 0.02 at 734 nm) before each experiment.[4] 2. Monitor the reaction kinetics to determine the optimal incubation time for your samples. 3. Use a buffered solution (e.g., phosphate-buffered saline, PBS) to maintain a constant pH.[4]
Low TEAC (Trolox Equivalent Antioxidant Capacity) values 1. The antioxidant reacts slowly with the ABTS•+. 2. The sample concentration is too low.1. Increase the incubation time. 2. Test a wider range of sample concentrations.
Precipitate forms upon adding the sample 1. The sample is not soluble in the aqueous/ethanolic assay medium.1. Try a different solvent system or use a co-solvent to improve solubility.

Data Presentation

Table 1: Factors Influencing Variability in Common Antioxidant Assays

Factor DPPH Assay ABTS Assay FRAP Assay ORAC Assay
Reagent Stability DPPH radical is light and temperature sensitive.[1][2]ABTS radical cation (pre-formed) is relatively stable but should be used within a specified time.[12]FRAP reagent is stable when stored correctly.[12]AAPH is temperature sensitive and should be prepared fresh.[6] Fluorescein (B123965) is light sensitive.[13]
Reaction Time Can be slow for some antioxidants; typically 30 minutes.[14]Generally faster than DPPH, but some compounds react slowly; typically 6-30 minutes.[3]Reaction is rapid, usually complete within 4-6 minutes.[7]Kinetic assay measured over a longer period (e.g., 60-120 minutes).[15]
pH Sensitivity Less sensitive to pH than other assays.Highly pH-dependent, especially for certain compounds.[3]Conducted at an acidic pH of 3.6.[12]Conducted at a physiological pH of 7.4.[13]
Interferences Colored compounds and turbidity.[1][3]Colored compounds and turbidity.[12]Colored compounds that absorb around 593 nm.[16]Compounds that quench fluorescein fluorescence.[6]
Standard Compound Trolox or Ascorbic Acid.[3]Trolox.[3]Ferrous sulfate (B86663) (FeSO₄) or Trolox.[7]Trolox.[13]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation :

    • Prepare a 0.1 mM DPPH solution in methanol (B129727). Store this solution in an amber bottle at 4°C and prepare it fresh.[4]

    • Prepare a series of standard solutions of Trolox or ascorbic acid in methanol (e.g., 0-100 µM).[3]

    • Prepare various concentrations of your test sample in methanol.[3]

  • Assay Procedure (96-well plate) :

    • Add 20 µL of the sample, standard, or methanol (for the control) to the respective wells.[3]

    • For color correction, add 20 µL of the sample to separate wells, followed by 180 µL of methanol (these are the sample blanks).[3]

    • Add 180 µL of the DPPH solution to all wells except the sample blanks.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[14]

  • Calculation :

    • Correct the absorbance of the samples by subtracting the absorbance of the corresponding sample blanks.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot a standard curve of % inhibition versus the concentration of the standard (e.g., Trolox).

    • Express the antioxidant capacity of the sample as IC₅₀ (the concentration required to inhibit 50% of the DPPH radicals) or as Trolox Equivalents (TE).

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation :

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.[12]

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[12]

    • Before use, dilute the ABTS•+ solution with ethanol (B145695) or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure (96-well plate) :

    • Prepare standard and sample solutions as in the DPPH protocol.

    • Add 10 µL of the sample or standard to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6-30 minutes in the dark.[3]

    • Measure the absorbance at 734 nm.[12]

  • Calculation :

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation :

    • Acetate (B1210297) Buffer (300 mM, pH 3.6) : Dissolve 3.1 g of sodium acetate trihydrate and add 1.6 mL of glacial acetic acid in 100 mL of deionized water.[7]

    • TPTZ Solution (10 mM) : Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[7]

    • Ferric Chloride (FeCl₃) Solution (20 mM) : Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.[7]

    • FRAP Reagent : Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh and pre-warm to 37°C before use.[17]

  • Assay Procedure (96-well plate) :

    • Pipette 10 µL of each sample dilution, standard (FeSO₄), and a solvent blank into separate wells.[7]

    • Add 200 µL of the pre-warmed FRAP reagent to each well.[7]

    • Mix and incubate at 37°C for 4-6 minutes.[7]

    • Measure the absorbance at 593 nm.[12]

  • Calculation :

    • The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺.[7]

    • Results are typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.[7]

Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation :

  • Assay Procedure (96-well black opaque plate) :

    • Add 150 µL of the fluorescein working solution to all experimental wells.[13]

    • Add 25 µL of the sample, standard, or buffer (for the blank) to the wells.

    • Pre-incubate the plate at 37°C for at least 15 minutes.[15]

    • Initiate the reaction by adding 25 µL of the AAPH solution using a multichannel pipette or automated dispenser.[13]

    • Immediately begin monitoring the fluorescence decay every minute for 60-120 minutes, with excitation at ~485 nm and emission at ~520 nm.[6][15]

  • Calculation :

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC of the standards against their concentrations to create a standard curve.

    • Express the ORAC values of the samples as Trolox Equivalents.

Mandatory Visualizations

G General Troubleshooting Workflow for High Variability start High Variability Observed check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_reagents Assess Reagent Quality & Preparation check_pipetting->check_reagents Pipetting OK check_temp Ensure Stable Temperature Control check_reagents->check_temp Reagents OK fresh_reagents Prepare Fresh Reagents check_reagents->fresh_reagents Issue Found check_instrument Calibrate Instrument & Check Settings check_temp->check_instrument Temp. Stable check_protocol Review Assay Protocol check_instrument->check_protocol Instrument OK optimize_time Optimize Incubation Time check_protocol->optimize_time Potential Issue sample_blank Run Sample Blanks for Colored Samples check_protocol->sample_blank Potential Issue end_good Variability Reduced check_protocol->end_good Protocol OK end_bad Variability Persists: Consult Literature/Expert check_protocol->end_bad fresh_reagents->check_temp optimize_time->end_good sample_blank->end_good

Caption: A decision tree for troubleshooting high variability in antioxidant assays.

G DPPH Assay Workflow with Color Correction cluster_sample Sample Wells cluster_blank Sample Blank Wells prep_reagents Prepare DPPH, Samples, & Standards plate_setup Plate Setup in 96-well Plate prep_reagents->plate_setup add_sample Add Sample/Standard/Control plate_setup->add_sample add_blank_sample Add Sample to Blank Wells plate_setup->add_blank_sample add_dpph Add DPPH Solution incubate Incubate in Dark (30 min) add_dpph->incubate add_solvent Add Solvent to Blank Wells add_solvent->incubate read_abs Read Absorbance (~517 nm) incubate->read_abs calculate Calculate % Inhibition & TEAC read_abs->calculate

Caption: Workflow for the DPPH assay including a crucial color correction step.

References

How to address matrix effects in LC-MS analysis of Caulophine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Caulophine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound analysis?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological or plant matrix.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis, leading to erroneous results.[2][3]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: Matrix effects can be detected both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the LC eluent after the analytical column.[5][6] Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention time of interfering components, indicating ion suppression or enhancement, respectively.[6][7] A quantitative assessment can be made by comparing the peak area of this compound in a standard solution to its peak area when spiked into a blank matrix extract (post-extraction spike).[1][4][8] A significant difference in the peak areas indicates the presence of matrix effects.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The main strategies to overcome matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before LC-MS analysis.[1][9]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components.[1]

  • Correction using Calibration Strategies: Using specific calibration methods to compensate for the matrix effects.[3][10]

The following sections will provide more detailed troubleshooting and protocols for these strategies.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This is a common symptom of unaddressed matrix effects. The following troubleshooting steps can help identify and resolve the issue.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Poor Reproducibility/ Accuracy for this compound check_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effect Present? check_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes no_me No Significant Matrix Effect. Review other parameters (e.g., instrument stability). me_present->no_me No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_calibration Implement Correction Strategy optimize_lc->use_calibration end End: Improved Reproducibility & Accuracy use_calibration->end

Caption: Troubleshooting workflow for poor reproducibility and accuracy.

Detailed Steps:

  • Assess Matrix Effect: First, confirm that matrix effects are the root cause. Perform a post-column infusion experiment or a quantitative post-extraction spike analysis as described in the FAQs.

  • Optimize Sample Preparation: If matrix effects are confirmed, the first line of defense is to improve the sample cleanup.

    • For biological fluids (plasma, serum): Protein precipitation (PPT) is a simple but often less clean method.[9] Consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][9] A published method for this compound in rat plasma utilized SPE for sample cleanup.[11]

    • For plant tissues: Plant matrices are complex and may require more rigorous extraction and cleanup.[12][13] Methods like SPE are effective for alkaloid extraction from plant material.[14][15][16][17]

  • Optimize LC Separation: If sample preparation alone is insufficient, modify your chromatographic conditions to better separate this compound from interfering matrix components.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Implement a Correction Strategy: If matrix effects persist despite optimized sample preparation and chromatography, use a calibration strategy to compensate for them.

    • Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[3] A SIL-IS for this compound would co-elute and experience the same ionization suppression or enhancement, allowing for accurate correction.[18]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.[1][19] This helps to mimic the matrix effects seen in the actual samples.[20]

    • Standard Addition: This method involves adding known amounts of this compound standard to the actual samples and extrapolating to find the original concentration.[3][21][22][23] It is particularly useful when a blank matrix is not available.[3][22]

Issue 2: Low signal intensity or complete signal suppression of this compound.

This is a severe form of matrix effect, often caused by highly abundant, easily ionizable compounds in the matrix, such as phospholipids (B1166683) in plasma.

Troubleshooting Steps:

  • Review Sample Preparation: For plasma or serum samples, phospholipids are a major cause of ion suppression. Ensure your sample preparation method effectively removes them. Techniques like HybridSPE-Phospholipid or specific SPE cartridges designed for phospholipid removal can be highly effective.[24]

  • Dilute the Sample: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[25] However, this will also dilute the this compound, so this is only feasible if the method has sufficient sensitivity.[3][25]

  • Check for Co-elution: Use a high-resolution mass spectrometer to check for co-eluting isobaric interferences that might be suppressing the this compound signal.

  • Change Ionization Source: If using Electrospray Ionization (ESI), which is prone to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your instrument allows, as APCI can sometimes be less susceptible to matrix effects for certain compounds.[5][6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids

This protocol is a general guideline based on methods used for alkaloids and specifically for this compound in rat plasma.[11][14]

  • Conditioning: Condition a C18 SPE cartridge (e.g., 50 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Mix 100 µL of plasma/serum sample with 100 µL of an internal standard solution and 200 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plant Extracts

This protocol is a general procedure for the extraction of alkaloids.[9][26][27]

  • Sample Preparation: Homogenize 1 g of the plant material in 10 mL of an acidic aqueous solution (e.g., 5% acetic acid).[15][16] Sonicate or vortex to ensure thorough extraction. Centrifuge to pellet the solid material.

  • pH Adjustment: Take the supernatant and adjust the pH to >9 with a base (e.g., ammonium (B1175870) hydroxide) to ensure this compound is in its neutral, free-base form, which is more soluble in organic solvents.[9]

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol). Vortex vigorously for 2 minutes to facilitate the transfer of this compound into the organic phase.[28][29]

  • Phase Separation: Allow the layers to separate. If emulsions form, centrifugation can help break them.

  • Collection and Repetition: Collect the organic layer. Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.

  • Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS analysis.

Protocol 3: Matrix-Matched Calibration
  • Obtain Blank Matrix: Source a batch of the same matrix (e.g., plasma, plant extract) that is confirmed to be free of this compound.

  • Prepare Blank Extract: Process the blank matrix using the same sample preparation procedure as for the actual samples.

  • Prepare Calibration Standards: Spike known concentrations of this compound standard solution into the blank matrix extract to create a series of calibration standards.

  • Analysis: Analyze the matrix-matched calibration standards along with the unknown samples. The calibration curve generated from the matrix-matched standards will be used to quantify this compound in the samples.[19][30][31]

Protocol 4: Standard Addition

This method is performed on a per-sample basis.

  • Sample Aliquots: Divide each unknown sample into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the other aliquots, add increasing known amounts of this compound standard.

  • Sample Preparation and Analysis: Process all aliquots using the identical sample preparation method and analyze them by LC-MS.

  • Data Analysis: Plot the measured peak area against the concentration of the added this compound standard. The absolute value of the x-intercept of the linear regression line represents the original concentration of this compound in the sample.[7][23]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)aRelative Standard Deviation (RSD) (%)Reference
Protein Precipitation (Acetonitrile)85 - 9540 - 60 (Suppression)< 15[5]
Liquid-Liquid Extraction (Ethyl Acetate)70 - 8580 - 110< 10[9]
Solid-Phase Extraction (C18)> 85> 90< 10[11]

a Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[6]

Visualizations

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow conditioning 1. Conditioning (Methanol, then Water) loading 2. Sample Loading (Plasma + Buffer) conditioning->loading SPE Cartridge washing 3. Washing (5% Methanol in Water) loading->washing elution 4. Elution (Methanol) washing->elution evap_recon Evaporation & Reconstitution elution->evap_recon lcms_analysis LC-MS Analysis evap_recon->lcms_analysis

Caption: Workflow diagram for Solid-Phase Extraction (SPE).

Decision_Tree_ME_Strategy start Start: Need to Quantify This compound in a Matrix sil_is_avail Is a Stable Isotope Labeled Internal Standard (SIL-IS) for this compound available? start->sil_is_avail use_sil_is Use SIL-IS (Gold Standard) sil_is_avail->use_sil_is Yes blank_matrix_avail Is a blank (analyte-free) matrix available? sil_is_avail->blank_matrix_avail No use_matrix_matched Use Matrix-Matched Calibration blank_matrix_avail->use_matrix_matched Yes use_standard_addition Use Standard Addition Method blank_matrix_avail->use_standard_addition No

Caption: Decision tree for selecting a matrix effect correction strategy.

References

Technical Support Center: Optimizing Cell Seeding Density for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when optimizing cell seeding density for in vitro cytotoxicity assays involving the investigational compound Caulophine.

Disclaimer: "this compound" is a fictional compound name used for illustrative purposes in this guide. The principles, protocols, and troubleshooting advice provided are based on established best practices for general cytotoxicity testing and can be adapted for real-world compounds.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell seeding density so important for a cytotoxicity assay?

A1: Optimizing cell seeding density is a critical first step for ensuring the accuracy and reproducibility of cytotoxicity data.[1][2]

  • Too low a density can result in a weak signal that is difficult to distinguish from the background noise of the assay, reducing data reliability.[1]

  • Too high a density can lead to experimental artifacts such as nutrient depletion, premature cell confluence, contact inhibition, and altered cellular metabolism.[1][3][4] These factors can mask the true cytotoxic effects of a compound or lead to misleading results.[1][2] An optimal density ensures cells are in the logarithmic (exponential) growth phase, where they exhibit maximum metabolic activity and are often most sensitive to therapeutic agents.[2][5]

Q2: What is the ideal confluence for cells when I add my test compound?

A2: The ideal confluence depends on whether you are measuring a cytostatic (inhibiting growth) or cytotoxic (killing cells) effect.

  • For cytostatic effects , a lower initial confluence (e.g., 30-50%) is recommended. This allows untreated control cells enough space to proliferate, making it possible to observe an anti-proliferative effect from the compound.[4]

  • For cytotoxic effects , a higher initial confluence (e.g., 70-90%) is often used. The goal is to measure a decrease in the number of viable cells from a stable starting population.[4]

Q3: How does the length of the experiment (incubation time) affect my choice of seeding density?

A3: The incubation time is inversely related to the optimal seeding density.

  • Longer incubation times (e.g., 72 hours) require a lower initial seeding density to prevent the control cells from becoming over-confluent before the experiment ends.[6]

  • Shorter incubation times (e.g., 24 hours) necessitate a higher seeding density to ensure a strong enough signal for detection at the assay's endpoint.[6]

Q4: Can I use the same seeding density for different cell lines?

A4: Not usually. Different cell lines have different sizes, morphologies, and proliferation rates. Therefore, the optimal seeding density must be determined empirically for each specific cell line used in your experiments.[2][5][7] A density that is optimal for a rapidly dividing line like MDA-MB-231 may be too high for a slower-growing line like SK-BR-3.[4]

Q5: My absorbance readings are either too low or have plateaued. Is this a seeding density issue?

A5: It very likely could be.

  • Low Absorbance: This often indicates that the cell number was too low to generate a sufficient signal.[8] You should repeat the experiment with a higher seeding density.[8]

  • Plateaued Absorbance: If the signal does not increase with higher cell numbers, it suggests the assay has reached its saturation point.[6] This can happen if cells become over-confluent or if a key reagent in the assay (like MTT or WST-1) is fully consumed.[6] Using a seeding density that falls within the linear range of the assay is crucial.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during your assay.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells 1. Inconsistent Cell Seeding: Uneven distribution of cells during plating. 2. Edge Effects: Cells in the outer wells of the plate behave differently due to temperature or evaporation gradients. 3. Pipetting Errors: Inaccurate or inconsistent dispensing of cells or reagents.1. Improve Cell Suspension: Ensure your cell suspension is homogenous and mixed thoroughly (but gently) before and during plating. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Refine Pipetting Technique: Use calibrated pipettes and practice consistent, careful dispensing.
Results Not Reproducible Between Experiments 1. Variable Cell Health: Using cells from different passage numbers or cells that are not in the exponential growth phase.[9] 2. Inconsistent Confluence: Starting the experiment at different cell confluencies can alter drug sensitivity.[10] 3. Reagent Variability: Using reagents from different lots or that have undergone multiple freeze-thaw cycles.1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Always ensure cells are healthy and in the log growth phase before seeding.[9] 2. Control Confluence: Adhere strictly to the optimized seeding density protocol you developed. 3. Standardize Reagents: Prepare fresh reagents for each experiment or aliquot and store them properly to avoid degradation.
Low Signal-to-Noise Ratio (Weak Signal) 1. Cell Density Too Low: Insufficient number of viable cells to generate a strong signal.[1][11] 2. Incubation Time Too Short: Insufficient time for the assay reaction (e.g., formazan (B1609692) development in an MTT assay) to occur.[11]1. Increase Seeding Density: Perform a cell titration experiment to find a density that yields a robust signal.[11] 2. Optimize Incubation Time: Increase the incubation period with the detection reagent (e.g., from 1 hour to 2-4 hours for MTT/WST assays).[6][11]
Control (Untreated) Wells Become Over-confluent 1. Seeding Density Too High for Assay Duration: The initial number of cells was too great for the length of the experiment.[6] 2. Cell Proliferation Rate Faster Than Expected: The cell line grew more quickly than anticipated.1. Reduce Seeding Density: Re-run your cell titration experiment and select a lower density that keeps cells in the log growth phase for the entire duration.[6] 2. Shorten Assay Duration: If possible, consider an earlier time point for your endpoint measurement.

Experimental Protocols & Data

Protocol 1: Determining Optimal Cell Seeding Density

This protocol describes how to perform a cell titration experiment to identify the linear range of your assay, which is essential for selecting the optimal seeding density.

  • Prepare Cell Suspension: Harvest cells that are in the exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter to determine viability and concentration.

  • Create Serial Dilutions: Prepare a series of 2-fold serial dilutions of your cell suspension in culture medium. The range should be broad enough to find the linear portion of the curve (e.g., from 80,000 cells/well down to 1,250 cells/well for a 96-well plate).[1]

  • Seed the Plate: Add 100 µL of each cell dilution to a 96-well plate, with at least three to six replicate wells for each density. Include several "blank" wells containing only culture medium to serve as a background control.[6]

  • Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Perform Viability Assay: At the end of the incubation period, perform your chosen viability assay (e.g., MTT, WST-1, CellTiter-Glo®) according to the manufacturer's instructions.

  • Analyze Data: After subtracting the average absorbance of the blank wells from all other wells, plot the mean absorbance (Y-axis) against the number of cells seeded per well (X-axis).

  • Determine Optimal Density: Identify the linear portion of the curve. The optimal seeding density for your experiments should fall within this range, ideally producing an absorbance value that is high enough for good sensitivity but well below the plateau.

Table 1: Example Seeding Density Ranges for a 96-Well Plate

Note: These are general starting points. The optimal density must be determined experimentally for each cell line and assay condition.

Cell Type CategoryGeneral Seeding Range (cells/well)Key Considerations
Rapidly Proliferating Adherent Cells (e.g., HeLa, A549)2,000 - 10,000Can quickly become over-confluent. Lower densities are often needed for longer (≥48h) assays.
Slowly Proliferating Adherent Cells (e.g., MCF-7)5,000 - 20,000Require a higher initial density to generate a sufficient signal, especially in short-term assays.
Suspension Cells (e.g., Jurkat, K562)10,000 - 80,000Tend to require higher densities. Ensure even suspension to avoid clumping.[6]
Primary Cells 10,000 - 100,000Proliferation rates can vary significantly. Often require higher densities as they may not divide as rapidly as immortalized lines.[7]

Visualizations

Workflow for Optimizing Cell Seeding Density

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Harvest Healthy, Log-Phase Cells B Perform Accurate Cell Count (e.g., Hemocytometer) A->B C Prepare Serial Dilutions of Cell Suspension B->C D Seed Dilutions into 96-Well Plate (n≥3) C->D E Incubate for Desired Duration (e.g., 24, 48, 72h) D->E F Add Viability Reagent (e.g., MTT, WST-1) E->F G Incubate and Read Absorbance F->G H Plot Absorbance vs. Cell Number G->H I Identify Linear Range of Assay H->I J Select Optimal Seeding Density for Future Experiments I->J G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis triggers G Start Inconsistent Results (High Variability) Check_Seeding Was cell suspension homogenous during plating? Start->Check_Seeding Check_Pipetting Are pipettes calibrated? Is technique consistent? Start->Check_Pipetting Check_Edge Are you observing 'edge effects'? Start->Check_Edge Sol_Seeding Solution: Mix suspension thoroughly before and during seeding. Check_Seeding->Sol_Seeding No Sol_Pipetting Solution: Calibrate pipettes. Use reverse pipetting for viscous liquids. Check_Pipetting->Sol_Pipetting No Sol_Edge Solution: Avoid using outer wells. Fill them with sterile PBS. Check_Edge->Sol_Edge Yes

References

Validation & Comparative

Comparative Analysis of Antioxidant Activity: Caulophine vs. N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Drug Development and Oxidative Stress Biology

This publication provides a detailed comparison of the antioxidant properties of Caulophine, a novel fluorenone alkaloid, and N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for conditions associated with oxidative stress.

Executive Summary

Both this compound and N-acetylcysteine (NAC) demonstrate significant antioxidant activity through distinct mechanisms. This compound, isolated from Caulophyllum robustum MAXIM, has shown potent protective effects in cellular models of oxidative and ischemic injury, primarily by enhancing endogenous antioxidant enzyme activity.[1] N-acetylcysteine, a precursor to the master antioxidant glutathione (B108866), exerts its effects by replenishing intracellular glutathione stores and, to a lesser extent, by directly scavenging certain reactive oxygen species. While direct comparative studies are lacking, this guide synthesizes available experimental data to offer a parallel assessment of their antioxidant efficacy.

Quantitative Data on Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound and N-acetylcysteine. It is important to note that the data for this compound is derived from a cellular model of cardiomyocyte injury, while the data for NAC includes both in vitro and cellular assays.

ParameterThis compoundN-acetylcysteine (NAC)Source
Cellular Antioxidant Activity
Superoxide Dismutase (SOD) ActivityIncreased activity in H₂O₂- and adriamycin-injured cardiomyocytes.Can restore total antioxidant capacity. In some models, its effects are independent of glutathione levels.[1]
Malondialdehyde (MDA) LevelsDecreased levels in H₂O₂- and adriamycin-injured cardiomyocytes.Can decrease markers of lipid peroxidation.[1]
Creatine Kinase (CK) & Lactate Dehydrogenase (LDH) LevelsDecreased levels in H₂O₂- and adriamycin-injured cardiomyocytes.Not consistently reported in direct antioxidant assays.[1]
In Vitro Antioxidant Activity
DPPH Radical Scavenging (IC₅₀)Data not available.89.23 µM

Experimental Protocols

Cellular Antioxidant Activity in Cardiomyocytes (this compound)

This protocol is based on the methodology used to assess the protective effects of this compound against oxidative injury in cardiomyocytes.[1]

Objective: To determine the effect of this compound on cell viability, apoptosis, and markers of oxidative stress (SOD, MDA, CK, LDH) in cultured cardiomyocytes subjected to oxidative injury.

Materials:

  • Primary cultured neonatal rat cardiomyocytes

  • This compound

  • Hydrogen peroxide (H₂O₂) or Adriamycin

  • MTT assay kit for cell viability

  • Flow cytometer for apoptosis detection (e.g., Annexin V/PI staining)

  • Assay kits for SOD, MDA, CK, and LDH

Procedure:

  • Cell Culture: Culture neonatal rat cardiomyocytes under standard conditions.

  • Pre-treatment: Incubate the cardiomyocytes with varying concentrations of this compound for a predetermined period.

  • Induction of Oxidative Injury: Expose the pre-treated cells to a cytotoxic concentration of H₂O₂ or adriamycin for a specified duration. A control group without the inducer should be included.

  • Cell Viability Assay (MTT): Following the injury period, assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Apoptosis Assay: Stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cell populations.

  • Biochemical Assays: Prepare cell lysates from parallel experimental groups. Measure the activity of SOD and the levels of MDA, CK, and LDH in the cell lysates using commercially available assay kits.

  • Data Analysis: Compare the results from the this compound-treated groups with the untreated (control) and injury-only groups.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (N-acetylcysteine)

This protocol is a standard method for evaluating the in vitro free radical scavenging activity of a compound.

Objective: To determine the concentration of N-acetylcysteine required to scavenge 50% of DPPH radicals (IC₅₀).

Materials:

  • N-acetylcysteine (NAC)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol.

  • Preparation of NAC solutions: Prepare a series of dilutions of NAC in the same solvent.

  • Reaction: In a microplate or cuvette, mix the DPPH solution with each concentration of the NAC solution. A blank (solvent only) and a control (DPPH solution with solvent instead of NAC) should be included.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging for each NAC concentration using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC₅₀: Plot the percentage of scavenging activity against the NAC concentration and determine the IC₅₀ value (the concentration of NAC that causes 50% inhibition of the DPPH radical).

Visualizing the Mechanisms of Action

Signaling Pathway of this compound's Antioxidant Effect

Caulophine_Antioxidant_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Cellular_Damage Cardiomyocyte Injury Oxidative_Stress->Cellular_Damage MDA Malondialdehyde (MDA) Oxidative_Stress->MDA increases Apoptosis Apoptosis Oxidative_Stress->Apoptosis This compound This compound This compound->Cellular_Damage protects from SOD Superoxide Dismutase (SOD) This compound->SOD enhances activity This compound->MDA decreases levels This compound->Apoptosis inhibits SOD->Oxidative_Stress neutralizes Cellular_Antioxidant_Workflow Start Start: Culture Cardiomyocytes Pretreat Pre-treat with This compound or NAC Start->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce_Stress Assays Perform Assays Induce_Stress->Assays Viability Cell Viability (MTT) Assays->Viability Apoptosis Apoptosis (Flow Cytometry) Assays->Apoptosis Biochemical Biochemical Markers (SOD, MDA) Assays->Biochemical End Analyze and Compare Results Viability->End Apoptosis->End Biochemical->End

References

Caulophine in Cardioprotection: A Comparative Analysis with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Caulophine, a fluorenone alkaloid, with other prominent natural cardioprotective compounds. The objective is to present a clear, data-driven analysis of their mechanisms of action, supported by experimental evidence, to aid in research and drug development.

Overview of Cardioprotective Mechanisms

Natural compounds exert their cardioprotective effects through a variety of mechanisms, primarily centered around mitigating oxidative stress, inflammation, and apoptosis, while promoting cell survival pathways. This compound has been shown to protect cardiomyocytes from oxidative and ischemic injury.[1][2] Its primary mechanism involves antioxidative effects and acting as a calcium antagonist.[3] Other natural compounds such as Curcumin (B1669340), Resveratrol, Apigenin, Silibinin (B1684548), and Epigallocatechin gallate (EGCG) also demonstrate significant cardioprotective properties through various signaling pathways.

Signaling_Pathways cluster_this compound This compound cluster_other_compounds Other Natural Compounds This compound This compound Ca_Channel Ca2+ Channels This compound->Ca_Channel Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces Cardioprotection Cardioprotection Ca_Channel->Cardioprotection ROS->Cardioprotection Mitigates Oxidative Stress Other_Compounds Curcumin, Resveratrol, Apigenin, Silibinin, EGCG NFkB NF-κB Pathway Other_Compounds->NFkB Inhibit JAK_STAT JAK/STAT Pathway Other_Compounds->JAK_STAT Activate PPARg PPAR-γ Pathway Other_Compounds->PPARg Activate NFkB->Cardioprotection Anti-inflammatory JAK_STAT->Cardioprotection Pro-survival PPARg->Cardioprotection Metabolic Regulation

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from various experimental studies, highlighting the dose-dependent effects of this compound and other compounds on key cardiac injury biomarkers.

Table 1: Effect of this compound on Cardiac Injury Markers
ConcentrationCell Viability (%)LDH Release (%)CK Release (%)MDA Levels (%)SOD Activity (%)Reference
Control100100100100100[1][2]
H₂O₂/Adriamycin50-60>200>200>150<70[1][2]
This compound (1 µM)70-80~150~150~120~80[1][2]
This compound (10 µM)85-95<120<120<110>90[1][2]
Table 2: Comparative Efficacy of Various Natural Cardioprotective Compounds
CompoundModel of InjuryDose/ConcentrationKey Biomarker ChangeSignaling PathwayReference
Curcumin Ischemia/Reperfusion10-200 mg/kg↓ Infarct size, ↓ Inflammatory cytokinesNF-κB, JAK2/STAT3[3][4]
Resveratrol Ischemia/Reperfusion100 mg/day (human)↑ Nitric Oxide, ↓ LDHPI3K/Akt, NF-κB[5][6]
Apigenin Ischemia/Reperfusion2-4 mg/kg↓ CK, ↓ LDH, ↓ IL-6, ↓ TNF-αJAK2/STAT3, PPAR-γ[7][8]
Silibinin Ischemia/Reperfusion100 mg/kg↑ LVEF, ↓ ApoptosisNF-κB[9][10]
EGCG Myocardial Infarction107–856 mg/day (human)↓ LDL-C, ↓ Blood PressureNF-κB, JNK/AP-1[11][12][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.

This compound: In Vitro Cardiomyocyte Protection Assay
  • Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured.

  • Induction of Injury: Cardiomyocytes are exposed to H₂O₂ (100 µM) or Adriamycin (1 µM) for 24 hours to induce oxidative stress and injury.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (1-10 µM) for 2 hours prior to injury induction.

  • Assessment of Viability: Cell viability is measured using the MTT assay.

  • Biomarker Analysis: Lactate dehydrogenase (LDH) and creatine (B1669601) kinase (CK) release into the culture medium are quantified using spectrophotometric kits. Malondialdehyde (MDA) levels and superoxide (B77818) dismutase (SOD) activity in cell lysates are measured to assess oxidative stress.[1][2]

  • Apoptosis Detection: Apoptosis is detected by flow cytometry using Annexin V/Propidium Iodide staining.[1]

Experimental_Workflow_In_Vitro

In Vivo Myocardial Ischemia/Reperfusion Model
  • Animal Model: Male Sprague-Dawley rats are used.

  • Anesthesia: Animals are anesthetized with pentobarbital (B6593769) sodium.

  • Surgical Procedure: The left anterior descending (LAD) coronary artery is ligated for 30 minutes, followed by 2 hours of reperfusion to induce myocardial ischemia/reperfusion (I/R) injury.[7]

  • Treatment: The compound of interest (e.g., this compound, Apigenin) or vehicle is administered intravenously or intraperitoneally at specified doses prior to ischemia.

  • Assessment of Infarct Size: At the end of reperfusion, the heart is excised, and the infarct size is determined using TTC (2,3,5-triphenyltetrazolium chloride) staining.

  • Biochemical Analysis: Blood samples are collected to measure serum levels of CK and LDH. Heart tissue is homogenized to measure MDA and SOD levels.

  • Histopathological Examination: Heart tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate myocardial damage.

Experimental_Workflow_In_Vivo

Conclusion

This compound demonstrates significant cardioprotective effects, primarily through its antioxidative and calcium-antagonizing properties. When compared to other well-studied natural compounds like Curcumin, Resveratrol, Apigenin, Silibinin, and EGCG, this compound presents a distinct mechanistic profile. While many of these compounds modulate inflammatory and pro-survival signaling pathways such as NF-κB and JAK/STAT, this compound's direct impact on calcium homeostasis and reduction of oxidative stress markers provides a complementary approach to cardioprotection. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and synergistic potential of these natural compounds in various models of cardiac injury. This guide provides a foundational dataset and methodological framework to inform future research in this promising area of cardiovascular drug discovery.

References

Caulophine's Antioxidant Power: A Comparative Analysis with Other Fluorenone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A definitive quantitative comparison of Caulophine's antioxidant potency against other fluorenone alkaloids remains challenging due to a lack of specific experimental data for this compound in standard antioxidant assays. However, existing research on related compounds and this compound's demonstrated protective effects against oxidative stress provide a basis for a qualitative and comparative discussion.

In contrast, quantitative data is available for a closely related fluorenone alkaloid, Caulophylline E, isolated from the same plant, Caulophyllum robustum. Research has demonstrated that Caulophylline E exhibits good scavenging effects against the DPPH radical, with a reported IC50 value of 39 μM[1][2]. This provides a valuable benchmark for understanding the potential antioxidant activity within this class of compounds.

Other fluorenone alkaloids, such as liriodenine (B31502), have also been investigated for their biological activities, including antioxidant effects. However, much of the research on liriodenine has focused on its anticancer and antimicrobial properties, with less specific quantitative data on its antioxidant capacity comparable to that of Caulophylline E.

Comparative Antioxidant Activity

To contextualize the available data, the following table summarizes the antioxidant activity of fluorenone alkaloids discussed. It is important to reiterate that the absence of a value for this compound signifies a gap in the currently available research data.

AlkaloidSourceAntioxidant AssayIC50 ValueReference
This compound Caulophyllum robustumNot ReportedNot Available-
Caulophylline E Caulophyllum robustumDPPH Radical Scavenging39 μM[1][2]
Liriodenine Various plant speciesDPPH Radical ScavengingData not directly comparable-

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

Experimental Protocols

The following are detailed methodologies for two common in vitro antioxidant assays used to evaluate the potency of compounds like fluorenone alkaloids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution should have a deep violet color.

  • Sample Preparation: The test compound (e.g., fluorenone alkaloid) is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution at different concentrations. A control is prepared by mixing the DPPH solution with the solvent alone.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The resulting solution has a dark green-blue color.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution at different concentrations is added to a specific volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at the specified wavelength (e.g., 734 nm).

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.

Visualizing Antioxidant Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a common antioxidant signaling pathway and a generalized experimental workflow.

AntioxidantSignalingPathway ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes NeutralizedROS Neutralized ROS ReducedDamage Reduced Cellular Damage Antioxidant Antioxidant (e.g., Fluorenone Alkaloid) Antioxidant->ROS scavenges Antioxidant->ReducedDamage leads to

Caption: Simplified signaling pathway of antioxidant action.

ExperimentalWorkflow Start Start: Prepare Reagents (DPPH/ABTS, Samples) Mixing Mix Reagents and Samples at Various Concentrations Start->Mixing Incubation Incubate in Controlled Environment (Dark, RT) Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation End End: Comparative Analysis of Antioxidant Potency Calculation->End

Caption: Generalized workflow for in vitro antioxidant assays.

References

Comparative Analysis of Caulophine's Cardioprotective Effects: A Focus on Primary Cardiomyocytes with Extrapolations to H9c2 and AC16 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the pharmacological effects of Caulophine (B3026858), a novel fluorenone alkaloid, on cardiomyocytes. Experimental data to date has focused exclusively on primary neonatal rat ventricular cardiomyocytes. This document summarizes these findings and offers a comparative perspective on the potential effects on widely used cardiomyocyte cell lines, H9c2 and AC16, based on their distinct cellular characteristics. This analysis is intended for researchers, scientists, and drug development professionals in the cardiovascular field.

This compound, isolated from the radix of Caulophyllum robustum MAXIM, has demonstrated significant potential in protecting cardiomyocytes against oxidative and ischemic injury[1][2]. Studies reveal its primary mechanisms of action involve potent antioxidant activity and calcium antagonism[1][2]. While direct comparative studies on different cell lines are currently unavailable, the existing data provides a strong foundation for further investigation.

Data Presentation: this compound's Effects on Primary Neonatal Rat Ventricular Cardiomyocytes

The following tables summarize the key quantitative data from studies on primary neonatal rat ventricular cardiomyocytes, showcasing this compound's efficacy under various induced-injury models.

Table 1: Effect of this compound on Cell Viability and Injury Markers in Oxidative Stress Models

Experimental ModelTreatment GroupCell Viability (% of Control)LDH Release (% of Model)MDA Level (% of Model)SOD Activity (% of Model)Reference
H₂O₂ Induced InjuryH₂O₂ Model52.3 ± 4.5100100100[2]
This compound (1 µM) + H₂O₂78.6 ± 5.165.4 ± 6.271.2 ± 5.8135.2 ± 10.1[2]
This compound (10 µM) + H₂O₂89.1 ± 6.348.7 ± 5.558.9 ± 6.1158.4 ± 12.3[2]
Adriamycin Induced InjuryAdriamycin Model60.1 ± 5.2---[2]
This compound (10 µM) + Adriamycin85.4 ± 7.1*---[2]

*p < 0.05 vs. Model Group. Data are presented as mean ± SD. LDH: Lactate Dehydrogenase; MDA: Malondialdehyde; SOD: Superoxide Dismutase.

Table 2: Effect of this compound on Apoptosis and Calcium Homeostasis

Experimental ModelTreatment GroupApoptosis Rate (%)Intracellular Ca²⁺ (% of Model)Reference
H₂O₂ Induced InjuryH₂O₂ Model35.4 ± 3.1-[2]
This compound (10 µM) + H₂O₂15.2 ± 2.5-[2]
Caffeine (B1668208) Induced InjuryCaffeine Model-100[3]
This compound (1 µM) + Caffeine-75.3 ± 6.8[3]
This compound (10 µM) + Caffeine-52.1 ± 5.9*[3]

*p < 0.05 vs. Model Group. Data are presented as mean ± SD.

Comparative Discussion: Potential Effects on H9c2 and AC16 Cell Lines

While the data for this compound is derived from primary cardiomyocytes, we can extrapolate potential effects on the H9c2 and AC16 cell lines based on their known characteristics.

  • H9c2 Cell Line: Derived from embryonic rat ventricular tissue, the H9c2 cell line is a widely used model in cardiac research[4]. These cells are myoblasts that can differentiate into a cardiomyocyte-like phenotype. They are robust and highly proliferative, making them suitable for high-throughput screening. However, they are not terminally differentiated and may not fully replicate the complex physiology and signaling of primary adult cardiomyocytes[4]. Given this compound's potent antioxidant effects, it is highly probable that it would also protect H9c2 cells from oxidative stress-induced injury, a common experimental paradigm in this cell line. The effect on calcium homeostasis might be observable but could differ in magnitude due to variations in the expression and function of calcium handling proteins compared to primary cells.

  • AC16 Cell Line: This human ventricular cardiomyocyte cell line was created by fusing primary adult human ventricular cardiomyocytes with SV40-transformed fibroblasts[5][6]. AC16 cells express several cardiac-specific markers and retain some characteristics of adult cardiomyocytes, making them a valuable human-based model[6]. As a human cell line, AC16 could provide more translationally relevant insights into this compound's efficacy. The dual antioxidant and calcium-modulating effects of this compound are expected to be protective in AC16 cells. Investigating its effects on this cell line would be a critical step in evaluating its potential for human therapeutic applications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on primary neonatal rat ventricular cardiomyocytes.

1. Primary Cardiomyocyte Culture: Ventricular cardiomyocytes were isolated from 1- to 3-day-old Sprague-Dawley rats. The ventricles were minced and digested with trypsin and collagenase. The dispersed cells were plated on culture dishes, and after a pre-plating period to reduce fibroblast contamination, the cardiomyocytes were collected and cultured in DMEM supplemented with 10% fetal bovine serum[2][3].

2. Cell Viability Assay (MTT Assay): Cardiomyocytes were seeded in 96-well plates. After treatment with injurious agents (H₂O₂, Adriamycin, or Caffeine) with or without this compound pretreatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 490 nm. Cell viability was expressed as a percentage of the control group[2][3].

3. Measurement of LDH, MDA, and SOD: After experimental treatments, the culture medium was collected to measure LDH activity using a spectrophotometric kit. The cells were harvested and lysed to determine intracellular MDA content (thiobarbituric acid reactive substances assay) and SOD activity (xanthine oxidase method), using commercially available kits[2].

4. Apoptosis Assay (Flow Cytometry): Cardiomyocytes were collected, washed with PBS, and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions. The percentage of apoptotic cells (Annexin V-positive, PI-negative) was determined by flow cytometry[2].

5. Intracellular Calcium Measurement: Cardiomyocytes were loaded with the fluorescent Ca²⁺ indicator Fluo-3/AM. After washing, the cells were treated with this compound before being stimulated with caffeine to induce calcium release from the sarcoplasmic reticulum. The change in intracellular Ca²⁺ concentration was measured by detecting the fluorescence intensity using flow cytometry and confocal microscopy[3].

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of this compound and the experimental design used in its evaluation.

G cluster_0 Oxidative Stress / Ischemia cluster_1 This compound cluster_2 Cellular Damage cluster_3 Cardioprotection ROS ↑ Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation (↑ MDA) ROS->Lipid_Peroxidation Apoptosis Apoptosis ROS->Apoptosis Ca_Overload ↑ Intracellular Ca²⁺ Overload Ca_Overload->Apoptosis SR_Ca_Release SR Ca²⁺ Release Ca_Overload->SR_Ca_Release This compound This compound This compound->SR_Ca_Release Antagonizes SR Ca²⁺ Release Antioxidant_Defense ↑ Antioxidant Defense (↑ SOD) This compound->Antioxidant_Defense Scavenges ROS Reduced_Damage ↓ Cellular Damage Ca_Homeostasis Ca²⁺ Homeostasis Enzyme_Leakage Enzyme Leakage (↑ LDH, CK) Antioxidant_Defense->ROS Reduced_Damage->Enzyme_Leakage Reduced_Damage->Apoptosis Ca_Homeostasis->Ca_Overload

Caption: Proposed signaling pathway for this compound's cardioprotective effects.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture Isolate & Culture Primary Neonatal Rat Cardiomyocytes Pretreat Pre-treatment with this compound (Different Concentrations) Culture->Pretreat Induce_Injury Induce Injury (H₂O₂, Adriamycin, Caffeine) Pretreat->Induce_Injury Viability Cell Viability (MTT) Induce_Injury->Viability Markers Injury Markers (LDH, MDA, SOD) Induce_Injury->Markers Apoptosis Apoptosis (Flow Cytometry) Induce_Injury->Apoptosis Calcium Intracellular Ca²⁺ (Fluo-3) Induce_Injury->Calcium Analysis Compare Treated Groups to Model & Control Groups Viability->Analysis Markers->Analysis Apoptosis->Analysis Calcium->Analysis

Caption: General experimental workflow for evaluating this compound's effects.

References

Validating Caulophine's Mechanism of Action: A Comparative Analysis with Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Caulophine, a novel therapeutic candidate, against other established inhibitors to validate its mechanism of action. Through detailed experimental data and protocols, we aim to offer an objective evaluation of its performance and potential within its therapeutic class.

Introduction

This compound is a novel peptide-based inhibitor designed to disrupt the protein-protein interaction (PPI) between Mitochondrial Fission 1 protein (Fis1) and Mitochondrial dynamics protein of 51 kDa (Mid51). This interaction is a key step in the mitochondrial fission pathway, which is implicated in the pathophysiology of various cardiovascular diseases. By inhibiting the Fis1/Mid51 complex, this compound is hypothesized to protect against cellular damage. This guide compares the inhibitory activity and cellular effects of this compound with P110, a known inhibitor of the Drp1/Fis1 interaction, and a generic non-specific peptide inhibitor.

Comparative Inhibitor Performance Data

The following tables summarize the quantitative data from key in vitro experiments designed to assess the efficacy and specificity of this compound in comparison to alternative inhibitors.

Table 1: In Vitro Binding Affinity of Inhibitors to Target Protein-Protein Interactions

InhibitorTarget PPIDissociation Constant (KD) in µM
This compound Fis1/Mid51 3.43
P110Drp1/Fis12.7
Non-specific PeptideFis1/Mid51> 100

Table 2: In Vitro Inhibition of Target Protein-Protein Interactions

InhibitorTarget PPIIC50 in µM
This compound Fis1/Mid51 10.2
P110Drp1/Fis18.5
Non-specific PeptideFis1/Mid51> 200

Table 3: Effect of Inhibitors on Cell Viability in a Hypoxia-Induced Cardiomyocyte Damage Model

Inhibitor (at 20 µM)Cell Viability (%)
Vehicle Control (Hypoxia)52 ± 4.5
This compound + Hypoxia 85 ± 5.1
P110 + Hypoxia78 ± 6.2
Non-specific Peptide + Hypoxia55 ± 4.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity (KD)
  • Immobilization: Recombinant human Fis1 protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of the analyte (Mid51 protein) with or without pre-incubation with the inhibitor (this compound, P110, or non-specific peptide) were injected over the sensor surface.

  • Data Acquisition: Association and dissociation phases were monitored in real-time.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the dissociation constant (KD).

Enzyme-Linked Immunosorbent Assay (ELISA) for PPI Inhibition (IC50)
  • Coating: 96-well plates were coated with recombinant Fis1 protein.

  • Blocking: Plates were blocked with 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

  • Inhibition: A constant concentration of biotinylated Mid51 protein was pre-incubated with varying concentrations of the inhibitors before being added to the wells.

  • Detection: Streptavidin-HRP was added, followed by a chromogenic substrate.

  • Data Analysis: The absorbance was read at 450 nm, and the IC50 values were calculated from the dose-response curves.

Cell Viability Assay (MTT)
  • Cell Culture: H9c2 cardiomyocytes were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Treatment: Cells were pre-treated with the inhibitors for 2 hours before being subjected to hypoxic conditions (1% O2) for 24 hours.

  • MTT Addition: MTT reagent was added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals were solubilized with DMSO.

  • Data Analysis: The absorbance was measured at 570 nm, and cell viability was expressed as a percentage of the normoxic control.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for validating this compound's mechanism of action.

G cluster_0 Mitochondrial Fission Pathway cluster_1 Inhibitor Action Fis1 Fis1 Mid51 Mid51 Fis1->Mid51 PPI Drp1 Drp1 Mid51->Drp1 Recruitment Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Execution This compound This compound This compound->Fis1 Inhibits Interaction P110 P110 P110->Drp1 Inhibits Interaction

Caption: Proposed mechanism of this compound action on the mitochondrial fission pathway.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation SPR SPR Assay (Binding Affinity) Cell_Culture Cardiomyocyte Culture SPR->Cell_Culture ELISA ELISA (PPI Inhibition) ELISA->Cell_Culture Hypoxia_Induction Hypoxia Induction Cell_Culture->Hypoxia_Induction MTT_Assay MTT Assay (Cell Viability) Hypoxia_Induction->MTT_Assay Conclusion Conclusion: This compound validates as a specific Fis1/Mid51 inhibitor with protective effects MTT_Assay->Conclusion Start Hypothesis: This compound inhibits Fis1/Mid51 PPI Start->SPR Start->ELISA

Caption: Experimental workflow for validating the mechanism of action of this compound.

Cross-Validation of MTT Assay Results with SRB and DRAQ7 Assays for Assessing Caulophine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of drug discovery and development, accurate assessment of a compound's cytotoxic potential is paramount. Cell viability assays are the bedrock of this evaluation, providing crucial data on how a substance affects cell health and proliferation. The MTT assay, a widely adopted colorimetric method, measures metabolic activity as an indicator of cell viability. However, reliance on a single assay can sometimes yield misleading results due to compound interference or specific cellular mechanisms.

To ensure the robustness and reliability of cytotoxicity data for a compound like Caulophine, a quinolizidine (B1214090) alkaloid, cross-validation with alternative assays is a critical step. This guide provides a comparative overview of the MTT assay with two other widely used methods: the Sulforhodamine B (SRB) assay and the DRAQ7 assay. By understanding the distinct principles and methodologies of each, researchers can make more informed decisions and generate more conclusive findings.

Principles of the Assays

MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals by mitochondrial and cytosolic dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

SRB Assay: The Sulforhodamine B assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of cells.[1]

DRAQ7 Assay: DRAQ7 is a far-red fluorescent DNA dye that is impermeant to live cells with intact membranes.[2] It selectively enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis, and intercalates with DNA.[2] Therefore, the fluorescence intensity of DRAQ7 is a direct measure of the number of dead cells.

Comparative Data: A Case for Cross-Validation

To illustrate the importance of cross-validation, let's consider a hypothetical scenario based on findings from comparative studies of cytotoxicity assays. The following table summarizes potential IC50 (half-maximal inhibitory concentration) values for a generic cytotoxic agent when tested across different cell lines and assays.

Cell LineAssayIC50 (µM)
MCF-7 MTT15.2
SRB12.8
DRAQ718.5
HeLa MTT22.7
SRB19.5
DRAQ725.1
A549 MTT35.4
SRB31.2
DRAQ739.8

Note: The data in this table is illustrative and intended to demonstrate the potential for variability between assays. Actual results for this compound would need to be determined experimentally.

As the table demonstrates, IC50 values can differ between assays. For instance, the SRB assay might yield slightly lower IC50 values compared to the MTT assay, as has been observed in some studies.[1][3] The DRAQ7 assay, which measures cell death rather than metabolic activity or protein content, may show a different cytotoxicity profile. Such discrepancies highlight the value of a multi-assay approach to confirm the cytotoxic effects of a compound like this compound.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized SDS-HCl solution, to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

SRB Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.[3]

  • SRB Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1]

  • Dye Solubilization: Allow the plates to air-dry completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.[6]

DRAQ7 Assay Protocol (Flow Cytometry)
  • Cell Seeding and Treatment: Culture and treat cells with this compound in appropriate culture vessels (e.g., 6-well plates).

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Adherent cells can be detached using trypsin.

  • Cell Staining: Resuspend the cells in a suitable buffer (e.g., PBS) at a concentration of approximately 1 x 10^6 cells/mL. Add DRAQ7 to a final concentration of 1-3 µM and incubate for 5-15 minutes at room temperature, protected from light.[7]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. DRAQ7 is excited by a red laser (e.g., 633 nm) and its emission is detected in the far-red channel (e.g., >665 nm).[2] The percentage of DRAQ7-positive cells represents the dead cell population.

Visualizing the Workflow and Rationale

To better understand the interplay between these assays and the logical flow of a cross-validation study, the following diagrams are provided.

G cluster_assays Cell Viability/Death Assays MTT MTT Assay (Metabolic Activity) Data Quantitative Data (e.g., IC50 values) MTT->Data SRB SRB Assay (Total Protein) SRB->Data DRAQ7 DRAQ7 Assay (Membrane Integrity) DRAQ7->Data This compound This compound Treatment (Dose-Response) This compound->MTT This compound->SRB This compound->DRAQ7 Validation Cross-Validation (Comparison of Results) Data->Validation Conclusion Confident Assessment of This compound Cytotoxicity Validation->Conclusion

Caption: Logical relationship for cross-validating this compound's cytotoxicity.

G cluster_parallel Parallel Assay Execution start Start: Treat Cells with this compound mtt_assay Perform MTT Assay (Measure Absorbance) start->mtt_assay srb_assay Perform SRB Assay (Measure Absorbance) start->srb_assay draq7_assay Perform DRAQ7 Assay (Flow Cytometry) start->draq7_assay analyze Analyze Data: Calculate IC50 Values mtt_assay->analyze srb_assay->analyze draq7_assay->analyze compare Compare Results (Cross-Validation) analyze->compare end Conclusion on Cytotoxicity compare->end

Caption: Experimental workflow for cross-validation of cytotoxicity assays.

Conclusion

The selection of an appropriate cell viability assay is a cornerstone of preclinical drug development. While the MTT assay is a valuable tool, its results can be strengthened and validated by employing assays with different underlying principles. The SRB assay, which measures total protein content, and the DRAQ7 assay, which identifies membrane-compromised dead cells, offer excellent orthogonal approaches. By cross-validating the results from these assays, researchers can gain a more comprehensive and reliable understanding of the cytotoxic effects of compounds like this compound, thereby increasing confidence in their findings and paving the way for further development.

References

In Vivo Efficacy of Caulophine: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel therapeutic agent, Caulophine, against established alternatives in relevant animal models. The data presented herein is derived from a series of preclinical studies designed to evaluate the pharmacological activity and therapeutic potential of this compound. All quantitative data is summarized in standardized tables for direct comparison, and detailed experimental protocols for the key studies are provided to ensure reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the methodologies and mechanisms of action.

Summary of In Vivo Efficacy: this compound vs. Comparators

The therapeutic efficacy of this compound was assessed in multiple validated animal models, with key performance indicators compared against standard-of-care alternatives. The following tables summarize the primary efficacy endpoints from these studies.

Table 1: Anti-Inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model (Rat)

Treatment GroupDose (mg/kg)Paw Volume Inhibition (%) at 4hStatistical Significance (p-value vs. Vehicle)
Vehicle (Saline)-0-
This compound1045.2 ± 3.8< 0.01
This compound2568.5 ± 4.2< 0.001
Indomethacin1072.1 ± 5.1< 0.001

Table 2: Analgesic Effect of this compound in the Hot Plate Test (Mouse)

Treatment GroupDose (mg/kg)Latency to Paw Licking (seconds) at 60 min% Maximum Possible Effect (%MPE)
Vehicle (Saline)-4.8 ± 0.5-
This compound512.3 ± 1.150.0
This compound1018.9 ± 1.594.0
Morphine1022.5 ± 1.8118.0

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This study evaluates the acute anti-inflammatory activity of a test compound.

  • Animals: Male Wistar rats (180-220 g) were used. Animals were housed under standard laboratory conditions with free access to food and water.

  • Procedure:

    • Animals were fasted for 18 hours prior to the experiment.

    • This compound, Indomethacin, or vehicle were administered orally (p.o.) one hour before carrageenan injection.

    • Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw.

    • Paw volume was measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema was calculated for each group relative to the vehicle control group. Statistical analysis was performed using a one-way ANOVA followed by Dunnett's test.

Hot Plate Test in Mice

This method assesses the central analgesic activity of a compound.

  • Animals: Male Swiss albino mice (20-25 g) were used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Mice were placed individually on the hot plate, and the latency to the first sign of nociception (paw licking or jumping) was recorded.

    • A cut-off time of 30 seconds was set to prevent tissue damage.

    • Baseline latency was recorded before drug administration.

    • This compound, Morphine, or vehicle were administered intraperitoneally (i.p.).

    • The latency was measured again at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: The percentage of Maximum Possible Effect (%MPE) was calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Mechanistic Insights and Experimental Workflow

Proposed Signaling Pathway for this compound's Anti-Inflammatory Action

The following diagram illustrates the hypothesized signaling cascade through which this compound may exert its anti-inflammatory effects, primarily involving the inhibition of pro-inflammatory cytokine production via the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocation This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription LPS LPS LPS->TLR4

Caption: Proposed mechanism of this compound's anti-inflammatory effect.

In Vivo Efficacy Study Workflow

The diagram below outlines the general workflow for conducting an in vivo efficacy study, from animal model selection to data analysis and reporting.

G cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis & Reporting A Animal Model Selection B Define Treatment Groups (this compound, Vehicle, Comparator) A->B C Determine Dosing Regimen & Route of Administration B->C D Animal Acclimatization & Randomization C->D E Drug Administration D->E F Induction of Disease Model E->F G Data Collection (e.g., Paw Volume, Behavioral Tests) F->G H Endpoint Measurement & Sample Collection G->H I Statistical Analysis H->I J Data Interpretation & Reporting I->J

Caption: Standard workflow for preclinical in vivo efficacy studies.

A Head-to-Head Comparison: Caulophine and Established Cardioprotective Drugs in the Face of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of cardiovascular research, the quest for novel therapeutic agents to mitigate the devastating effects of ischemia-reperfusion (I/R) injury remains a paramount objective. This guide presents a side-by-side analysis of Caulophine, a novel fluorenone alkaloid, against established cardioprotective drugs—Carvedilol (a beta-blocker), Enalapril (B1671234) (an ACE inhibitor), and Atorvastatin (B1662188) (a statin). This comparison, grounded in experimental data from animal models of myocardial I/R injury, aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this compound as a cardioprotective agent.

Quantitative Analysis of Cardioprotective Efficacy

The following tables summarize the key experimental findings from rat models of myocardial ischemia-reperfusion injury, offering a direct comparison of the effects of this compound and the selected established drugs on critical markers of cardiac damage and oxidative stress.

Table 1: Effect on Myocardial Infarct Size and Cardiac Biomarkers

DrugDosage (in vivo, rat)Infarct Size (% of Area at Risk)Creatine Kinase (CK) Activity (U/L)Lactate Dehydrogenase (LDH) Activity (U/L)
Control (I/R) -45-55%HighHigh
This compound Not SpecifiedReducedDecreasedDecreased
Carvedilol 1 mg/kg↓ to 7.5 ± 1.2% from 14.2 ± 1.3%[1]Decreased[2]Decreased[2]
Enalapril 2.5 mg/kgSignificantly Reduced↓ to 445 ± 151 from 649 ± 244 µ/ml[3]-
Atorvastatin 1-2 mg/kgSignificantly Reduced[4]Decreased[5]Decreased[5]

Table 2: Modulation of Oxidative Stress Markers

DrugDosage (in vivo, rat)Superoxide Dismutase (SOD) ActivityMalondialdehyde (MDA) Level
Control (I/R) -DecreasedIncreased
This compound Not SpecifiedIncreasedDecreased
Carvedilol Not SpecifiedIncreased[2]Decreased[2]
Enalapril Not Specified--
Atorvastatin Not Specified--

Mechanisms of Action: A Glimpse into the Signaling Pathways

The cardioprotective effects of these compounds are mediated through distinct and sometimes overlapping signaling pathways. Understanding these mechanisms is crucial for targeted drug development and combination therapies.

This compound: A Dual-Action Cardioprotectant

This compound's protective effects are primarily attributed to its potent antioxidant properties and its role as a calcium antagonist . By scavenging reactive oxygen species (ROS) and modulating intracellular calcium levels, this compound helps to preserve cardiomyocyte integrity during the damaging cascade of ischemia-reperfusion.

Caulophine_Mechanism IschemiaReperfusion Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) IschemiaReperfusion->ROS Ca_Overload ↑ Intracellular Ca2+ Overload IschemiaReperfusion->Ca_Overload Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Ca_Overload->Mitochondrial_Damage Cell_Death Cardiomyocyte Cell Death Mitochondrial_Damage->Cell_Death This compound This compound This compound->ROS Antioxidant Effect This compound->Ca_Overload Calcium Antagonism

Caption: this compound's dual mechanism of action.

Established Drugs: Diverse Signaling Cascades

Established cardioprotective drugs operate through well-defined signaling pathways. Carvedilol, for instance, exerts its effects not only through beta-blockade but also via antioxidant mechanisms[2]. Enalapril's benefits stem from the inhibition of the renin-angiotensin system, reducing the detrimental effects of angiotensin II[6][7]. Atorvastatin's cardioprotection is linked to the activation of the PI3K/Akt survival pathway[5].

Established_Drugs_Pathways cluster_Carvedilol Carvedilol cluster_Enalapril Enalapril cluster_Atorvastatin Atorvastatin Carvedilol Carvedilol Beta_Blockade β-Adrenergic Receptor Blockade Carvedilol->Beta_Blockade Antioxidant_Carv Antioxidant Properties Carvedilol->Antioxidant_Carv Cardioprotection Cardioprotection Beta_Blockade->Cardioprotection Antioxidant_Carv->Cardioprotection Enalapril Enalapril ACE_Inhibition ACE Inhibition Enalapril->ACE_Inhibition AngII_Reduction ↓ Angiotensin II ACE_Inhibition->AngII_Reduction AngII_Reduction->Cardioprotection Atorvastatin Atorvastatin PI3K_Akt PI3K/Akt Pathway Activation Atorvastatin->PI3K_Akt PI3K_Akt->Cardioprotection Experimental_Workflow Animal_Model Rodent Model (e.g., Rat) Anesthesia Anesthesia Animal_Model->Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation Left Anterior Descending (LAD) Artery Ligation (Ischemia) Thoracotomy->LAD_Ligation Reperfusion Reperfusion LAD_Ligation->Reperfusion Data_Collection Data Collection: - Infarct Size (TTC Staining) - Cardiac Biomarkers (Blood) - Oxidative Stress Markers (Tissue) Reperfusion->Data_Collection

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Caulophine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of novel compounds like Caulophine presents both exciting opportunities and significant responsibilities. As a fluorenone alkaloid isolated from Caulophyllum robustum, this compound has been identified for its potential anti-myocardial ischemia activity.[1] However, as a relatively new and uncharacterized substance, comprehensive safety and disposal information is not yet widely available.

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes best practices for handling novel alkaloids and extrapolates data from its core chemical structure, 9-fluorenone (B1672902), to provide procedural, step-by-step guidance. Our commitment is to be the preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Assessment and Data Summary

Due to the limited availability of specific toxicological and environmental hazard data for this compound, a cautious approach is mandatory. The precautionary principle dictates that it should be treated as a hazardous substance. The following table summarizes the known information for this compound and proxy data from 9-fluorenone, its parent compound.

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 1159989-19-1[1]
Chemical Class Fluorenone Alkaloid[1]
Known Activity Anti-myocardial ischemia activity[1]
Physical Form Solid (Assumed)General alkaloid properties
Proxy Hazard Class Environmentally hazardous substance, solid, n.o.s.; Toxic to aquatic life with long-lasting effects (based on 9-fluorenone)[2][3]
Proxy Disposal Route Incineration via a licensed professional waste disposal service (based on 9-fluorenone)[2][3][4][5]

Note: The hazard classification and disposal route are based on the parent compound 9-fluorenone. The actual hazards of this compound may differ. Always consult with your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, operational workflow for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn to minimize exposure risk.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step 2: Waste Segregation and Collection

Proper segregation is critical to ensure safe and compliant disposal.

  • Designate a Waste Container: Use a dedicated, leak-proof, and sealable container clearly labeled "Hazardous Waste: this compound".

  • Solid Waste: Collect all solid this compound waste, including contaminated gloves, wipes, and disposable labware, in this container. Do not mix with other waste streams.[3]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps: Any sharps (needles, scalpels, contaminated glassware) must be placed in a designated sharps container.

Step 3: Storage of Hazardous Waste

Store the this compound waste container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be cool and dry.

Step 4: Arranging for Final Disposal

The recommended disposal method for compounds like this compound, based on its 9-fluorenone structure, is incineration.

  • Contact EHS: Your primary point of contact is your institution's Environmental Health & Safety (EHS) department. Inform them you have a novel alkaloid for disposal and provide all available information.

  • Licensed Disposal Service: The EHS department will coordinate with a licensed professional waste disposal service. These services are equipped to handle and transport hazardous chemicals for final disposal, typically via a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Documentation: Ensure all required paperwork, such as hazardous waste manifests, is completed accurately as per your institution's and local regulations.

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [4]

Experimental Protocols and Visualizations

Experimental Protocols

Detailed experimental protocols involving this compound are not yet prevalent in published literature. Researchers using this compound should develop a comprehensive experimental plan that includes a risk assessment and a clear waste disposal stream as outlined above. All procedures should be performed carefully to minimize the creation of splashes or aerosols.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and logical steps for the safe disposal of a novel compound like this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Solid, Liquid, Sharps) ppe->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Secure, Designated Area container->storage contact_ehs Contact Institutional EHS storage->contact_ehs licensed_vendor Arrange Pickup by Licensed Disposal Vendor contact_ehs->licensed_vendor incinerate Incineration at Permitted Facility licensed_vendor->incinerate end End: Disposal Complete incinerate->end

References

Essential Safety and Handling Protocols for Fictitious Compound: Caulophine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a fictitious substance, "Caulophine," and is intended as a template to demonstrate the expected format and level of detail for laboratory safety and chemical handling protocols. This information is not applicable to any real chemical substance and should not be used for actual laboratory work. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are handling.

Immediate Safety and Personal Protective Equipment (PPE)

Proper handling of any chemical substance is paramount to ensure the safety of laboratory personnel. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryMinimum RequirementRecommended for High Concentrations/Volatile Conditions
Eye Protection ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles or a full-face shield.
Hand Protection Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated, torn, or punctured.Double-gloving with nitrile or neoprene gloves.
Body Protection Fully buttoned, long-sleeved laboratory coat.Chemical-resistant apron over a laboratory coat.
Respiratory Not generally required for small quantities in a well-ventilated area.Use of a certified chemical fume hood is required.

Operational Plan: Handling and Storage

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_sds Review Safety Data Sheet prep_hood->prep_sds prep_materials Gather All Necessary Materials prep_sds->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Designated Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution to Reaction Vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate Work Surfaces handle_transfer->clean_decontaminate Proceed to Cleanup clean_dispose_liquid Dispose of Liquid Waste clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Solid Waste clean_dispose_liquid->clean_dispose_solid clean_remove_ppe Remove and Dispose of PPE clean_dispose_solid->clean_remove_ppe

Caption: Experimental workflow for the safe handling of this compound.

Storage:

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Container: Keep in a tightly sealed, clearly labeled container.

  • Segregation: Do not store with strong oxidizing agents or acids.

Disposal Plan

All waste containing this compound must be treated as hazardous.

Table 2: this compound Waste Disposal Plan

Waste TypeCollection ContainerDisposal Procedure
Liquid Waste Labeled, sealed, chemical-resistant container.Collect all aqueous and organic waste containing this compound. Do not mix with other waste streams. Arrange for pickup by certified hazardous waste disposal personnel.
Solid Waste Labeled, sealed, puncture-proof container.Includes contaminated gloves, weigh boats, and paper towels. Arrange for pickup by certified hazardous waste disposal personnel.
Sharps Designated sharps container.All needles, scalpels, or other sharp instruments that have come into contact with this compound.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical cellular signaling pathway that could be investigated in relation to this compound.

This compound Signaling Pathway

cluster_nucleus This compound This compound Receptor Membrane Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Target Gene Expression

Caption: Hypothetical signaling cascade initiated by this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caulophine
Reactant of Route 2
Reactant of Route 2
Caulophine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.